molecular formula C6H6ClNO B1601515 2-Chloro-5-methylpyridine 1-oxide CAS No. 20173-49-3

2-Chloro-5-methylpyridine 1-oxide

Cat. No.: B1601515
CAS No.: 20173-49-3
M. Wt: 143.57 g/mol
InChI Key: NYFBABAQZJZFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFBABAQZJZFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540606
Record name 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-49-3
Record name Pyridine, 2-chloro-5-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-methylpyridine 1-oxide is a heterocyclic compound of significant interest in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the dual-natured N-oxide functionality, render it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characteristic reactivity, and key applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and detailed experimental context.

Introduction and Core Characteristics

This compound, also known by its CAS Number 20173-49-3 , is a substituted pyridine derivative that serves as a pivotal building block in synthetic chemistry.[1][2] The presence of the N-oxide group fundamentally alters the electronic landscape of the pyridine ring compared to its parent, 2-chloro-5-methylpyridine. This modification not only influences the molecule's physical properties but also unlocks unique reaction pathways, making it an indispensable tool for synthetic chemists.[3][4] Its utility is primarily demonstrated in its role as an intermediate for producing a wide array of more complex chemical compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, and its properties are summarized below.[1]

PropertyValueSource
Molecular Formula C₆H₆ClNO[1][6][7]
Molecular Weight 143.57 g/mol [1][6][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 320.166 °C at 760 mmHg[1]
Density 1.229 g/cm³[1]
Flash Point 147.431 °C[1]
pKa (Predicted) -0.52 ± 0.10[1]

Synthesis and Manufacturing

The primary route to this compound involves the direct oxidation of its corresponding pyridine precursor, 2-chloro-5-methylpyridine. This transformation is a classic example of N-oxidation of a heterocyclic aromatic amine.

General Oxidation Protocol

The N-oxidation of pyridines is typically achieved using peroxy acids (peracids) such as meta-chloroperoxybenzoic acid (m-CPBA) or, more economically, with hydrogen peroxide in an acidic medium like acetic acid.[3][4] The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.

Caption: General synthesis of this compound via N-oxidation.

Industrial Precursor Synthesis

It is noteworthy that the precursor, 2-chloro-5-methylpyridine, is itself a valuable industrial chemical. It is often synthesized from 3-methylpyridine N-oxide by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9] This reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus center, followed by rearrangement and chloride attack on the pyridine ring. Controlling the reaction conditions is crucial to favor the formation of the desired 2-chloro-5-methyl isomer over other potential products like 4-chloro-3-methylpyridine.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic interplay of its substituents. The N-oxide group acts as a powerful activating group, fundamentally altering the reaction profile of the pyridine ring.[4]

  • Electron Donation: The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions. This makes the ring more susceptible to electrophilic attack than pyridine itself.[4]

  • Electron Withdrawal: Through its inductive effect, the positively charged nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack.

This dual nature allows for a rich and versatile chemistry.

Reactivity cluster_reactions Key Reaction Pathways Start This compound Electrophilic Electrophilic Substitution Activated at C4-position Start->Electrophilic e.g., Nitration (HNO₃/H₂SO₄) Nucleophilic Nucleophilic Substitution Activated at C2-position Start->Nucleophilic e.g., SNAr with Nu⁻ (Displaces Cl⁻) Deoxygenation Deoxygenation Removal of N-oxide Start->Deoxygenation e.g., Reduction (PCl₃, Zn)

Caption: Core reactivity pathways for this compound.

Electrophilic Aromatic Substitution: Nitration

The N-oxide group strongly directs electrophiles to the C4 position. A prime example is the nitration reaction, which is a critical step for introducing further functionality.[4] The reaction of this compound with a mixture of concentrated nitric and sulfuric acids yields 2-chloro-5-methyl-4-nitropyridine-1-oxide.[10]

Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide [10]

  • Reaction Setup: Prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid in a suitable reaction vessel.

  • Addition of Reactant: Slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide to the acid mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • Heating: Heat the reaction mixture and stir at 100 °C for 2 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralization & Isolation: Adjust the pH to 2-3 with a sodium carbonate solution. The resulting yellow solid product is collected by filtration and washed with ice water.

  • Extraction: The aqueous filtrate is extracted with hot chloroform to recover any dissolved product.

  • Final Purification: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

This protocol reliably produces 2-chloro-5-methyl-4-nitropyridine-1-oxide in high yield (approx. 80%).[10] The resulting nitro group can then be reduced to an amine, which is a versatile handle for building more complex molecules.[11]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the adjacent N-oxide group and the ring nitrogen itself.[11] This allows for the displacement of the chloride ion by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for C-N, C-O, and C-S bond formation. The N-oxide group helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.[11]

Deoxygenation

A key strategic reaction of pyridine N-oxides is their deoxygenation to the corresponding pyridine.[3][12] This allows the N-oxide to be used as an "activating and directing group" that can be removed once its synthetic purpose has been served. Common reagents for deoxygenation include trivalent phosphorus compounds (e.g., PCl₃) or reducing metals like zinc.[12] This two-step sequence of N-oxidation followed by substitution and subsequent deoxygenation provides access to pyridine derivatives that are difficult to synthesize directly.

Applications in Industry

The versatile reactivity of this compound makes it a valuable intermediate in several industrial sectors.[1]

  • Pharmaceutical Production: It serves as a crucial building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1][5] The pyridine scaffold is a privileged structure in medicinal chemistry, and this intermediate provides a convenient entry point for constructing molecules aimed at diverse therapeutic targets.[5]

  • Agrochemical Production: This compound is a key component in the synthesis of modern pesticides and herbicides.[1] The related compound, 2-chloro-5-methylpyridine, is a known intermediate for neonicotinoid insecticides.[13]

  • General Organic Synthesis: Beyond specific applications, it is widely used as a reactant to create new chemical compounds with specific properties for various industries.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory and industrial safety. While specific safety data for the N-oxide is limited, the data for the closely related 2-chloro-5-methylpyridine provides a strong basis for handling procedures.[14][15]

  • Hazards: The compound is considered hazardous. It may be harmful if swallowed or in contact with skin and can cause skin irritation.[15] It should be handled with care, avoiding all personal contact, including inhalation.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15] In case of insufficient ventilation, use a suitable respirator.[14]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames. Incompatible materials include strong acids and strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of functional group manipulation in organic synthesis. The strategic introduction of the N-oxide group transforms the reactivity of the pyridine ring, enabling chemists to perform substitutions that would otherwise be challenging. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its industrial importance. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist or researcher looking to leverage this versatile building block for the creation of novel and valuable molecules.

References

2-Chloro-5-methylpyridine 1-oxide CAS number 20173-49-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide (CAS 20173-49-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven methodologies.

Introduction and Strategic Importance

This compound, with the CAS number 20173-49-3, is a substituted pyridine N-oxide that has garnered significant attention as a versatile intermediate.[1] Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the activating N-oxide moiety, make it a highly valuable precursor. The pyridine N-oxide structure not only modifies the reactivity of the pyridine ring but also serves as a crucial functional handle for elaborate molecular construction. This compound is instrumental in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory or industrial setting.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 20173-49-3[1]
Molecular Formula C₆H₆ClNO[1][4]
Molecular Weight 143.57 g/mol [4][5]
Appearance Colorless to pale yellow liquid/solid[1]
Boiling Point 320.17 °C at 760 mmHg (Predicted)[1]
Density 1.229 g/cm³ (Predicted)[1]
Flash Point 147.43 °C (Predicted)[1]
SMILES CC1=C--INVALID-LINK--[O-][4]
InChIKey NYFBABAQZJZFED-UHFFFAOYSA-N[4]
Safety and Handling

Safe handling is paramount. This compound is associated with specific hazards that require appropriate engineering controls and personal protective equipment (PPE).

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07Warning H315: Causes skin irritation
Eye IrritationGHS07Warning H319: Causes serious eye irritation
Respiratory IrritationGHS07Warning H335: May cause respiratory irritation

(Data sourced from ABCR GmbH and PubChem)[4]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Keep away from incompatible materials like strong oxidizing agents and acids.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[7][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Synthesis and Manufacturing Principles

The synthesis of this compound is not explicitly detailed as a final product in the provided literature; it is more commonly a starting material. However, its synthesis can be logically inferred from standard heterocyclic chemistry principles. The most direct route involves the N-oxidation of the parent pyridine, 2-chloro-5-methylpyridine.

General Synthesis Workflow

The oxidation of a pyridine to its corresponding N-oxide is a classic transformation, typically achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidant.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Chloro-5-methylpyridine D N-Oxidation Reaction A->D B Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) B->D C Solvent (e.g., DCM, Chloroform) C->D E This compound D->E

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: N-Oxidation

This protocol is a representative procedure based on established methods for pyridine N-oxidation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the cooled pyridine solution over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the N-oxide functionality and the chloro-substituent, making it a versatile synthetic intermediate.

Ring Activation and Electrophilic Substitution

The N-oxide group is strongly activating, increasing the electron density of the pyridine ring, yet it directs electrophiles to the C4 position due to resonance effects. This is powerfully demonstrated in its nitration.

Reaction Protocol: Nitration at the C4 Position A documented reaction shows the selective nitration of 2-chloro-5-methylpyridine-1-oxide to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[9]

  • Reagent Preparation: Prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid.

  • Substrate Addition: To this acidic mixture, slowly add 2-chloro-5-methylpyridine-1-oxide while maintaining rigorous temperature control.

  • Heating: The reaction mixture is then heated to 100 °C and stirred for 2 hours to drive the reaction to completion.[9]

  • Workup: After cooling, the mixture is poured into ice water, and the pH is carefully adjusted to 2-3 with a base like sodium carbonate.

  • Isolation: The resulting solid product is collected by filtration. The filtrate can be extracted with a suitable organic solvent (e.g., chloroform) to recover any dissolved product. This procedure reportedly yields the desired 2-chloro-5-methyl-4-nitropyridine-1-oxide in approximately 80% yield.[9]

Caption: Electrophilic nitration of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing nature of the N-oxide group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[10][11] This makes the molecule an excellent substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position.

G cluster_reactants Reactants A 2-Chloro-5-methyl- pyridine 1-oxide C Meisenheimer Intermediate (Stabilized) A->C + Nu⁻ B Nucleophile (Nu⁻) B->C D Substituted Product C->D - Cl⁻ E Chloride Ion (Cl⁻) C->E

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a key building block for high-value molecules.

Pharmaceutical Synthesis: Intermediate for Finerenone

A prominent example of its utility is in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes. The synthesis pathway utilizes a derivative of our title compound, 2-chloro-5-methyl-4-nitropyridine-1-oxide.[12]

The process involves the hydrogenation of the nitro-N-oxide to form 2-chloro-5-methyl-4-pyridinamine, which is a crucial intermediate that eventually leads to the core structure of Finerenone.[12] This highlights how this compound serves as a strategic starting point for constructing complex, biologically active molecules.

G A 2-Chloro-5-methyl- pyridine 1-oxide B 2-Chloro-5-methyl- 4-nitropyridine 1-oxide A->B Nitration C 2-Chloro-5-methyl- 4-pyridinamine B->C Hydrogenation D Finerenone Core Synthesis C->D Further Steps

Caption: Role in the synthesis pathway towards Finerenone.

Agrochemical Synthesis

The 2-chloro-5-methylpyridine scaffold is a core component of several major insecticides, particularly in the neonicotinoid class. While many syntheses start from the related 3-methylpyridine N-oxide, the chlorination and functionalization patterns are directly relevant.[13] Processes to create 2-chloro-5-methylpyridine often involve the reaction of 3-methylpyridine 1-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene.[14][15][16] The N-oxide is a key intermediate in these transformations, underscoring the central role of this chemistry in producing agrochemicals that are vital for crop protection.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, particularly in electrophilic and nucleophilic substitution reactions, provides chemists with a reliable and versatile platform for molecular design and synthesis. From life-saving pharmaceuticals like Finerenone to essential crop protection agents, the impact of this intermediate is both significant and far-reaching. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

2-Chloro-5-methylpyridine 1-oxide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. As a pyridine N-oxide derivative, it exhibits unique reactivity that makes it a valuable intermediate, particularly in the pharmaceutical and agrochemical industries[1][2]. The presence of the N-oxide functional group activates the pyridine ring for certain transformations, while the chloro and methyl substituents provide strategic points for molecular elaboration. This document provides a detailed examination of its core physicochemical properties, a validated synthesis protocol, key applications, and essential safety protocols.

Core Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical systems. The molecular weight and other key properties of this compound are summarized below.

The molecular formula, C6H6ClNO, and a molecular weight of 143.57 g/mol define the compound's stoichiometry and mass[3][4][5][6]. These values are fundamental for all quantitative work, from reaction stoichiometry calculations to analytical characterization.

PropertyValueSource(s)
Molecular Weight 143.57 g/mol [3][4][5][6]
Molecular Formula C6H6ClNO[1][2][3][6]
CAS Number 20173-49-3[3][5][6]
IUPAC Name 2-chloro-5-methyl-1-oxidopyridin-1-ium[3]
Boiling Point 320.17 °C at 760 mmHg[1]
Density 1.229 g/cm³[1]
Flash Point 147.43 °C[1]
Appearance Colorless to pale yellow liquid[1]

Synthesis and Mechanistic Insights

The preparation of this compound is not trivial. While various routes exist, a common and illustrative pathway involves the chlorination of a pyridine N-oxide precursor. The following protocol is based on established patent literature describing the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3)[7].

Experimental Protocol: Synthesis from 3-Methylpyridine N-oxide

This protocol describes a robust method for synthesizing 2-chloro-5-methylpyridine. The rationale for this approach is that direct chlorination of 3-methylpyridine N-oxide can lead to a mixture of isomers; however, specific reaction conditions, such as the use of a hindered amine, can improve the regioselectivity towards the desired 2-chloro-5-methyl isomer[7].

Step 1: Reaction Setup

  • Charge a 2-L, dry, jacketed glass reactor with 3-methylpyridine N-oxide (3-PNO) (e.g., 0.35 mol) and a suitable solvent such as dichloromethane (CH2Cl2) (e.g., 560 ml)[7].

  • Causality: Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The reactor must be dry as phosphorus oxychloride reacts violently with water.

  • Cool the mixture to 0-5°C using an external cooling bath[7].

  • Causality: The subsequent chlorination reaction is exothermic. Initial cooling is critical to maintain temperature control, prevent runaway reactions, and minimize the formation of undesired byproducts.

Step 2: Reagent Addition

  • Prepare a solution of phosphorus oxychloride (POCl3) (e.g., 0.7 mol) in dichloromethane (e.g., 70 ml)[7].

  • Prepare a separate solution of a hindered organic base, such as diisopropylamine (e.g., 0.7 mol), in dichloromethane (e.g., 70 ml)[7].

  • Causality: POCl3 is the chlorinating agent. The hindered base is crucial for directing the chlorination to the desired position and neutralizing the HCl generated during the reaction.

  • Co-currently add the POCl3 solution and the diisopropylamine solution to the cooled reactor over a period of 3 hours, ensuring the internal temperature is maintained at 0-5°C[7].

  • Causality: A slow, simultaneous addition (co-addition) ensures that the concentration of the reactive species remains low and constant, which is key to controlling the reaction's regioselectivity and preventing side reactions.

Step 3: Reaction and Quenching

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours[7].

  • Allow the reaction to slowly warm to room temperature and stir overnight to ensure completion[7].

  • Causality: The extended stirring period ensures the reaction proceeds to completion, maximizing the yield of the desired product.

  • Carefully quench the reaction by slowly adding water (e.g., 105 g), keeping the temperature below 30°C[7].

  • Causality: Quenching with water destroys any remaining POCl3. This step is highly exothermic and must be done with caution and efficient cooling.

Step 4: Work-up and Isolation

  • Remove the dichloromethane solvent via distillation[7].

  • Cool the remaining aqueous mixture and adjust the pH to ~5.2 using a 20% sodium hydroxide (NaOH) solution[7].

  • Causality: pH adjustment neutralizes acidic byproducts and prepares the mixture for product isolation.

  • Isolate the product via steam distillation, a technique suitable for separating water-immiscible compounds with high boiling points[7].

  • The distillate can then be collected, and the organic layer separated to yield 2-chloro-5-methylpyridine. The final N-oxidation step to achieve the target compound would follow standard procedures using an oxidizing agent like m-CPBA or hydrogen peroxide.

G Start 3-Methylpyridine N-Oxide in Dichloromethane Cooling Cool to 0-5°C Start->Cooling Addition Co-addition over 3h (Maintain 0-5°C) Cooling->Addition Reagents POCl3 Solution Diisopropylamine Solution Reagents->Addition Stirring Stir Overnight at RT Addition->Stirring Quench Quench with Water (<30°C) Stirring->Quench Workup Distillation & pH Adjustment Quench->Workup Isolation Steam Distillation Workup->Isolation Product 2-Chloro-5-methylpyridine Isolation->Product

Synthesis workflow for 2-chloro-5-methylpyridine.

Applications in Research and Development

This compound is primarily utilized as a versatile building block for constructing more complex molecules[2]. Its utility stems from the reactivity of the pyridine N-oxide core, which facilitates reactions that are otherwise difficult on the corresponding pyridine.

Role as a Chemical Intermediate

The compound serves as a key precursor in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors[1][8]. It can undergo further functionalization, such as nitration, to introduce additional reactive handles onto the pyridine ring.

For example, this compound can be nitrated to produce 2-chloro-5-methyl-4-nitropyridine-1-oxide[9]. This reaction adds a nitro group, which is a powerful electron-withdrawing group and can serve as a handle for subsequent nucleophilic aromatic substitution reactions or be reduced to an amino group, opening up a vast array of further chemical transformations.

Reaction Protocol: Nitration

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared[9].

  • Causality: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

  • This compound is slowly added to the acid mixture[9].

  • The reaction is heated (e.g., to 100°C) for several hours to drive the reaction to completion[9].

  • The product, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is then isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate[9].

G Reactant This compound Product 2-chloro-5-methyl-4-nitropyridine-1-oxide Reactant->Product HNO3, H2SO4 100°C

Application as a precursor in a nitration reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While specific hazard data is limited, related compounds and general chemical principles dictate a cautious approach.

Safety and Hazards

  • GHS Classification: While a definitive GHS classification is not universally established, related pyridine compounds are often harmful if swallowed, cause skin irritation, and may cause serious eye irritation[10][11]. Some sources indicate a potential explosive hazard under certain conditions[3].

  • Handling: Use this compound in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory[10][11].

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, rinse the mouth and seek immediate medical attention[11].

Storage

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition[10].

  • Incompatibilities: Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents[10].

Conclusion

This compound, with a molecular weight of 143.57 g/mol , is more than just a chemical with a defined formula. It is a key enabler in the synthesis of novel compounds with potential applications in medicine and agriculture. Its value lies in the specific reactivity conferred by its unique arrangement of functional groups. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to leverage this versatile intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 2-Chloro-5-methylpyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple listing of techniques, offering a detailed rationale for the application of various spectroscopic and crystallographic methods. We will explore the synergistic interplay of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in piecing together the molecular architecture. Furthermore, the pivotal role of single-crystal X-ray crystallography in providing unambiguous structural confirmation will be discussed. Each section is designed to be a self-validating system, where the data from one technique corroborates the findings of another, ensuring the highest degree of scientific integrity.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₆H₆ClNO and a molecular weight of 143.57 g/mol , is a substituted pyridine N-oxide of significant interest in synthetic chemistry.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of the chloro group and the N-oxide functionality, make it a versatile precursor for the synthesis of more complex molecules.[1] The N-oxide group, in particular, modifies the reactivity of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. A thorough understanding of its structure is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring the purity of downstream products.

This guide will walk through a logical workflow for structure elucidation, starting from the foundational molecular formula and culminating in a detailed three-dimensional understanding of the molecule.

cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Workflow Synthesis Synthesis of This compound MS Mass Spectrometry (Molecular Formula & Fragmentation) Synthesis->MS Provides Sample IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms MW NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR Identifies Bonds XRay X-ray Crystallography (3D Structure) NMR->XRay Suggests Connectivity Final_Structure Elucidated Structure XRay->Final_Structure Definitive Proof cluster_nmr NMR Data Correlation mol This compound Structure (with atom numbering) H_signals ¹H NMR Signals: - H6 (doublet) - H4 (dd) - H3 (doublet) - CH₃ (singlet) mol->H_signals correlates to C_signals ¹³C NMR Signals: - C2, C3, C4, C5, C6 - CH₃ mol->C_signals correlates to

References

Spectroscopic Characterization of 2-Chloro-5-methylpyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, a comprehensive understanding of the structural and electronic properties of key intermediates is paramount. 2-Chloro-5-methylpyridine 1-oxide is a valuable building block, and a detailed analysis of its spectroscopic signature is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring system with an N-oxide functional group, a chlorine atom at the 2-position, and a methyl group at the 5-position. The N-oxide group significantly influences the electronic distribution within the aromatic ring, which is reflected in its spectral data.

cluster_nmr NMR Spectroscopy Workflow Sample Prep Sample Prep 1H Acquisition 1H Acquisition Sample Prep->1H Acquisition 13C Acquisition 13C Acquisition Sample Prep->13C Acquisition 1H Processing 1H Processing 1H Acquisition->1H Processing 1H Analysis 1H Analysis 1H Processing->1H Analysis Structural Elucidation Structural Elucidation 1H Analysis->Structural Elucidation 13C Processing 13C Processing 13C Acquisition->13C Processing 13C Analysis 13C Analysis 13C Processing->13C Analysis 13C Analysis->Structural Elucidation M [M]+ (m/z 143/145) M_O [M-O]+ (m/z 127/129) M->M_O -O M_OH [M-OH]+ (m/z 126/128) M->M_OH -OH M_O_CH3 [M-O-CH3]+ (m/z 112/114) M_O->M_O_CH3 -CH3

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-5-methylpyridine 1-oxide (CAS No: 20173-49-3), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This guide is intended for researchers, chemists, and drug development professionals who work with this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and chemical databases to ensure a trustworthy and self-validating system of laboratory safety.

Section 1: Chemical Identification and Properties

A foundational understanding of a chemical's properties is the first step in safe handling. This compound is a pyridine N-oxide derivative whose physical and chemical characteristics dictate its handling requirements.

1.1 Identifiers and Structure

  • Chemical Name: this compound

  • Synonyms: 2-Chloro-5-methylpyridine N-oxide, 2-chloro-5-methyl-1-oxidopyridin-1-ium[1]

  • CAS Number: 20173-49-3[1]

  • Molecular Formula: C₆H₆ClNO[1][2]

  • Molecular Weight: 143.57 g/mol [2]

1.2 Physical and Chemical Properties

The quantitative data below are critical for designing experimental setups, such as selecting appropriate heating methods and ensuring adequate ventilation.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 320.17 °C at 760 mmHg[1]
Flash Point 147.43 °C[1]
Density 1.229 g/cm³[1]

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is paramount. The GHS classification for this compound requires careful interpretation, as aggregated data can sometimes be contradictory. The primary, consistently reported risks involve irritation, while more severe classifications warrant a high degree of caution.

2.1 GHS Classification

Hazard ClassCategoryHazard Statement
ExplosivesDivision 1.1H201: Explosive; mass explosion hazard[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3][4]

A note on the explosive hazard: The "Explosive" classification is derived from an aggregated ECHA C&L Inventory notification.[2] While this must be taken seriously, it is crucial to note that safety data for closely related pyridine N-oxides do not typically list explosive properties.[5][6] However, it is known that pyridine N-oxides can decompose exothermically at very high temperatures.[7] Therefore, uncontrolled heating must be strictly avoided.[7] The irritation hazards are more consistently reported for this class of compounds.[4]

2.2 Toxicological Summary

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering.[4][8]

  • Skin Contact: Causes skin irritation.[3][8] Prolonged contact may lead to redness and discomfort. Harmful if absorbed through the skin.[8]

  • Inhalation: May cause respiratory tract irritation.[3][8] Vapors or mists should be avoided.[8]

  • Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is essential. The causality is simple: prevent the chemical from coming into contact with the body.

3.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[9] For procedures that could generate vapors, such as heating or transfers, a certified chemical fume hood is mandatory.[9][10]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-based assessment of the specific tasks being performed.

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[10][11] For large-volume transfers or operations with a high splash risk, the use of a full face shield in addition to goggles is best practice.[10]

  • Skin Protection:

    • Gloves: Handle with gloves that have been inspected for integrity prior to use.[12] Given the lack of specific breakthrough time data for this compound, select gloves (e.g., nitrile, neoprene) based on the manufacturer's compatibility charts for chlorinated and N-oxide heterocyclic compounds. Use proper glove removal technique to avoid cross-contamination.[12]

    • Protective Clothing: A standard laboratory coat is required.[10] For larger quantities, an impervious apron and additional protective clothing should be worn to prevent skin exposure.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors.[8][10][11]

PPE_Selection_Workflow start Task Assessment: Handling this compound ventilation Is work performed in a certified chemical fume hood? start->ventilation weighing Weighing small quantities (<1g) of solid? ventilation->weighing Yes no_hood Work outside fume hood is NOT RECOMMENDED for volatile operations. ventilation->no_hood No transfer Liquid transfer or reaction setup? weighing->transfer No ppe_basic Minimum PPE: - Safety Goggles - Lab Coat - Compatible Gloves weighing->ppe_basic Yes ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Lab Coat & Apron - Compatible Gloves transfer->ppe_enhanced Yes respirator Add Respirator if: - Ventilation is inadequate - Irritation is felt - Aerosols are possible ppe_basic->respirator ppe_enhanced->respirator

Caption: PPE selection workflow based on experimental task.

Section 4: Safe Handling and Storage Procedures

Proper handling and storage protocols are proactive safety measures designed to prevent incidents before they occur.

4.1 Handling

  • Avoid all personal contact, including inhalation of vapors.[13]

  • Wash hands and any exposed skin thoroughly after handling and before breaks.[10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

  • Use dedicated, properly labeled equipment to prevent cross-contamination.[9]

  • Keep containers tightly closed when not in use.[10]

4.2 Storage

The primary goal of storage is to maintain chemical stability and prevent reactions with incompatible materials.

  • Conditions: Store in a cool, dry, and well-ventilated area.[10][11] Keep the container tightly sealed to prevent moisture absorption, as related N-oxides can be hygroscopic.[3][14]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[11][15]

  • Incompatibilities: Segregate from incompatible materials. The chemical structure suggests avoiding:

    • Strong oxidizing agents

    • Strong acids

    • Acid anhydrides

    • Acid chlorides[11][15]

Storage_Diagram substance 2-Chloro-5-methylpyridine 1-oxide storage_conditions Store In: - Tightly closed container - Cool, dry, well-ventilated area substance->storage_conditions Favorable Conditions incompatibles Keep Away From: - Strong Oxidizing Agents - Strong Acids - Acid Chlorides - Heat/Ignition Sources substance->incompatibles Incompatible With

Caption: Storage requirements and material incompatibilities.

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

5.1 First-Aid Measures

Immediate action is required following any exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation develops or persists.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison center or doctor immediately.[11][12]

5.2 Accidental Release Measures

  • Minor Spills:

    • Remove all sources of ignition.[13]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or earth).[11][13]

    • Collect the material into a suitable, labeled container for chemical waste disposal.[13]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[16]

    • Alert the emergency response team and tell them the location and nature of the hazard.[13][16]

    • Prevent the spill from entering drains or waterways.[10]

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][11][15] A water spray can be used to cool fire-exposed containers.[13]

  • Specific Hazards: Combustion may produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[11][16]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[8][11]

Spill_Response_Tree spill Spill Detected assess Assess Situation: Is the spill large? Is anyone exposed? spill->assess minor_spill Minor Spill Procedure assess->minor_spill No major_spill Major Spill Procedure assess->major_spill Yes (Large Spill) exposure Exposure Event assess->exposure Yes (Exposure) minor_steps 1. Alert personnel in immediate area. 2. Don appropriate PPE. 3. Remove ignition sources. 4. Contain with inert absorbent. 5. Collect in sealed waste container. minor_spill->minor_steps major_steps 1. Evacuate the area. 2. Alert institutional emergency response. 3. Move upwind. 4. Prevent entry into drains. major_spill->major_steps first_aid 1. Move victim from spill area. 2. Administer First Aid (Sec 5.1). 3. Seek immediate medical attention. exposure->first_aid

Caption: Decision tree for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][16]

  • Containers: Do not reuse empty containers.[16] Puncture and dispose of them through an approved waste disposal plant.[16] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical development, a thorough understanding of the physicochemical properties of intermediate compounds is paramount. 2-Chloro-5-methylpyridine 1-oxide, a key building block in the synthesis of numerous active molecules, is no exception.[1] Its solubility profile across a range of solvents dictates reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical insights with a practical, field-proven experimental protocol for its precise determination. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and actionable methodologies to confidently handle this versatile intermediate in your research and development endeavors.

Introduction to this compound: A Molecule of Significance

This compound, with the chemical formula C₆H₆ClNO, is a substituted pyridine N-oxide that serves as a crucial intermediate in organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring activated by the N-oxide functional group and further modified by chloro and methyl substituents, imparts a unique reactivity profile that is leveraged in the creation of complex molecular architectures.

PropertyValueSource
Molecular Formula C₆H₆ClNO[2][3]
Molecular Weight 143.57 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Density ~1.229 g/cm³[3]
Boiling Point ~320.166 °C at 760 mmHg[3]

The presence of the polar N-oxide group is a key determinant of its chemical behavior and, consequently, its solubility. Pyridine-N-oxide, the parent compound, is a colorless, hygroscopic solid known for its high solubility in water and other polar organic solvents.[4][5][6] This intrinsic polarity suggests that this compound will also exhibit a degree of solubility in polar media. However, the introduction of the chloro and methyl groups modifies this inherent polarity, creating a more nuanced solubility profile that necessitates empirical investigation.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The solubility of this compound is a direct consequence of the interplay between its structural features and the intermolecular forces of the solvent.

  • The Polar N-Oxide Group: The N-oxide group introduces a significant dipole moment to the molecule, making it capable of engaging in dipole-dipole interactions and hydrogen bonding with protic solvents. This is the primary driver for its expected solubility in polar solvents.

  • The Chloro Substituent: The electronegative chlorine atom further enhances the polarity of the pyridine ring through its electron-withdrawing inductive effect. This can contribute positively to its solubility in polar solvents.

  • The Methyl Substituent: Conversely, the methyl group is nonpolar and contributes to the lipophilicity of the molecule. This feature will enhance its solubility in less polar organic solvents.

Based on these structural characteristics, a qualitative prediction of solubility in various solvent classes can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Moderate to HighThe N-oxide group can form hydrogen bonds with the solvent molecules.
Polar Aprotic (e.g., Acetone, Acetonitrile)HighStrong dipole-dipole interactions are expected between the solute and solvent.
Nonpolar (e.g., Hexane, Toluene)Low to ModerateThe nonpolar methyl group and the aromatic ring may allow for some interaction with nonpolar solvents, but the strong polarity of the N-oxide group will limit extensive solubility.

It is crucial to recognize that these are theoretical predictions. Factors such as temperature and the potential for crystal lattice energy (if the compound can solidify) will also significantly influence solubility.[7] Therefore, precise, quantitative determination through experimental methods is indispensable for any serious application.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the standard solutions and the diluted saturated solution using a validated HPLC or GC method.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

Self-Validation and Trustworthiness
  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.

  • Calibration Curve Linearity: The calibration curve should exhibit a high degree of linearity (R² > 0.99) over the concentration range of interest.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results. The relative standard deviation (RSD) of the solubility measurements should be within an acceptable range (e.g., <5%).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Prepare Standard Solutions G Generate Calibration Curve A->G B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Collect and Filter Supernatant C->D E Dilute Saturated Solution D->E F Analyze Standards & Sample (HPLC/GC) E->F H Calculate Solubility F->H G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a sound scientific understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The polarity imparted by the N-oxide and chloro groups suggests good solubility in polar solvents, while the methyl group provides some affinity for less polar environments. However, for applications in research and development where precision is non-negotiable, these theoretical considerations must be supplemented with empirical data. The detailed experimental protocol provided in this guide offers a reliable and self-validating framework for the quantitative determination of the solubility of this compound. By adhering to this methodology, researchers, scientists, and drug development professionals can obtain the accurate solubility data necessary to optimize their synthetic processes and accelerate their discovery pipelines.

References

Reactivity of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine 1-oxide is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the interplay of the pyridine ring, the N-oxide functionality, the chloro substituent, and the methyl group, give rise to a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the core reactivity of this molecule, focusing on its pivotal roles in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with field-proven insights, this document serves as a technical resource for chemists engaged in the design and execution of synthetic routes for novel pharmaceuticals and agrochemicals.[1][2] Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the chemical formula C₆H₆ClNO, is a stable, crystalline solid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] The pyridine scaffold is a privileged structure in drug discovery, and the specific arrangement of functional groups on this molecule offers multiple strategic points for chemical modification.[2]

The reactivity of the molecule is primarily dictated by the following features:

  • The Pyridine N-oxide: This group is strongly electron-withdrawing, which significantly activates the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic attack. It also serves as a directing group in certain electrophilic substitutions.

  • The C2-Chloro Substituent: The chlorine atom is an excellent leaving group, especially when activated by the adjacent N-oxide. This site is the primary locus for nucleophilic substitution and the point of oxidative addition in palladium-catalyzed cross-coupling reactions.[3]

  • The C5-Methyl Group: This group provides a site for potential further functionalization and influences the overall electronic properties and steric environment of the molecule.

This combination of features makes this compound a key precursor for a diverse range of substituted pyridines used in the development of novel therapeutic agents and agricultural products.[1]

Synthesis of this compound

The most common synthetic route to this compound begins with the readily available starting material, 3-methylpyridine. The synthesis is typically a two-step process involving N-oxidation followed by chlorination.

Step 1: N-Oxidation of 3-Methylpyridine The first step is the oxidation of the pyridine nitrogen atom to form 3-methylpyridine 1-oxide. This is typically achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is crucial as it sets the stage for the subsequent regioselective chlorination.

Step 2: Chlorination of 3-Methylpyridine 1-oxide The introduction of the chlorine atom at the C2 position is accomplished by reacting 3-methylpyridine 1-oxide with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a base.[4] The reaction proceeds via an intermediate where the N-oxide oxygen attacks the phosphorus center, leading to activation of the pyridine ring and subsequent chlorination, primarily at the 2-position. The use of specific bases and controlled reaction temperatures is critical to maximize the yield of the desired 2-chloro-5-methylpyridine isomer over other potential isomers.[4]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its predictable and versatile reactivity at several key positions.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing N-oxide group stabilizes the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[5] The chlorine atom serves as an effective leaving group. This reactivity allows for the straightforward introduction of a wide variety of nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions with Amine Nucleophiles: Primary and secondary amines readily displace the C2-chloride to form 2-amino-5-methylpyridine 1-oxide derivatives. These reactions are often thermally driven and may be facilitated by the addition of a non-nucleophilic base to scavenge the HCl byproduct.[3]

Reactions with Thiol Nucleophiles: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react efficiently to yield 2-thioether-5-methylpyridine 1-oxides.[6] The use of a base like sodium hydroxide or potassium carbonate is standard practice to generate the more potent thiolate nucleophile in situ.[6]

Reactions with Oxygen Nucleophiles: Alkoxides and hydroxides can also displace the chloride, leading to the formation of 2-alkoxy or 2-hydroxy-5-methylpyridine 1-oxides. These reactions often require more forcing conditions (higher temperatures) compared to those with amine or thiol nucleophiles.[7]

Table 1: Representative SNAr Reactions and Conditions

NucleophileReagent ExampleSolventTypical ConditionsProduct Type
Amine MorpholineEthanolReflux, 2-4 h2-Morpholino-5-methylpyridine 1-oxide
Thiol Sodium thiophenoxideDMF80 °C, 5 h2-(Phenylthio)-5-methylpyridine 1-oxide
Alkoxide Sodium methoxideMethanolReflux, 12 h2-Methoxy-5-methylpyridine 1-oxide
Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, offering broad functional group tolerance and high efficiency.[8]

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester).[9][10] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields with chloro-pyridines; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)-R(L₂) Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Cl (this compound) BoronicAcid R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other palladium-catalyzed reactions such as the Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions are also viable, further expanding the synthetic utility of this compound.[3][11]

Electrophilic Substitution

The N-oxide group, while deactivating the ring towards electrophilic attack overall, directs incoming electrophiles to the C4 position. A key example is the nitration of this compound. Treatment with a mixture of concentrated nitric and sulfuric acids introduces a nitro group at the C4 position, yielding 2-chloro-5-methyl-4-nitropyridine-1-oxide.[12] This nitro derivative is itself a valuable intermediate, as the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.[13]

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for analogous substrates and serve as a robust starting point for laboratory synthesis.[3][14]

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Workflow_SNAr Setup 1. Combine Reactants (Substrate, Amine, Solvent) Reaction 2. Heat to Reflux (Monitor by TLC) Setup->Reaction Workup 3. Cool & Concentrate (Remove Solvent) Reaction->Workup Purify 4. Purify Product (Column Chromatography) Workup->Purify Result Final Product Purify->Result

Caption: Experimental workflow for a typical SNAr reaction.

  • Materials:

    • This compound (1.0 mmol, 143.6 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Ethanol (5 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol.

    • Add morpholine to the stirring solution.

    • Attach a condenser and heat the mixture to reflux (approx. 78 °C).

    • Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude residue can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure 2-morpholino-5-methylpyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
  • Materials:

    • This compound (1.0 mmol, 143.6 mg)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • SPhos (Spherical phosphine ligand) (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

    • Schlenk flask or sealed tube, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add the degassed solvents (1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-12 hours.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridine 1-oxide.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by highly efficient nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C2 position, both of which are significantly enhanced by the electronic influence of the N-oxide group. Furthermore, the ability to perform electrophilic substitution at the C4 position adds another dimension to its synthetic utility. A thorough understanding of these reaction pathways and the causal relationships behind experimental conditions allows researchers to strategically and effectively incorporate this intermediate into the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

A Senior Scientist's Guide to Procuring 2-Chloro-5-methylpyridine 1-oxide: From Supplier Vetting to Incoming QC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement of 2-Chloro-5-methylpyridine 1-oxide (CAS No. 20173-49-3). Moving beyond a simple list of suppliers, this document details a robust, field-proven methodology for sourcing high-quality reagents, a critical and often overlooked aspect of experimental reproducibility and research integrity. We will explore the supplier landscape, establish a rigorous protocol for supplier qualification, dissect technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), and provide a step-by-step workflow for incoming quality control. The objective is to empower scientists to make informed purchasing decisions, ensuring that the starting materials for their research are of verifiable quality, thereby safeguarding the validity of their results.

The Strategic Importance of this compound in Synthesis

Chemical Profile and Reactivity

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical chemistry. Its chemical structure, featuring a pyridine N-oxide moiety, a strategically placed chlorine atom, and a methyl group, offers a unique combination of reactivity and stability.

  • Molecular Formula: C₆H₆ClNO

  • Molecular Weight: 143.57 g/mol [1]

  • CAS Number: 20173-49-3[1][2][3]

The N-oxide group activates the pyridine ring, making it susceptible to further functionalization. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 5-position can be a site for further chemical modification or can influence the molecule's steric and electronic properties.

Key Applications in Research and Development

The utility of this compound is primarily as a key intermediate in the synthesis of more complex molecules. It is a crucial precursor in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides.[4] Its structural motifs are found in numerous biologically active compounds, making it a valuable starting material for drug discovery campaigns. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and patentability of the final active ingredient.

The Causality of Reagent Quality: Why Purity is Non-Negotiable

In any multi-step synthesis, the quality of the starting materials dictates the quality of the final product. For a key intermediate like this compound, even seemingly minor impurities can have significant downstream consequences:

  • Side Reactions: Impurities can lead to unexpected side reactions, reducing the yield of the desired product and complicating purification.

  • Isomeric Contamination: The synthesis of this compound can potentially generate other isomers, such as 2-chloro-3-methylpyridine.[5] These isomers can be difficult to separate and may lead to the formation of undesired isomeric products in subsequent steps.

  • False Positives/Negatives: In a drug discovery context, impurities can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.

  • Reproducibility: Using reagents of inconsistent quality from batch to batch is a leading cause of poor experimental reproducibility.

Therefore, a rigorous approach to procurement is not merely an administrative task but a fundamental component of sound scientific practice.

Navigating the Supplier Landscape: A Three-Tiered Approach

The market for specialty chemicals like this compound is diverse, ranging from large multinational corporations to smaller, specialized labs. Understanding the different types of suppliers is the first step in making an informed choice.

Supplier TypeDescriptionProsCons
Manufacturers Companies that synthesize the chemical in-house.Direct source, deep technical knowledge, potentially lower cost for bulk quantities, high batch-to-batch consistency.May have high minimum order quantities (MOQs), longer lead times if not in stock.
Distributors Companies that purchase from manufacturers and sell in smaller, research-friendly quantities. Examples include Sigma-Aldrich, Thermo Fisher Scientific, Fluorochem.[2]Wide selection of products, smaller pack sizes available, established logistics and customer service.Higher cost per gram, may not have detailed knowledge of synthesis impurities.
Online Marketplaces Platforms that connect multiple suppliers with buyers. Examples include ChemicalBook, Chemsrc.[3][6]Easy to compare prices from multiple vendors, broad range of listed suppliers.Variable quality and reliability, requires careful vetting of the actual supplier.

The Due Diligence Protocol: A Self-Validating System for Supplier Qualification

Choosing a supplier should be a systematic process based on objective evidence of quality and reliability. The following protocol outlines a self-validating system to qualify potential suppliers.

Step 1: Request for Documentation

Before placing any order, request the following documents for the specific lot of this compound you intend to purchase:

  • Certificate of Analysis (CoA): This is the single most important quality document.

  • Safety Data Sheet (SDS): Essential for risk assessment and safe handling.

  • Statement of Quality: Information on the supplier's Quality Management System (e.g., ISO 9001 certification).

A reputable supplier will provide this documentation without hesitation.

Step 2: Deconstructing the Certificate of Analysis (CoA)

The CoA provides a detailed "report card" for a specific batch of the chemical.[7] Do not just check the purity value; scrutinize every detail.

Illustrative Certificate of Analysis (Annotated) (Note: This is a representative CoA based on typical formats and data for related compounds, as a specific CoA for this compound was not publicly available.)

Parameter Specification Result Method Senior Scientist's Annotation
Appearance White to Off-White SolidConformsVisualInitial check. Any significant deviation (e.g., dark color) could indicate degradation or gross impurity.
Identity (¹H NMR) Conforms to StructureConforms¹H NMRCrucial for confirming the molecular structure. The spectrum should be clean, with correct chemical shifts and integration for the aromatic and methyl protons.
Purity (HPLC) ≥ 98.0%99.2%HPLCThis is the primary purity assessment. Request the chromatogram to visually inspect for shoulder peaks or significant impurities that might be excluded from the main peak integration.
Purity (GC-MS) Report Value99.1%GC-MSProvides orthogonal confirmation of purity and can help identify volatile impurities. One supplier notes purity by GC-MS.[2]
Water Content (Karl Fischer) ≤ 0.5%0.15%KF TitrationImportant for accurate weighing and to prevent water from interfering with moisture-sensitive reactions.
Residual Solvents Report ValueAcetone: 250 ppmGC-HSCheck for solvents used in the final purification step. High levels can interfere with reactions or be toxic to cell cultures.
Lot Number N/AABC-12345N/AALWAYS match this lot number to the number on the product container you receive.
Retest Date N/AJan-2028N/AEnsures the material is expected to be within specification if stored correctly until this date.
Step 3: Interpreting the Safety Data Sheet (SDS)

The SDS provides critical information for safe handling, storage, and emergency procedures. For pyridine N-oxide derivatives, pay close attention to:

  • Section 2: Hazard Identification: Note the hazard statements (e.g., H302: Harmful if swallowed, H315: Causes skin irritation).

  • Section 7: Handling and Storage: Recommended storage conditions are typically "Sealed in dry, Room Temperature."[2] Pyridine N-oxides can be hygroscopic; proper storage is key to maintaining quality.

  • Section 8: Exposure Controls/Personal Protection: Specifies required Personal Protective Equipment (PPE), such as safety goggles, gloves, and lab coats.[8]

Supplier Qualification Workflow

The following diagram illustrates the logical flow for qualifying a new supplier.

SupplierQualification start Identify Potential Supplier request_docs Request CoA, SDS, ISO Cert. start->request_docs review_docs Review Documentation request_docs->review_docs docs_ok Docs Acceptable? review_docs->docs_ok reject_supplier Reject Supplier docs_ok->reject_supplier No request_quote Request Quote & Lead Time docs_ok->request_quote Yes order_sample Place Small Order for Evaluation request_quote->order_sample incoming_qc Perform Incoming QC Protocol order_sample->incoming_qc qc_pass QC Passed? incoming_qc->qc_pass qc_pass->reject_supplier No approve_supplier Approve Supplier for General Use qc_pass->approve_supplier Yes

Caption: A decision workflow for qualifying chemical suppliers.

Experimental Protocol: Incoming Quality Control (QC)

Trust, but verify. Independent verification of a new supplier's material is a cornerstone of a robust research program. While a full re-analysis of every parameter on the CoA is often impractical, a few key experiments can provide a high degree of confidence.

Rationale

The goal of incoming QC is not to replicate the supplier's entire release testing but to confirm identity and purity using orthogonal methods if possible. This protects against mislabeled bottles, gross contamination, or significant deviations from the stated purity.

Step-by-Step QC Methodology

Objective: To confirm the identity and approximate purity of a newly received lot of this compound.

Materials:

  • Received this compound (Lot No. ABC-12345)

  • Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (for HPLC mobile phase)

  • Appropriate HPLC column (e.g., C18 reverse-phase)[9]

Protocol:

  • Documentation Check:

    • Confirm the product name, CAS number, and lot number on the container match the CoA.

    • Visually inspect the material for any inconsistencies with the CoA description (e.g., wrong color, clumping).

  • Identity Confirmation via ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum should be consistent with the structure. Look for three distinct aromatic proton signals and one singlet for the methyl group. The chemical shifts and coupling patterns should match literature values for similar pyridine N-oxides.[10] The absence of significant unassigned peaks is critical.

  • Purity Verification via HPLC:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Develop an appropriate HPLC method. A good starting point for related compounds is a C18 column with a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% formic acid).[7][9]

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 240-280 nm, requires a preliminary UV scan or literature search).[9]

    • Inject the sample and acquire the chromatogram.

    • Expected Result: The chromatogram should show one major peak corresponding to the product. The area percentage of this peak should be consistent with the purity value reported on the CoA (e.g., >98%). Pay close attention to any impurity peaks and their relative areas.

Data Interpretation and Decision
  • Pass: The NMR spectrum confirms the structure, and the HPLC purity is within an acceptable range of the CoA value (e.g., ± 1%). The material is approved for use.

  • Investigate: Minor discrepancies are observed (e.g., a small, unidentified peak in the NMR; HPLC purity is slightly lower than specified). Contact the supplier's technical support with your data. Reputable suppliers will assist in troubleshooting.

  • Fail: The NMR does not match the expected structure, or the HPLC shows significant impurities. The material is quarantined. Contact the supplier immediately to report the discrepancy and arrange for a return or replacement.

Conclusion: Safeguarding Research Through Diligent Procurement

The procurement of chemical reagents, particularly key synthetic intermediates like this compound, should be approached with the same rigor and critical thinking as any other aspect of the scientific process. By implementing a systematic approach to supplier identification, conducting thorough due diligence on technical documentation, and performing independent incoming quality control, researchers can significantly enhance the reliability and reproducibility of their work. This diligence is not a bureaucratic hurdle; it is a fundamental practice that underpins the integrity of drug discovery and development.

References

Introduction: The Strategic Importance of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide for Researchers and Drug Development Professionals

Pyridine N-oxides are a versatile class of heterocyclic compounds that have become indispensable in medicinal chemistry and organic synthesis.[1] The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties, transforming it into a more reactive and functional synthetic intermediate compared to its parent pyridine.[2][3] This modification enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, typically activating the 2- and 4-positions.[1][4][5] Furthermore, the N-oxide group can increase aqueous solubility and favorably modulate the pharmacokinetic profiles of parent compounds, making it a valuable functional group in drug design.[1] Among these valuable intermediates, this compound (CAS No: 20173-49-3) stands out as a critical building block for a range of pharmaceutical and agrochemical products.[6][7] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and experimental protocols.

Physicochemical and Spectroscopic Data

A clear understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 20173-49-3[8]
Molecular Formula C₆H₆ClNO[6][8]
Molecular Weight 143.57 g/mol [8]
Appearance Colorless to pale yellow liquid/solid[6]
Boiling Point 320.166 °C at 760 mmHg (Predicted)[6]
Density 1.229 g/cm³ (Predicted)[6]
¹H NMR (CDCl₃) δ 8.18 (d, J=2.5 Hz), 7.45 (d, J=8.5 Hz), 7.13 (dd, J=8.5, 2.5 Hz), 2.27 (s)[9]

Synthesis of this compound

The most common and direct route to this compound is the N-oxidation of its corresponding pyridine precursor, 2-chloro-5-methylpyridine. This transformation is typically achieved using potent oxidizing agents.

Core Mechanism: N-Oxidation

The N-oxidation of pyridines involves the direct transfer of an oxygen atom to the nitrogen atom of the pyridine ring. This reaction is facilitated by oxidizing agents that can provide an electrophilic oxygen atom. Common reagents include peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of an acid or metal catalyst.[10][11][12] The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

G cluster_synthesis N-Oxidation of 2-Chloro-5-methylpyridine start 2-Chloro-5-methylpyridine reagent + Oxidizing Agent (e.g., m-CPBA or H₂O₂/Catalyst) start->reagent product This compound reagent->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol details a representative procedure for the N-oxidation of 2-chloro-5-methylpyridine using m-CPBA, a widely used and effective method.[11]

Materials:

  • 2-chloro-5-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.5 M.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[11]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The N-O moiety is the key to the enhanced reactivity of this compound.[10] The N-oxide group acts as a powerful electron-donating group through resonance, while also exhibiting an electron-withdrawing inductive effect. This dual nature significantly influences its reaction pathways.[4]

Enhanced Reactivity: A Tale of Resonance

The N-oxide functionality increases the electron density at the C2, C4, and C6 positions of the pyridine ring through resonance, making these positions more susceptible to electrophilic attack.[4][5] Conversely, this polarization makes the same positions electrophilic and thus reactive towards nucleophiles, especially after activation of the N-oxide oxygen.[4][13]

G A Initial Structure B Resonance Structure 1 (Negative charge on O, Positive on N) A->B Polarization C Resonance Structure 2 (Negative charge on C4) B->C Resonance D Resonance Structure 3 (Negative charge on C2) C->D Resonance D->B

Caption: Resonance structures illustrating electron distribution in pyridine N-oxide.

Key Reactions and Transformations
  • Electrophilic Substitution (Nitration): The increased electron density at the 4-position makes it the primary site for electrophilic substitution. A notable example is the nitration of this compound to form 2-chloro-5-methyl-4-nitropyridine-1-oxide, a crucial intermediate for further functionalization.[14][15]

    • Protocol Insight: This reaction is typically performed under harsh conditions using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (e.g., 100 °C).[14] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position.

  • Nucleophilic Substitution: While the ring is activated for electrophilic attack, the N-oxide group also facilitates nucleophilic substitution, particularly at the C2 position. This is often achieved by first activating the N-oxide oxygen with an electrophilic reagent like phosphorus oxychloride (POCl₃).[13][16] This process is fundamental to the synthesis of 2-chloropyridines from their N-oxides.[16]

  • Deoxygenation: The N-oxide group can be selectively removed to revert to the parent pyridine. This deoxygenation step is synthetically valuable as it allows the N-oxide to be used as a temporary activating or directing group that can be removed after subsequent transformations are complete.[2][4]

  • Hydrogenation: The N-oxide and other functional groups, such as a nitro group, can be reduced simultaneously. For instance, the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide over a platinum catalyst reduces both the N-oxide and the nitro group to yield 2-chloro-5-methyl-4-pyridinamine.[15][17]

Applications in Drug Development and Agrochemicals

This compound is not an end product but a vital intermediate. Its bifunctional nature—a reactive N-oxide and a halogenated pyridine core—makes it a valuable precursor in multi-step syntheses.[6][18]

Case Study: Synthesis of Neonicotinoid Insecticides

2-Chloro-5-methylpyridine, the direct precursor to the N-oxide, is a key intermediate in the production of neonicotinoid insecticides like Imidacloprid.[19][20] The synthesis pathway often involves the chlorination of 3-methylpyridine N-oxide to produce a mixture of isomers, from which 2-chloro-5-methylpyridine is isolated.[21] This highlights the central role of pyridine N-oxide chemistry in accessing these important agrochemicals.

G cluster_app Role as a Synthetic Intermediate start 3-Methylpyridine n_oxide 3-Methylpyridine N-oxide start->n_oxide Oxidation chlorination Chlorination (e.g., with POCl₃) n_oxide->chlorination precursor 2-Chloro-5-methylpyridine chlorination->precursor target_n_oxide 2-Chloro-5-methylpyridine 1-oxide precursor->target_n_oxide Oxidation nitration Nitration target_n_oxide->nitration nitro_product 2-Chloro-5-methyl-4-nitropyridine 1-oxide nitration->nitro_product final_product Advanced Intermediates (e.g., for Finerenone) nitro_product->final_product Further Reactions

Caption: Synthetic utility of pyridine N-oxide chemistry leading to key intermediates.

Pharmaceutical Intermediate

In the pharmaceutical sector, this compound serves as a precursor for more complex heterocyclic systems.[6] For example, its nitrated derivative, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is a starting material for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, which is an intermediate in the production of the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[17]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[22][23] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[23][24] Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[22]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its unique electronic properties, conferred by the N-oxide group, enable a wide range of chemical transformations that are crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its synthetic potential in the development of novel chemical entities.

References

Methodological & Application

Synthesis of 2-Chloro-5-methylpyridine 1-oxide from 3-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Regioselective Synthesis of 2-Chloro-5-methylpyridine 1-oxide from 3-Methylpyridine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1] Starting from 3-methylpyridine N-oxide, this protocol details a robust chlorination procedure using phosphoryl chloride (POCl₃). The methodology presented herein is designed to favor the formation of the desired 2-chloro-5-methyl isomer over other potential isomers by carefully controlling reaction conditions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, outline essential safety precautions, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.

Scientific Principles and Mechanistic Overview

The conversion of 3-methylpyridine N-oxide to this compound is a classic example of electrophilic substitution on an activated pyridine ring. The N-oxide functional group plays a pivotal role; it is an activating group that increases the electron density of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to attack.[2][3]

When 3-methylpyridine N-oxide is treated with a chlorinating agent such as phosphoryl chloride (POCl₃), the oxygen of the N-oxide initially attacks the electrophilic phosphorus atom. This forms a highly reactive intermediate. A chloride ion is then delivered to the activated pyridine ring. Due to the electronic influence of the methyl group at the 3-position and the N-oxide, chlorination can occur at several positions, leading to a mixture of isomers, including 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine.[4]

The key to achieving regioselectivity for the desired 2-chloro-5-methylpyridine isomer lies in the strategic use of a basic organic nitrogen compound, such as diisooctylamine or triethylamine, and strict temperature control.[1][4] The base is believed to modulate the reactivity of the chlorinating agent and the intermediate species, thereby directing the chlorination preferentially to the C2 position. Low reaction temperatures (0–5 °C) are critical to suppress the formation of undesired byproducts and enhance the selectivity of the reaction.[4]

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 3-MPN 3-Methylpyridine N-oxide Intermediate Activated Intermediate Formation 3-MPN->Intermediate + POCl₃ POCl3 Phosphoryl Chloride (POCl₃) Base Organic Base (e.g., DIOA) Chlorination Regioselective Chlorination Base->Chlorination Directs Selectivity Intermediate->Chlorination Chloride Attack Product This compound Chlorination->Product Favored Pathway Byproducts Isomeric Byproducts Chlorination->Byproducts Suppressed Pathways

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures and is designed for laboratory-scale synthesis.[4] All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 3-Methylpyridine N-oxide (3-PNO), >98% purity

    • Phosphoryl chloride (POCl₃), >99% purity

    • Diisooctylamine (DIOA) or Triethylamine (TEA), >99% purity

    • Dichloromethane (CH₂Cl₂), anhydrous, >99.8% purity

    • Deionized Water

    • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Equipment:

    • Three-neck round-bottom flask (2 L)

    • Mechanical stirrer

    • Two pressure-equalizing dropping funnels

    • Thermometer

    • Ice-water bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Steam distillation apparatus (optional, for purification)

Reagent Quantities
ReagentMolar Mass ( g/mol )MolesQuantityVolume (mL)Density (g/mL)Notes
3-Methylpyridine N-oxide109.130.3538.2 g--Starting Material
Dichloromethane84.93-742.0 g5601.325Solvent
Phosphoryl chloride153.330.70107.4 g65.31.645Chlorinating Agent
Diisooctylamine (DIOA)241.460.70169.0 g213.90.79Base
Dichloromethane84.93-186.1 g1401.325For POCl₃ & DIOA solutions
Water (for quench)18.02~5.84105.2 g105.21.0To quench reaction
20% NaOH Solution40.00-As needed-~1.22For neutralization

Step-by-Step Synthesis Procedure

experimental_workflow A 1. Setup & Inert Atmosphere (2L 3-neck flask, stirrer, N₂) B 2. Charge Reactor (38.2 g 3-PNO, 560 mL CH₂Cl₂) A->B C 3. Cool to 0-5 °C (Ice-water bath) B->C D 4. Prepare Reagent Solutions (POCl₃ in CH₂Cl₂; DIOA in CH₂Cl₂) C->D E 5. Slow Reagent Addition (Add solutions over 3 hours at 0-5 °C) D->E F 6. Stir & Monitor (Stir for 2 hours at 0-5 °C) E->F G 7. Quench Reaction (Slowly add 105 g water, keep temp < 20 °C) F->G H 8. Neutralize (Add 20% NaOH to pH ~5.5) G->H I 9. Phase Separation (Separate organic layer) H->I J 10. Extraction & Purification (Aqueous extraction, Steam Distillation) I->J K 11. Final Product (this compound) J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, a thermometer, and two dropping funnels. Ensure the system is under a dry, inert atmosphere (Nitrogen or Argon).

  • Charge Reactor: Charge the flask with 3-methylpyridine N-oxide (38.2 g, 0.35 mol) and dichloromethane (742.0 g, 560 mL).[4]

  • Cooling: Begin stirring and cool the mixture to between 0 °C and 5 °C using an ice-water bath.[4]

  • Reagent Preparation: In separate vessels, prepare two solutions:

    • Solution A: Dissolve phosphoryl chloride (107.4 g, 0.7 mol) in dichloromethane (93.3 g, 70 mL).

    • Solution B: Dissolve diisooctylamine (169.0 g, 0.7 mol) in dichloromethane (92.8 g, 70 mL). Load each solution into a separate dropping funnel.

  • Reagent Addition: Add approximately 10% of the phosphoryl chloride solution (Solution A) to the cooled reaction flask. Then, begin the simultaneous dropwise addition of the remaining phosphoryl chloride solution and the diisooctylamine solution (Solution B) over a period of 3 hours. Crucial: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.[4] This step is exothermic and requires careful monitoring.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 2 hours at 0-5 °C to ensure the reaction goes to completion.[4]

  • Quenching: Slowly and carefully add water (105.2 g) to the flask via a dropping funnel. The rate of addition should be controlled to keep the internal temperature at or below 20 °C.[4]

  • Neutralization: After the quench is complete, slowly add a 20% aqueous solution of NaOH until the pH of the aqueous layer is approximately 5.5.[4]

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer. The product can be recovered from the organic layer. For higher purity, steam distillation is an effective method.[4]

Characterization and Analytical Methods

The identity and purity of the synthesized this compound (CAS: 20173-49-3) should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow liquid or solid.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and substitution pattern of the pyridine ring.

  • Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight (143.57 g/mol ) and provide fragmentation patterns consistent with the target compound.[5][6]

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final product and quantify the presence of any isomeric impurities.

Critical Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • Phosphoryl Chloride (POCl₃):

    • Hazards: Highly toxic, corrosive, and water-reactive. It can be fatal if inhaled and causes severe skin burns and eye damage. Contact with water liberates toxic hydrogen chloride gas.

    • Handling: Must be handled in a chemical fume hood under an inert atmosphere. Never allow contact with water or moist air.

    • PPE: Wear chemical-resistant gloves (double nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat.[7] A respirator may be required for handling larger quantities.

  • 3-Methylpyridine N-oxide:

    • Hazards: May cause skin, eye, and respiratory tract irritation.[8]

    • Handling: Avoid generating dust. Use with adequate ventilation.[8]

    • PPE: Standard PPE including gloves, goggles, and a lab coat is required.[8]

  • Dichloromethane (CH₂Cl₂):

    • Hazards: Volatile and a suspected carcinogen.

    • Handling: Use only in a well-ventilated fume hood.

  • Emergency Procedures:

    • Spills: For POCl₃ spills, evacuate the area. Do not use water. Cover with a dry, inert absorbent material (e.g., sand, Chemizorb®) and collect for proper disposal.[9]

    • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with lukewarm water for at least 30 minutes. Seek immediate medical attention in all cases of exposure.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Reagents degraded by moisture. 3. Product loss during work-up.1. Extend the stirring time after reagent addition. 2. Use anhydrous solvent and ensure the apparatus is dry. 3. Perform extractions carefully; ensure pH is correct before separating layers.
High Isomer Content 1. Poor temperature control during addition. 2. Incorrect stoichiometry of the base. 3. Rate of addition was too fast.1. Maintain the reaction temperature strictly between 0-5 °C.[4] 2. Accurately measure all reagents. 3. Extend the addition time to ensure a slow, controlled reaction.
Reaction stalls 1. Low-quality or degraded reagents. 2. Inefficient stirring.1. Use fresh, high-purity reagents. 2. Ensure vigorous mechanical stirring to keep the mixture homogeneous.

References

Application Note & Protocol: Synthesis of 2-Chloro-5-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 2-Chloro-5-methylpyridine N-oxide

2-Chloro-5-methylpyridine N-oxide is a pivotal intermediate in the synthesis of high-value chemical entities within the pharmaceutical and agrochemical industries.[1] Its strategic functionalization, featuring an electron-deficient pyridine ring activated by the N-oxide moiety and tailored substitution patterns, makes it a versatile building block. The N-oxide group dramatically alters the electronic properties of the parent pyridine, activating the C2 and C4 positions for nucleophilic substitution while also serving as a protecting group or a directing group in further transformations.[1][2]

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the N-oxidation of 2-chloro-5-methylpyridine. It details two robust and widely-used protocols, elucidates the underlying reaction mechanism, and emphasizes critical safety and handling considerations. The methodologies presented are selected for their reliability, scalability, and efficiency, providing a solid foundation for laboratory-scale synthesis and process optimization.

Reaction Overview and Mechanism

The conversion of a pyridine to its corresponding N-oxide is a classic example of heteroatom oxidation. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source.

Mechanistic Insight

The most common and efficient oxidants for this transformation are peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or in situ-generated peracids from hydrogen peroxide and a carboxylic acid.[3][4] The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy O-O bond cleaves, and the peroxy hydrogen is transferred to the carbonyl oxygen of the resulting carboxylic acid.[5]

The presence of an electron-withdrawing chlorine atom at the C2 position decreases the nucleophilicity of the pyridine nitrogen, which can make the reaction slightly more sluggish compared to the oxidation of unsubstituted pyridine.[6] This electronic effect necessitates carefully controlled reaction conditions to achieve high conversion and yield.

Caption: General reaction scheme for N-oxidation.

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes m-CPBA, a reliable and highly effective solid-phase oxidant that is relatively easy to handle.[4] Its solubility in common organic solvents like dichloromethane (DCM) makes for a homogenous reaction system that is straightforward to monitor and work up.

Materials and Reagents
Reagent/MaterialGradeSupplierM.W.AmountMoles
2-Chloro-5-methylpyridine≥98%Commercial127.5710.0 g78.4 mmol
m-CPBA70-77%Commercial172.57~19.0 g~84.9 mmol (1.08 eq)
Dichloromethane (DCM)AnhydrousCommercial-200 mL-
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Soln.Lab Prep-2 x 100 mL-
Sodium Sulfite (Na₂SO₃)10% Aq. Soln.Lab Prep-50 mL-
BrineSaturated Aq. Soln.Lab Prep-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercial-~10 g-
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol). Dissolve the starting material in dichloromethane (200 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add solid m-CPBA (~19.0 g, ~84.9 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and maintain the temperature below 10 °C, preventing potential side reactions or runaway conditions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the mixture again in an ice bath. Slowly add 10% aqueous sodium sulfite solution (50 mL) to quench any unreacted m-CPBA. Stir vigorously for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove the m-chlorobenzoic acid byproduct, and then with brine (50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-5-methylpyridine N-oxide as a white to pale yellow solid.

Experimental Workflow Diagram

G A 1. Dissolve 2-chloro-5-methylpyridine in Dichloromethane (DCM) B 2. Cool solution to 0-5 °C in an ice bath A->B C 3. Add m-CPBA portion-wise (maintain T < 10 °C) B->C D 4. Warm to RT and stir for 4-6h C->D E 5. Quench with aq. Na₂SO₃ D->E F 6. Wash with aq. NaHCO₃, then Brine E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify by recrystallization G->H

Caption: Workflow for m-CPBA mediated N-oxidation.

Protocol 2: Oxidation with Hydrogen Peroxide / Acetic Acid

This protocol represents a more atom-economical and cost-effective approach, using aqueous hydrogen peroxide and glacial acetic acid to generate peracetic acid in situ.[7][8] This method is particularly well-suited for larger-scale preparations but requires careful temperature control due to the exothermicity and the potential for runaway reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierM.W.AmountMoles
2-Chloro-5-methylpyridine≥98%Commercial127.5710.0 g78.4 mmol
Glacial Acetic AcidReagentCommercial60.0550 mL-
Hydrogen Peroxide35% Aq. Soln.Commercial34.018.6 mL~86.2 mmol (1.1 eq)
Sodium Carbonate (Na₂CO₃)Saturated Aq. Soln.Lab Prep-As needed-
Chloroform (CHCl₃)ReagentCommercial-3 x 75 mL-
BrineSaturated Aq. Soln.Lab Prep-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercial-~10 g-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol) and glacial acetic acid (50 mL).

  • Heating: Heat the mixture in an oil bath to 70-75 °C.

  • Reagent Addition: Add the 35% hydrogen peroxide solution (8.6 mL, ~86.2 mmol) dropwise via the dropping funnel over 45-60 minutes. Causality Note: The rate of addition must be carefully controlled to maintain the internal temperature below 85 °C. An uncontrolled exotherm can lead to hazardous pressure buildup and decomposition.

  • Reaction: After the addition is complete, maintain the reaction at 75-80 °C for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling and Neutralization: Remove the oil bath and allow the reaction to cool to room temperature. Cool further in an ice bath and carefully neutralize the acetic acid by slowly adding saturated aqueous sodium carbonate solution until the pH is ~8. Caution: This neutralization is highly exothermic and will produce significant CO₂ gas. Ensure adequate ventilation and perform the addition slowly to control foaming.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization as described in Protocol 1.

Safety and Handling Precautions

N-oxidation reactions involve strong oxidizing agents and can be highly exothermic. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[9][10]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and to contain any potential splashes or incidents.[10]

  • Oxidizer Hazards:

    • m-CPBA: While commercially available formulations are stabilized, pure m-CPBA is shock-sensitive and can be explosive.[11][12] Avoid grinding or subjecting it to impact.

    • Hydrogen Peroxide (≥30%): A strong oxidizer that can cause severe skin and eye burns. It can form explosive mixtures with organic materials.[9]

  • Temperature Control: The exothermic nature of these reactions requires vigilant temperature monitoring and control. Always have an ice bath readily available for emergency cooling.[13]

  • Waste Disposal: Quench unreacted oxidizers before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[14] Never return unused chemicals to the original container.[9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient oxidant- Low reaction temperature- Short reaction time- Use a slight excess of the oxidizing agent (1.1-1.2 eq).- Ensure the target temperature is maintained.- Extend the reaction time and monitor by TLC.
Low Yield - Product loss during work-up (e.g., product is water-soluble)- Incomplete reaction- Side reactions due to overheating- Perform additional extractions of the aqueous layer.- See "Incomplete Reaction".- Maintain strict temperature control during reagent addition.
Product Decomposition - Overheating during reaction or work-up- Presence of strong acid/base during purification- Adhere to specified temperature limits.- Ensure complete neutralization during work-up.- Consider purification by methods other than chromatography if the product is unstable on silica/alumina.

References

Application Note: Strategic Use of Phosphorus Oxychloride in the Synthesis of 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-methylpyridine

2-Chloro-5-methylpyridine (CMP) is a pivotal chemical intermediate, occupying a crucial position in the synthetic pathways for numerous high-value commercial products.[1] Its structural motif is a key building block in the agrochemical industry for the production of potent herbicides and neonicotinoid insecticides.[2][3] Furthermore, in the pharmaceutical sector, the CMP scaffold is integral to the development of various therapeutic agents.[4] The high reactivity of the chlorine atom at the 2-position, activated by the pyridine ring's electron-withdrawing nature, makes it a versatile precursor for nucleophilic substitution reactions, enabling the construction of more complex molecules.[1]

Several synthetic routes to CMP have been established, often starting from precursors like β-picoline, 3-methylpyridine N-oxide, or 5-methyl-2(1H)-pyridone.[2][5][6] This application note provides a detailed technical guide focused on synthesis methodologies that employ phosphorus oxychloride (POCl₃), a powerful and widely used reagent for the chlorination of pyridine derivatives. We will explore the mechanistic rationale, provide detailed, field-proven protocols, and emphasize the critical safety procedures required when handling this reagent.

Mechanistic Rationale: The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly effective chlorinating agent for heteroaromatic systems, particularly for converting hydroxyl or N-oxide functionalities into chlorides.[7][8][9] Its efficacy stems from the high electrophilicity of the phosphorus atom and the thermodynamic stability of the phosphate byproducts formed.

Two primary, industrially relevant pathways utilize POCl₃ for CMP synthesis:

A) Chlorination of 5-methyl-2(1H)-pyridone: This is the most direct approach. 5-methyl-2(1H)-pyridone exists in tautomeric equilibrium with its 2-hydroxy-5-methylpyridine form. The hydroxyl group, being a poor leaving group, requires activation. POCl₃ serves this purpose by acting as both an activating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate. The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, which, after rearrangement and elimination, forms a stable phosphate leaving group. A chloride ion (from POCl₃ itself or another source) can then perform a nucleophilic attack at the C2 position, displacing the phosphate ester and yielding the desired 2-chloro-5-methylpyridine.[7][10]

B) Reaction with 3-methylpyridine N-oxide: This pathway involves a rearrangement reaction. The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This creates a highly reactive intermediate that facilitates a rearrangement, allowing for the introduction of a chlorine atom at the C2 (or C4) position of the pyridine ring.[4] This reaction is analogous to the Vilsmeier-Haack reaction, where POCl₃ activates a carbonyl or, in this case, an N-oxide group towards nucleophilic attack.[9][11] The regioselectivity (chlorination at C2 vs. C4) can be influenced by reaction conditions and the presence of additives like organic bases.[4]

G cluster_0 Route A: From 5-Methyl-2(1H)-pyridone cluster_1 Route B: From 3-Methylpyridine N-oxide A_Start 5-Methyl-2(1H)-pyridone (2-Hydroxy Tautomer) A_POCl3 POCl₃ A_Start->A_POCl3 Nucleophilic attack by hydroxyl O A_Intermediate Phosphate Ester Intermediate A_POCl3->A_Intermediate Formation of phosphate ester A_Product 2-Chloro-5-methylpyridine A_Intermediate->A_Product Nucleophilic attack by Cl⁻ B_Start 3-Methylpyridine N-oxide B_POCl3 POCl₃ B_Start->B_POCl3 Nucleophilic attack by N-oxide O B_Intermediate Activated N-oxide Adduct B_POCl3->B_Intermediate Formation of reactive adduct B_Product 2-Chloro-5-methylpyridine B_Intermediate->B_Product Rearrangement & attack by Cl⁻

Caption: Synthetic pathways to 2-Chloro-5-methylpyridine using POCl₃.

Critical Safety Protocols for Handling Phosphorus Oxychloride

Trustworthiness in protocol design begins with safety. Phosphorus oxychloride is a highly hazardous substance that demands strict adherence to safety protocols. It is corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[9][12][13]

  • Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood with a robust airflow. An eyewash station and safety shower must be immediately accessible.[12][14]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[12][15]

    • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon). Neoprene may also be suitable; PVC and nitrile are not recommended.[16] Always double-glove.

    • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is highly recommended.[13][15]

  • Handling and Storage :

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[12][13]

    • Store in a cool, dry, well-ventilated area designated for corrosives, away from water, alcohols, bases, and metals.[12][13]

    • Use glass, ceramic, or Teflon-lined containers.[16]

  • Emergency Procedures :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]

    • Eye Contact : Immediately flush eyes with lukewarm water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[15]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[15]

  • Spill & Waste Management :

    • Neutralize small spills with an inert, dry absorbent material like sand or vermiculite. Do NOT use water or combustible materials.[14]

    • Quench excess POCl₃ slowly and carefully by adding it to a large volume of ice-cold water or a stirred, cold, dilute sodium bicarbonate solution under vigorous ventilation. This process is highly exothermic and releases HCl gas.

    • Dispose of all waste in accordance with local, state, and federal regulations for hazardous waste.[12][14]

Experimental Protocol: Synthesis from 5-methyl-2(1H)-pyridone

This protocol is adapted from established industrial processes and provides a robust method for the chlorination of 5-methyl-2(1H)-pyridone.[5][17]

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
5-methyl-2(1H)-pyridoneC₆H₇NO109.1354.6 g0.501.0
Phosphorus OxychloridePOCl₃153.33115.0 g (70 mL)0.751.5
1,2,4-TrichlorobenzeneC₆H₃Cl₃181.45250 mL-Solvent
Sodium Hydroxide (30% aq.)NaOH40.00~300 mL-For Quench

Equipment : 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), dropping funnel, heating mantle with temperature controller, and appropriate glassware for work-up.

Step-by-Step Procedure

G Setup 1. Assemble Apparatus (Flask, stirrer, condenser, dropping funnel) in fume hood. Charge 2. Charge Reactor Add 5-methyl-2(1H)-pyridone and 1,2,4-trichlorobenzene. Setup->Charge Heat 3. Heat Mixture Heat to 120°C with stirring. Charge->Heat AddPOCl3 4. Add POCl₃ Add POCl₃ dropwise over 1-2 hours, maintaining 120°C. Heat->AddPOCl3 React 5. Maintain Reaction Hold at 120°C for 5-6 hours. Monitor by TLC/GC. AddPOCl3->React Cool 6. Cool Down Cool reaction mixture to room temp. React->Cool Quench 7. Quench Reaction Slowly add mixture to ice-cold 30% NaOH solution with stirring. Cool->Quench Separate 8. Separate Layers Transfer to separatory funnel. Separate organic layer. Quench->Separate Wash 9. Wash (Optional) Wash organic layer with brine. Separate->Wash Dry 10. Dry Dry organic layer over Na₂SO₄. Wash->Dry Purify 11. Purify Product Filter and remove solvent under vacuum. Purify by vacuum distillation. Dry->Purify

Caption: General workflow for the synthesis of 2-chloro-5-methylpyridine.

  • Apparatus Setup : Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and dropping funnel in a fume hood. Ensure the gas outlet from the condenser is connected to a scrubber.

  • Charge Reactor : Charge the flask with 5-methyl-2(1H)-pyridone (54.6 g, 0.50 mol) and 1,2,4-trichlorobenzene (250 mL).

  • Heating : Begin stirring and heat the mixture to 120°C using the heating mantle.

  • POCl₃ Addition : Once the temperature is stable at 120°C, add phosphorus oxychloride (70 mL, 0.75 mol) dropwise from the dropping funnel over a period of 1 to 2 hours. The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction Period : After the addition is complete, maintain the reaction mixture at 120°C with vigorous stirring for an additional 5 to 6 hours.[5] Monitor the reaction's progress by taking small aliquots (carefully!) for analysis by TLC or GC to confirm the consumption of the starting material.

  • Cooling : Once the reaction is complete, turn off the heat and allow the dark brown solution to cool to room temperature.

  • Quenching : Prepare a large beaker with approximately 300 mL of 30% aqueous sodium hydroxide solution, cooled in an ice bath. While stirring the NaOH solution vigorously, slowly and carefully pour the reaction mixture into it. This step is highly exothermic and will generate fumes; ensure maximum ventilation.

  • Work-up : Adjust the pH of the quenched mixture to ~7 using either more NaOH or a small amount of acid if necessary. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the bottom organic layer.

  • Purification : The organic layer containing the product in trichlorobenzene can be purified by vacuum distillation to isolate the 2-chloro-5-methylpyridine.

Optimization and Troubleshooting

ParameterRationale & Optimization NotesPotential Issues & Solutions
POCl₃ Stoichiometry A stoichiometric excess (1.5-2.0 eq.) is typically used to ensure complete conversion of the pyridone and to act as a dehydrating agent for any trace moisture.[5][17]Incomplete Reaction : Increase POCl₃ equivalents slightly. Excess Reagent : Makes quenching more hazardous and wasteful. Use the minimum excess required for full conversion.
Temperature The reaction requires elevated temperatures (80-130°C) to proceed at a reasonable rate.[5][17]Too Low : Reaction will be slow or stall. Too High : May lead to side reactions and decomposition, reducing yield and purity. Maintain a stable temperature.
Reaction Time Sufficient time is needed for the reaction to go to completion. A 5-6 hour hold after addition is a good starting point.[5]Low Yield : Reaction may not be complete. Monitor by TLC/GC and extend the time if necessary.
Quenching Must be done slowly, into a cold, stirred basic solution to manage the exotherm and neutralize the acidic byproducts (HCl, H₃PO₄).Runaway Reaction : Adding the mixture too quickly or to a warm solution can cause violent boiling. Ensure adequate cooling and slow addition.

Conclusion

The synthesis of 2-chloro-5-methylpyridine using phosphorus oxychloride is a highly effective and scalable method. The choice between starting from 5-methyl-2(1H)-pyridone or 3-methylpyridine N-oxide will depend on precursor availability and cost. While POCl₃ is an exceptionally useful reagent for this transformation, its hazardous nature cannot be overstated. The successful and safe execution of these protocols hinges on a thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and an unwavering commitment to rigorous safety standards.

References

The Strategic Utility of 2-Chloro-5-methylpyridine 1-oxide in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine N-Oxide Moiety as a Linchpin in Complex Molecule Synthesis

In the landscape of pharmaceutical development, the efficient construction of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. Substituted pyridines are a prevalent motif in a vast array of therapeutic agents, owing to their ability to engage in critical biological interactions.[1] However, the pyridine ring itself can be electron-deficient and sometimes challenging to functionalize selectively. The strategic conversion of a pyridine to its corresponding N-oxide derivative, such as 2-Chloro-5-methylpyridine 1-oxide, fundamentally alters its reactivity profile, transforming it into a versatile and highly valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] This document serves as a detailed guide to the synthesis and application of this compound, providing experimentally grounded protocols and mechanistic insights for its effective utilization in drug discovery and development.

The introduction of the N-oxide functionality enhances the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. This altered reactivity allows for a broader range of chemical transformations that may not be feasible with the parent pyridine.[2][3] this compound, with its specific substitution pattern, offers multiple reactive sites that can be sequentially and selectively functionalized, making it a key building block in the synthesis of complex drug molecules.[2]

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 20173-49-3[4]
Molecular Formula C6H6ClNO[4]
Molecular Weight 143.57 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 320.166 °C at 760 mmHg[2]
Flash Point 147.431 °C[2]
Density 1.229 g/cm³[2]

Safety Considerations: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While characterized by low acute toxicity, it is important to follow standard safety protocols for handling chemical intermediates.[2]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the preparation of this compound is the direct oxidation of the parent pyridine, 2-chloro-5-methylpyridine. This can be effectively achieved using various oxidizing agents, with hydrogen peroxide in acetic acid being a widely used and scalable method.

Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[5]

Reaction Scheme:

Synthesis_of_2_Chloro_5_methylpyridine_1_oxide reactant1 2-Chloro-5-methylpyridine product This compound reactant1->product Oxidation reactant2 H₂O₂ / CH₃COOH

Figure 1: Synthesis of this compound.

Materials:

  • 2-Chloro-5-methylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35 wt% in H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-methylpyridine (1.0 eq) followed by glacial acetic acid (2-3 volumes relative to the pyridine).

  • Addition of Oxidant: While stirring, slowly add hydrogen peroxide (35 wt%, 1.3-1.5 eq) to the reaction mixture. The addition should be done cautiously to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 10-14 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to manage the heat of neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 2 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid not only serves as a solvent but also acts as a catalyst by forming peracetic acid in situ with hydrogen peroxide, which is a more potent oxidizing agent.

  • Controlled Temperature: Maintaining the temperature between 70-80 °C is crucial. Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the product and the oxidizing agent.[5]

  • Neutralization: The neutralization step is critical to remove the acidic components and allow for efficient extraction of the N-oxide product into an organic solvent.

Application in Pharmaceutical Synthesis: A Case Study

The utility of this compound as a pharmaceutical intermediate is exemplified in the synthesis of precursors for modern therapeutics. A key application is in the preparation of substituted aminopyridines, which are important building blocks for a variety of drug candidates, including kinase inhibitors and receptor antagonists.

Application: Synthesis of an Intermediate for Non-Steroidal Mineralocorticoid Receptor Antagonists

This compound is a precursor in the synthesis of 4-amino-5-methyl-2(1H)-pyridone, a key intermediate for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis involves the nitration of this compound, followed by reduction and subsequent transformation.

Workflow Diagram:

Pharmaceutical_Synthesis_Workflow A This compound B Nitration (HNO₃, H₂SO₄) A->B C 2-Chloro-5-methyl-4-nitropyridine 1-oxide B->C D Hydrogenation (Pt catalyst) C->D E 2-Chloro-5-methyl-4-pyridinamine D->E F Hydrolysis (KOH, Methanol) E->F G 4-Amino-5-methyl-2(1H)-pyridone (Finerenone Intermediate) F->G

Figure 2: Synthetic pathway from this compound to a key pharmaceutical intermediate.

Protocol 2: Nitration of this compound

This protocol details the electrophilic nitration at the C4 position, which is activated by the N-oxide group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate (for neutralization)

  • Chloroform (for extraction)

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition of Substrate: To this cooled nitrating mixture, slowly add this compound. The temperature should be maintained below 10 °C during the addition.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 100 °C and stir for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralization and Precipitation: Adjust the pH to 2-3 with a sodium carbonate solution. A yellow solid, 2-chloro-5-methyl-4-nitropyridine-1-oxide, will precipitate.

  • Isolation: Collect the solid by filtration and wash it with ice water.

  • Extraction of Aqueous Layer: The filtrate can be extracted with hot chloroform to recover any dissolved product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product. An 80% yield has been reported for this transformation.

Subsequent Transformations

The resulting 2-chloro-5-methyl-4-nitropyridine 1-oxide can then be subjected to hydrogenation using a platinum catalyst to reduce the nitro group to an amine, yielding 2-chloro-5-methyl-4-pyridinamine.[6] This intermediate is then hydrolyzed with potassium hydroxide in methanol under pressure to afford 4-amino-5-methyl-2(1H)-pyridone, the desired pharmaceutical intermediate.[6]

Mechanistic Rationale: The Role of the N-Oxide Group

The N-oxide functionality is the key to the synthetic utility of this compound. The dative bond between the nitrogen and oxygen atoms has a significant impact on the electronic distribution within the pyridine ring.

Reactivity_Enhancement cluster_0 Pyridine Ring Activation A N-Oxide Formation B Increased Electron Density at C2 and C4 A->B Mesomeric Effect D Activation towards Nucleophilic Attack A->D Inductive and Mesomeric Effects C Facilitation of Electrophilic Substitution (e.g., Nitration at C4) B->C

Figure 3: The role of the N-oxide group in activating the pyridine ring.

The oxygen atom of the N-oxide group can donate electron density into the ring through resonance, which increases the nucleophilicity of the ring carbons, particularly at the ortho (C2) and para (C4) positions. This makes electrophilic aromatic substitution, such as the nitration described in Protocol 2, more facile than in the corresponding pyridine.

Conversely, the N-oxide group also enhances the susceptibility of the ring to nucleophilic attack. The electron-withdrawing nature of the N-oxide can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution, thereby lowering the activation energy for these reactions. This dual reactivity makes pyridine N-oxides, and specifically this compound, powerful intermediates in the synthetic chemist's toolbox.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its unique reactivity, conferred by the N-oxide functionality, allows for selective functionalization of the pyridine ring, which is often challenging with the parent heterocycle. The protocols provided herein for its synthesis and a key application in the preparation of a precursor for a modern therapeutic agent demonstrate its practical utility. A thorough understanding of the mechanistic principles behind its reactivity empowers researchers and drug development professionals to leverage this versatile building block for the efficient and innovative synthesis of novel pharmaceutical candidates.

References

The Strategic Role of 2-Chloro-5-methylpyridine 1-oxide in Agrochemical Synthesis: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical development, the efficient and regioselective synthesis of key intermediates is paramount. 2-Chloro-5-methylpyridine 1-oxide (CAS No: 20173-49-3) has emerged as a critical building block, primarily in the production of neonicotinoid insecticides, a class of agrochemicals renowned for their high efficacy against a broad spectrum of sucking insects.[1] This document provides an in-depth exploration of the application of this compound, elucidating its strategic importance and detailing the protocols for its utilization in the synthesis of high-value agrochemicals.

The Rationale for N-Oxidation: Activating the Pyridine Ring for Regioselective Functionalization

The pyridine ring, a common scaffold in bioactive molecules, presents a unique challenge in electrophilic substitution reactions due to its electron-deficient nature. Direct chlorination of 3-methylpyridine (β-picoline) often leads to a mixture of isomers, with the desired 2-chloro-5-methylpyridine being a minor product.[2] To overcome this, a strategic N-oxidation of the pyridine nitrogen is employed.

The introduction of the N-oxide functionality serves two primary purposes:

  • Activation of the Pyridine Ring: The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring towards electrophilic substitution.

  • Directing the Regioselectivity: This activation is most pronounced at the 2- and 4-positions of the pyridine ring. In the case of 3-methylpyridine 1-oxide, this directing effect significantly favors the introduction of a chlorine atom at the 2-position, leading to the desired 2-chloro-5-methylpyridine isomer with higher yield and selectivity upon reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

The N-oxide is therefore a temporary but crucial modification, a "directing group" that is subsequently removed in a deoxygenation step to yield the desired intermediate, 2-chloro-5-methylpyridine.

Synthetic Workflow: From N-Oxide to Agrochemical

The overall synthetic pathway leveraging this compound for the synthesis of neonicotinoid insecticides can be visualized as a multi-step process. The key transformations involve the deoxygenation of the N-oxide, followed by side-chain chlorination and subsequent condensation with a suitable amine derivative.

Agrochemical_Synthesis A This compound B 2-Chloro-5-methylpyridine A->B Deoxygenation C 2-Chloro-5-chloromethylpyridine B->C Side-Chain Chlorination D Neonicotinoid Insecticide (e.g., Imidacloprid) C->D Condensation

Caption: Synthetic workflow from this compound to neonicotinoid insecticides.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of agrochemicals starting from this compound.

Protocol 1: Deoxygenation of this compound

The removal of the N-oxide functionality is a critical step to yield the versatile intermediate, 2-chloro-5-methylpyridine. While various deoxygenation methods exist, a common and effective approach involves the use of phosphorus trichloride (PCl₃).

Materials and Equipment:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphorus trichloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of PCl₃ is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 5% sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as the quenching process can be vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-chloro-5-methylpyridine.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine as a colorless to pale yellow liquid.

Causality of Experimental Choices:

  • Phosphorus trichloride (PCl₃): PCl₃ is a common and effective deoxygenating agent for N-oxides. The reaction proceeds through the formation of a dichlorophosphite ester intermediate, which then eliminates to give the deoxygenated pyridine and phosphorus oxychloride (POCl₃).

  • Anhydrous Toluene: Toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reflux step. The use of an anhydrous solvent is important to prevent the hydrolysis of PCl₃.

  • Sodium Bicarbonate Wash: The aqueous sodium bicarbonate solution is used to neutralize any unreacted PCl₃ and acidic byproducts formed during the reaction.

Protocol 2: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

The next crucial step is the chlorination of the methyl group at the 5-position to form 2-chloro-5-chloromethylpyridine, the direct precursor for many neonicotinoids. This is typically achieved through a free-radical chlorination reaction.

Materials and Equipment:

  • 2-Chloro-5-methylpyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or chlorobenzene as a solvent

  • Round-bottom flask with a reflux condenser and dropping funnel

  • UV lamp (optional, for photo-initiation)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Initiator Addition: Add a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).

  • Chlorination: Heat the mixture to reflux (approximately 77 °C for CCl₄). Slowly add sulfuryl chloride (1.1 eq) dropwise. For photo-initiated reactions, the mixture can be irradiated with a UV lamp at a lower temperature.

  • Monitoring: Monitor the reaction by Gas Chromatography (GC) or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench any unreacted sulfuryl chloride.

  • Extraction: Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-5-chloromethylpyridine.

  • Purification: The product can be purified by recrystallization or vacuum distillation.

Causality of Experimental Choices:

  • Sulfuryl Chloride (SO₂Cl₂): SO₂Cl₂ is a convenient source of chlorine radicals under thermal or photochemical initiation. It allows for a more controlled chlorination compared to using chlorine gas directly.

  • Radical Initiator (AIBN/BPO): These compounds decompose upon heating to generate free radicals, which initiate the chain reaction of chlorination.

  • Carbon Tetrachloride: CCl₄ is a common solvent for free-radical reactions as it is relatively inert under these conditions.

Protocol 3: Synthesis of Imidacloprid from 2-Chloro-5-chloromethylpyridine

This final step involves the condensation of the key intermediate with N-nitro-imidazolidin-2-imine to form the neonicotinoid insecticide, Imidacloprid.

Materials and Equipment:

  • 2-Chloro-5-chloromethylpyridine

  • N-nitro-imidazolidin-2-imine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF) as a solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-nitro-imidazolidin-2-imine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Addition of Intermediate: Stir the suspension and add a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Imidacloprid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Imidacloprid as a crystalline solid.

Causality of Experimental Choices:

  • Potassium Carbonate: A base is required to deprotonate the N-nitro-imidazolidin-2-imine, making it a more potent nucleophile to displace the chloride from 2-chloro-5-chloromethylpyridine.

  • Acetonitrile: A polar aprotic solvent like acetonitrile is suitable for this type of nucleophilic substitution reaction, as it can dissolve the reactants and does not interfere with the reaction.

Data Presentation

Reaction Step Starting Material Key Reagents Product Typical Yield Purity
Deoxygenation This compoundPCl₃, Toluene2-Chloro-5-methylpyridine85-95%>98% (after distillation)
Side-Chain Chlorination 2-Chloro-5-methylpyridineSO₂Cl₂, AIBN, CCl₄2-Chloro-5-chloromethylpyridine70-85%>97% (after purification)
Imidacloprid Synthesis 2-Chloro-5-chloromethylpyridineN-nitro-imidazolidin-2-imine, K₂CO₃, AcetonitrileImidacloprid80-90%>98% (after recrystallization)

Conclusion

This compound is a strategically important intermediate in agrochemical synthesis. Its use allows for the efficient and regioselective production of 2-chloro-5-methylpyridine, a key precursor for a range of high-value neonicotinoid insecticides. The protocols detailed in this guide provide a comprehensive framework for researchers and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. By understanding the causality behind each experimental choice, scientists can further optimize these processes and contribute to the development of next-generation crop protection agents.

References

Application Note: Strategic Nucleophilic Substitution Reactions of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal and Process Chemists

Introduction

2-Chloro-5-methylpyridine 1-oxide is a highly versatile heterocyclic intermediate of significant value in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from a unique electronic architecture where the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). The presence of the N-oxide functionality dramatically alters the electron distribution of the pyridine ring, withdrawing electron density and rendering the C2 and C4 positions highly electrophilic.[4][5][6] This activation, coupled with the presence of a good leaving group (chloride) at the C2 position, makes this compound an excellent substrate for reaction with a wide array of nucleophiles. This guide provides a detailed exploration of these reactions, including mechanistic insights, validated protocols, and practical considerations for researchers in drug discovery and chemical development.

The Underlying Principle: Mechanism of Activation and Substitution

The reactivity of this compound is governed by the classical SNAr mechanism, which proceeds via a two-step addition-elimination sequence. The N-oxide group is paramount to this process. Through its potent electron-withdrawing effect (both inductive and resonance), it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[4][6]

The attack is strongly favored at the C2 position for two primary reasons:

  • Proximity to the N-oxide: The C2 carbon is directly adjacent to the electron-withdrawing N-oxide group.

  • Intermediate Stabilization: The negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative oxygen atom of the N-oxide group, a highly stabilizing resonance contributor.[6][7]

The subsequent departure of the chloride ion is rapid, driven by the restoration of the aromatic system.

SNAr_Mechanism General SNAr Mechanism on this compound sub This compound step1 + sub->step1 nuc Nu: step2 -> nuc->step2 Step 1: Addition intermediate Meisenheimer Complex (Stabilized Intermediate) step3 -> intermediate->step3 Step 2: Elimination prod Substituted Product step4 + prod->step4 lg Cl- step1->nuc step2->intermediate step3->prod step4->lg

Caption: The two-step addition-elimination SNAr pathway.

Reactions with Key Nucleophile Classes

The electrophilic nature of the C2 position allows for the introduction of a diverse range of functional groups. This section details the reactions with common oxygen, nitrogen, and sulfur nucleophiles.

O-Nucleophiles: Synthesis of Ethers and Hydroxy Derivatives

Reactions with alkoxides (RO⁻) or hydroxide (OH⁻) provide straightforward access to 2-alkoxy and 2-hydroxy-5-methylpyridine 1-oxides. These reactions are typically conducted in the corresponding alcohol as a solvent or in a polar aprotic solvent like DMF or DMSO.

  • Alkoxides (e.g., NaOMe, NaOEt): These strong nucleophiles readily displace the C2 chloride to form ether linkages. The reaction is often run at elevated temperatures to ensure a reasonable reaction rate.

  • Hydroxide (e.g., NaOH, KOH): Aqueous base can be used to synthesize the corresponding 2-pyridone tautomer. The initial product is the 2-hydroxy derivative, which typically exists in the more stable pyridone form.

N-Nucleophiles: Formation of Amino Derivatives

The synthesis of 2-amino-5-methylpyridine 1-oxides is a crucial transformation, as the amino group serves as a versatile handle for further functionalization in drug development.[2]

  • Primary and Secondary Amines: Both aliphatic and aromatic amines can act as effective nucleophiles. These reactions may require heating and are often performed in a polar solvent. For less nucleophilic amines (e.g., anilines), the addition of a non-nucleophilic base may be necessary to neutralize the HCl generated in situ, or an excess of the amine nucleophile can be used.

S-Nucleophiles: Access to Thioethers

Thiols are excellent nucleophiles, especially in their deprotonated thiolate (RS⁻) form.[8] The reaction with this compound provides a high-yield route to 2-(arylthio)- or 2-(alkylthio)-5-methylpyridine 1-oxides.

  • Thiols (RSH): The reaction is almost universally carried out in the presence of a base (e.g., NaOH, K₂CO₃, NaH) to generate the more potent thiolate anion in situ.[8] This avoids the generation of HCl and drives the reaction to completion.

Data Summary: Representative Reaction Conditions
Nucleophile ClassExample NucleophileBase (if required)Typical SolventTemperature (°C)
O-Nucleophile Sodium Methoxide(None)Methanol, DMF60 - 100
N-Nucleophile BenzylamineK₂CO₃ or excess amineDMF, Dioxane80 - 120
S-Nucleophile ThiophenolNaOH, K₂CO₃Ethanol, DMF25 - 80

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of 2-Methoxy-5-methylpyridine 1-oxide

Objective: To replace the C2-chloro substituent with a methoxy group using sodium methoxide.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
This compound20173-49-3143.571.44 g10.0 mmol
Sodium Methoxide124-41-454.020.65 g12.0 mmol
Anhydrous Methanol67-56-132.0420 mL-
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated NaCl (brine)7647-14-558.4420 mL-
Anhydrous MgSO₄7487-88-9120.37~2 g-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.44 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (20 mL) to dissolve the starting material. Carefully add sodium methoxide (0.65 g, 12.0 mmol). Causality Note: A slight excess of the nucleophile is used to ensure complete consumption of the starting material.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup - Quench & Extraction: Cool the reaction to room temperature. Remove the methanol under reduced pressure. To the resulting residue, add water (20 mL) and extract with dichloromethane (3 x 25 mL).

  • Workup - Wash & Dry: Combine the organic layers and wash with saturated NaCl solution (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.

Expected Outcome: A pale yellow solid or oil. Yield: >85%.

Protocol 2: Synthesis of 2-(Benzylamino)-5-methylpyridine 1-oxide

Objective: To demonstrate the reaction with an N-nucleophile, benzylamine.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
This compound20173-49-3143.571.44 g10.0 mmol
Benzylamine100-46-9107.152.2 mL (2.14 g)20.0 mmol
Anhydrous DMF68-12-273.0915 mL-
Ethyl Acetate (EtOAc)141-78-688.11100 mL-
Deionized Water7732-18-518.0250 mL-
Anhydrous Na₂SO₄7757-82-6142.04~2 g-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (1.44 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Reagent Addition: Add benzylamine (2.2 mL, 20.0 mmol). Causality Note: A 2-fold excess of benzylamine is used to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction: Heat the reaction mixture to 100°C and stir for 8 hours. Monitor by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Workup - Quench & Extraction: Cool the mixture to room temperature and pour it into deionized water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Workup - Wash & Dry: Combine the organic extracts and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Expected Outcome: An off-white to tan solid. Yield: >80%.

Protocol 3: Synthesis of 2-(Phenylthio)-5-methylpyridine 1-oxide

Objective: To install a thioether linkage using thiophenol as an S-nucleophile.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
This compound20173-49-3143.571.44 g10.0 mmol
Thiophenol108-98-5110.181.02 mL (1.10 g)10.0 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.0 mmol
Anhydrous DMF68-12-273.0920 mL-
Diethyl Ether60-29-774.12100 mL-
Deionized Water7732-18-518.0250 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.44 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous DMF (20 mL).

  • Reagent Addition: Add thiophenol (1.02 mL, 10.0 mmol) dropwise to the stirring suspension at room temperature. Causality Note: K₂CO₃ is a solid base used to deprotonate the thiol, forming the highly nucleophilic thiophenolate in situ, while also neutralizing any generated acid.

  • Reaction: Stir the mixture at 60°C for 3 hours. Monitor the reaction by TLC.

  • Workup - Quench & Extraction: After cooling, pour the reaction mixture into water (50 mL). Extract the product with diethyl ether (3 x 30 mL).

  • Workup - Wash & Dry: Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes).

Expected Outcome: A white to pale yellow solid. Yield: >90%.

General Experimental Workflow

The execution of these SNAr reactions follows a standardized laboratory workflow, ensuring reproducibility and safety.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep Reagent & Glassware Preparation setup Reaction Setup (Inert atmosphere if needed) prep->setup addition Reagent Addition (Controlled Temperature) setup->addition monitor Reaction Monitoring (TLC, LC-MS) addition->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Drying Organic Layer extract->dry concentrate Solvent Removal dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify analyze Characterization (NMR, MS, Purity) purify->analyze

Caption: Standardized workflow for SNAr reactions.

Conclusion

This compound is a powerful and adaptable building block for chemical synthesis. The N-oxide group provides potent activation for nucleophilic aromatic substitution at the C2 position, enabling the efficient introduction of a wide variety of functional groups. The protocols and principles outlined in this guide offer a robust framework for researchers to leverage this versatile reagent in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-5-methylpyridine 1-oxides

In the landscape of modern drug discovery and development, the 2-arylpyridine scaffold is a privileged motif, appearing in a multitude of biologically active molecules. The introduction of an N-oxide functionality to this core structure not only modulates the electronic properties and metabolic stability of the parent molecule but also serves as a versatile synthetic handle for further chemical transformations. 2-Aryl-5-methylpyridine 1-oxides, in particular, are valuable intermediates in the synthesis of compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for the construction of the pivotal C(sp²)–C(sp²) bond that defines these structures, lauded for its mild conditions and broad functional group tolerance.[2]

This comprehensive guide provides detailed application notes and protocols for the successful execution of Suzuki coupling reactions utilizing 2-Chloro-5-methylpyridine 1-oxide as the electrophilic partner. We will delve into the mechanistic underpinnings of this transformation, explore the critical reaction parameters, and offer step-by-step experimental procedures designed to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Ar = 2-(5-methylpyridyl 1-oxide)) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Ar' = Aryl from boronic acid) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Product Ar-Ar' (2-Aryl-5-methylpyridine 1-oxide) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 Ar-Cl This compound Ar-Cl->Oxidative_Addition Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction. Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants Add_Solvent Add Solvents (1,4-Dioxane/Water) Start->Add_Solvent Degas Degas with N2/Ar Add_Solvent->Degas Add_Catalyst Add Pd(PPh3)4 Degas->Add_Catalyst Heat Heat to 90 °C Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Extract Extract with Ethyl Acetate Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify caption Experimental Workflow for Standard Suzuki Coupling.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 2-Chloro-5-methylpyridine 1-oxide

This compound is a pivotal intermediate in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties, conferred by the N-oxide functionality and the chloro and methyl substituents on the pyridine ring, make it a versatile building block for the construction of complex molecular architectures. A scalable and efficient synthesis of this compound is therefore of paramount importance for ensuring a reliable and cost-effective supply chain for numerous commercial products.

This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a robust and field-proven protocol. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol suitable for scale-up, and discuss critical aspects of process safety, optimization, and product characterization.

Synthetic Strategy: The N-Oxidation of 2-Chloro-5-methylpyridine

The most direct and scalable approach for the synthesis of this compound is the N-oxidation of the readily available starting material, 2-chloro-5-methylpyridine. This transformation is typically achieved using a peroxy acid, which acts as an oxygen transfer agent.

Mechanism of N-Oxidation

The N-oxidation of a pyridine derivative proceeds via an electrophilic attack of the peroxy acid on the lone pair of electrons of the nitrogen atom. The reaction is generally carried out in an acidic medium, which can protonate the peroxy acid, making it a more potent oxidizing agent.

dot digraph "N-Oxidation_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Chloro-5-methylpyridine" [label="2-Chloro-5-methylpyridine"]; "Peracetic_Acid" [label="Peracetic Acid\n(CH₃CO₃H)"]; "Transition_State" [label="Transition State", shape=ellipse, style=dashed]; "Product" [label="this compound"]; "Acetic_Acid" [label="Acetic Acid\n(CH₃CO₂H)"];

"2-Chloro-5-methylpyridine" -> "Transition_State" [label="Nucleophilic attack by Nitrogen"]; "Peracetic_Acid" -> "Transition_State" [label="Oxygen transfer"]; "Transition_State" -> "Product"; "Transition_State" -> "Acetic_Acid" [style=dashed]; } caption="Figure 1: Mechanism of N-Oxidation of 2-Chloro-5-methylpyridine.";

Scalable Synthesis Protocol

This protocol details the synthesis of this compound from 2-chloro-5-methylpyridine using an in-situ generated peracetic acid from hydrogen peroxide and acetic acid. This method is advantageous for large-scale production as it avoids the handling of pure, potentially explosive peroxy acids.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
2-Chloro-5-methylpyridine18368-64-4127.57>98%
Acetic Acid (Glacial)64-19-760.05>99.5%
Hydrogen Peroxide7722-84-134.0135% (w/w) in H₂O
Sodium Bicarbonate144-55-684.01>99%
Dichloromethane75-09-284.93>99.5%
Anhydrous Sodium Sulfate7757-82-6142.04>99%
Experimental Workflow

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.8]; edge [color="#34A853"];

subgraph "cluster_Reaction" { label = "Reaction Setup"; style = "filled"; fillcolor = "#E8F0FE"; "Charge_Reagents" [label="Charge 2-Chloro-5-methylpyridine\nand Acetic Acid"]; "Add_H2O2" [label="Slowly add Hydrogen Peroxide\n(maintain temperature)"]; "Heat_Reaction" [label="Heat to 70-80°C and\nmonitor reaction progress"]; }

subgraph "cluster_Workup" { label = "Work-up and Isolation"; style = "filled"; fillcolor = "#FCE8E6"; "Cool_Reaction" [label="Cool to room temperature"]; "Neutralize" [label="Neutralize with Sodium Bicarbonate"]; "Extract" [label="Extract with Dichloromethane"]; "Dry" [label="Dry organic phase with\nAnhydrous Sodium Sulfate"]; }

subgraph "cluster_Purification" { label = "Purification and Analysis"; style = "filled"; fillcolor = "#FEF7E0"; "Filter" [label="Filter and concentrate"]; "Crystallize" [label="Crystallize from a suitable solvent"]; "Characterize" [label="Characterize the final product\n(NMR, IR, MS, Purity)"]; }

"Charge_Reagents" -> "Add_H2O2"; "Add_H2O2" -> "Heat_Reaction"; "Heat_Reaction" -> "Cool_Reaction" [lhead=cluster_Workup]; "Cool_Reaction" -> "Neutralize"; "Neutralize" -> "Extract"; "Extract" -> "Dry"; "Dry" -> "Filter" [lhead=cluster_Purification]; "Filter" -> "Crystallize"; "Crystallize" -> "Characterize"; } caption="Figure 2: Experimental workflow for the synthesis of this compound.";

Step-by-Step Procedure
  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-5-methylpyridine (1.0 eq).

    • Add glacial acetic acid (3-5 volumes relative to the starting material).

    • Begin stirring and cool the mixture to 10-15 °C using an ice-water bath.

  • Addition of Hydrogen Peroxide:

    • Slowly add 35% hydrogen peroxide (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25 °C.

    • The addition should be controlled to manage the exothermic reaction.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to 70-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate a significant amount of CO₂ gas, so ensure adequate venting.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 2 volumes).

    • Combine the organic layers and wash with brine (1 x 1 volume).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or acetone.

Process Optimization and Scale-Up Considerations

  • Temperature Control: The initial addition of hydrogen peroxide is exothermic and requires careful temperature management to prevent runaway reactions. On a larger scale, a jacketed reactor with efficient cooling is essential.

  • Stoichiometry: The molar ratio of hydrogen peroxide to the starting material is a critical parameter. Using a slight excess of hydrogen peroxide ensures complete conversion, but a large excess can lead to over-oxidation and byproduct formation.

  • Reaction Monitoring: Real-time monitoring of the reaction progress using in-situ analytical techniques (e.g., FT-IR) can help to optimize the reaction time and prevent the formation of impurities.

  • Work-up and Neutralization: The neutralization step can be challenging on a large scale due to gas evolution. A gradual addition of the neutralizing agent with vigorous stirring and adequate headspace in the reactor is crucial.

  • Solvent Selection: While dichloromethane is a common extraction solvent, alternative, more environmentally friendly solvents should be considered for industrial-scale production.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Shifts for aromatic protons will be downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group. A singlet for the methyl group will be observed.
¹³C NMR The carbon atoms of the pyridine ring will show characteristic shifts, with the carbons adjacent to the nitrogen and chlorine being significantly affected.
IR Spectroscopy A strong absorption band characteristic of the N-O stretching vibration is expected around 1200-1300 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₆H₆ClNO) should be observed.
Purity (HPLC) >98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[4][5][6]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[7][5]

  • Handling of Hydrogen Peroxide: 35% hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and avoid contact with combustible materials.

  • Exothermic Reaction: The reaction is exothermic, and appropriate cooling measures must be in place to control the temperature.

  • Neutralization: The neutralization step produces a large volume of gas. Perform this step slowly and with caution to avoid pressure buildup.

  • Product Stability: Pyridine N-oxides can be thermally unstable. Avoid excessive heating during purification. Some sources indicate that this compound may be explosive, so it should be handled with extreme care and stored appropriately, away from heat and shock.[8]

  • Storage: Store the final product in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7]

References

Experimental procedure for the preparation of 2-chloro-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-5-methylpyridine and Its Derivatives

Introduction: The Strategic Importance of 2-Chloro-5-methylpyridine

Pyridine and its derivatives are fundamental heterocyclic scaffolds in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.[1] Among these, 2-chloro-5-methylpyridine is a particularly valuable intermediate. Its structure features a reactive chlorine atom at the 2-position, susceptible to nucleophilic aromatic substitution, and a methyl group at the 5-position that can be further functionalized.[1][2] This unique combination of reactive sites makes it a versatile precursor for a wide range of complex target molecules, including potent insecticides and active pharmaceutical ingredients (APIs).[3][4]

The efficiency and selectivity of the synthetic routes to 2-chloro-5-methylpyridine are of paramount importance, directly impacting the economic viability of its downstream applications. This guide provides a detailed examination of the principal synthetic strategies, offering step-by-step protocols and exploring the chemical rationale behind the experimental choices.

Overview of Primary Synthetic Strategies

There are several established pathways for the synthesis of 2-chloro-5-methylpyridine, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, scalability, and desired purity. The three most prominent routes are:

  • Chlorination of 3-Methylpyridine N-oxide: A common laboratory and industrial method that involves the activation of the pyridine ring through N-oxidation, followed by regioselective chlorination.[5]

  • The Sandmeyer Reaction of 2-Amino-5-methylpyridine: A classic transformation that converts an amino group into a chloro group via a diazonium salt intermediate.[6][7]

  • Chlorination of 5-Methylpyridin-2-ol: A direct approach that leverages the tautomeric equilibrium of the starting material to facilitate chlorination.[8][9]

The following diagram illustrates these primary synthetic pathways.

G start1 3-Methylpyridine (β-Picoline) intermediate1 3-Methylpyridine N-oxide start1->intermediate1 Oxidation (e.g., H₂O₂) start2 2-Amino-5-methylpyridine intermediate2 Diazonium Salt start2->intermediate2 Diazotization (NaNO₂ / HCl) start3 5-Methylpyridin-2-ol product 2-Chloro-5-methylpyridine start3->product Chlorination (e.g., POCl₃) intermediate1->product Chlorination (e.g., POCl₃) intermediate2->product Sandmeyer Reaction (CuCl)

Caption: Primary synthetic routes to 2-chloro-5-methylpyridine.

Protocol 1: Synthesis from 3-Methylpyridine N-oxide

This method is widely employed due to the commercial availability of 3-methylpyridine. The initial N-oxidation step activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. Subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces the chlorine atom. The regioselectivity can be influenced by the reaction conditions and the reagents used.[5]

Workflow Diagram

G A 3-Methylpyridine B Oxidation (H₂O₂ / Acetic Acid) A->B C 3-Methylpyridine N-oxide B->C D Chlorination (POCl₃, Base) C->D E 2-Chloro-5-methylpyridine D->E

Caption: Workflow for synthesis via 3-methylpyridine N-oxide.

Step 1: Preparation of 3-Methylpyridine N-oxide

Rationale: The nitrogen atom in the pyridine ring is oxidized to an N-oxide. This modification withdraws electron density from the ring, making the α-positions (C2, C6) electrophilic and thus susceptible to reaction with chlorinating agents. Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this transformation.[3]

Materials & Reagents:

  • 3-Methylpyridine (β-Picoline)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% solution)

  • Sodium Carbonate

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, cautiously add 3-methylpyridine to glacial acetic acid with stirring.

  • Heat the mixture to 70-75°C.

  • Add 35% hydrogen peroxide dropwise to the solution, ensuring the temperature does not exceed 90°C. The addition is exothermic.

  • After the addition is complete, maintain the reaction at 75°C for several hours, monitoring the consumption of the starting material by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is > 8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide, typically as a crystalline solid.

Step 2: Chlorination of 3-Methylpyridine N-oxide

Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. A tertiary amine base, such as triethylamine or diisopropylamine, is often used to control the reaction's regioselectivity and scavenge the HCl produced.[5] The reaction proceeds through a complex mechanism, but the outcome is the substitution of a hydrogen atom, predominantly at the C2 position, with chlorine.

Materials & Reagents:

  • 3-Methylpyridine N-oxide

  • Phosphorus Oxychloride (POCl₃)

  • Diisopropylamine

  • Dichloromethane (DCM, anhydrous)

  • Ice water, Sodium Bicarbonate solution

  • Round-bottom flask, addition funnel, ice bath

Procedure:

  • Charge a dry round-bottom flask with 3-methylpyridine N-oxide and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using an ice bath.[5]

  • In a separate, dry addition funnel, prepare a solution of POCl₃ in dichloromethane.

  • In a second addition funnel, prepare a solution of diisopropylamine in dichloromethane.

  • Add approximately 10% of the POCl₃ solution to the cooled reaction mixture.

  • Simultaneously add the remaining POCl₃ solution and the diisopropylamine solution to the reaction flask over 2-3 hours, maintaining the internal temperature at 0-5°C.[5]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring the mixture into ice water.

  • Neutralize the aqueous layer to a pH of ~7-8 with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloro-5-methylpyridine.

ParameterValue/ConditionSource
Starting Material3-Methylpyridine N-oxide[5]
Chlorinating AgentPhosphorus Oxychloride (POCl₃)[5]
BaseDiisopropylamine[5]
SolventDichloromethane (CH₂Cl₂)[5]
Temperature0-5°C[5]
Typical Yield~80-85% (isomer mixture)[3]

Protocol 2: The Sandmeyer Reaction of 2-Amino-5-methylpyridine

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring, starting from a primary amine.[6] The process involves two key steps: the conversion of the amine to a diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile—in this case, chloride.[7][10]

Mechanism Overview

G A Ar-NH₂ (2-Amino-5-methylpyridine) B Ar-N₂⁺Cl⁻ (Diazonium Salt) A->B NaNO₂ / HCl (Diazotization) C [Ar•] Aryl Radical B->C e⁻ transfer from CuCl N2 N₂ gas B->N2 D Ar-Cl (2-Chloro-5-methylpyridine) C->D Cl transfer from CuCl₂ CuCl CuCl CuCl2 CuCl₂ CuCl->CuCl2 loses e⁻ CuCl2->CuCl gains e⁻

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

Rationale: The diazotization must be performed in a cold, acidic solution to generate and stabilize the diazonium salt.[11] Nitrous acid, formed in situ from sodium nitrite and a strong acid, is the nitrosating agent. The subsequent addition of this cold diazonium salt solution to a solution of copper(I) chloride initiates the radical-nucleophilic substitution, liberating nitrogen gas and forming the desired aryl chloride.[10][12]

Materials & Reagents:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice, Water

  • Diethyl Ether or Dichloromethane for extraction

  • Beakers, flasks, stirring plate, ice bath

Procedure:

  • Preparation of Diazonium Salt:

    • Dissolve 2-amino-5-methylpyridine in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5°C in a salt-ice bath. The hydrochloride salt may precipitate.

    • In a separate flask, prepare a solution of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is indicated by a clear solution.[11][13]

    • Perform a starch-iodide paper test to ensure a slight excess of nitrous acid is present (a blue-black color indicates excess). Avoid a large excess.

  • Preparation of Copper(I) Chloride Solution:

    • In a separate large flask, dissolve copper(I) chloride in concentrated HCl.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic extracts with dilute NaOH solution to remove any acidic byproducts, followed by a wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation.

Safety Note: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ in a cold aqueous solution, which is significantly safer. Always work behind a safety shield and wear appropriate personal protective equipment (PPE).

Protocol 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol details the derivatization of 2-chloro-5-methylpyridine, specifically the exhaustive chlorination of the side-chain methyl group. This derivative is a crucial intermediate for certain herbicides.[8][14] The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical radical initiator.

Rationale: The chlorination of the methyl group is a free-radical chain reaction. A radical initiator, such as benzoyl peroxide or AIBN, is used to generate initial chlorine radicals from chlorine gas. These radicals then abstract hydrogen atoms from the methyl group, which subsequently reacts with more chlorine gas, propagating the chain until all three hydrogens are replaced.[2][15]

Reagent/ParameterPurpose/ConditionSource
Starting Material2-Chloro-5-methylpyridine[8][14]
Chlorinating AgentChlorine Gas (Cl₂)[8][14]
SolventHigh-boiling, inert (e.g., 1,2,4-trichlorobenzene)[9][14]
InitiatorFree radical initiator (e.g., benzoyl peroxide) or UV light[2][9]
Temperature80-130°C[8][9]

Procedure:

  • In a flask equipped with a condenser, gas inlet tube, and thermometer, dissolve 2-chloro-5-methylpyridine in a high-boiling solvent such as 1,2,4-trichlorobenzene.[8]

  • Add a catalytic amount of a free-radical initiator (e.g., benzoyl peroxide).

  • Heat the solution to the desired reaction temperature (e.g., 100-120°C).

  • Bubble chlorine gas through the solution while maintaining the temperature. The reaction is exothermic and may require cooling to control.

  • Monitor the reaction's progress using GC analysis to follow the disappearance of the starting material and the sequential formation of the mono-, di-, and trichlorinated products.

  • Once the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, stop the chlorine flow and cool the reaction mixture.

  • The solvent can be removed by vacuum distillation to yield the crude product, which can be further purified if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-5-methylpyridine 1-oxide. This valuable intermediate is crucial in the production of various pharmaceutical and agrochemical compounds.[1] The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate experimental challenges and optimize your reaction yield.

General Synthesis Workflow

The primary route to this compound is the N-oxidation of the parent heterocycle, 2-Chloro-5-methylpyridine. This process involves an oxidizing agent that delivers an oxygen atom to the nitrogen of the pyridine ring.

Synthesis_Workflow cluster_start Reactants cluster_process Process cluster_end Outcome Start_Material 2-Chloro-5-methylpyridine Reaction N-Oxidation Reaction (Solvent, Temp. Control) Start_Material->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Reaction Workup Reaction Quench & Byproduct Removal Reaction->Workup 1. Reaction Completion Purification Isolation of Pure Product (Crystallization/Chromatography) Workup->Purification 2. Crude Product Final_Product 2-Chloro-5-methylpyridine 1-oxide Purification->Final_Product 3. Pure Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Enhancing Reaction Success

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled or shows very low conversion of the starting material. What are the likely causes?

Answer: Low conversion is a frequent issue that typically points to a problem with the oxidizing agent or reaction conditions.

  • Oxidizing Agent Potency: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common oxidants for this transformation.[2][3] However, they can degrade over time, especially if not stored properly. Commercial m-CPBA is often supplied at ~77% purity with the remainder being m-chlorobenzoic acid and water for stability.

    • Causality: Peroxides contain a weak O-O bond and can decompose, reducing the number of active oxidizing equivalents in your reaction.[4] Always use a fresh bottle of m-CPBA or assess the purity of your reagent via iodometric titration before use. Ensure it is stored refrigerated (approx. +2 to +8 °C) and away from combustible materials.[5][6]

  • Insufficient Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Temperature: The N-oxidation of pyridines is exothermic. While some heat may be required to initiate the reaction, excessive temperatures can accelerate the decomposition of the oxidizing agent. A common approach is to add the oxidant portion-wise at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to ensure completion.

  • Hydrogen Peroxide Quality: If using hydrogen peroxide (H₂O₂), its stability is a major concern. H₂O₂ decomposition is catalyzed by trace metals (iron, manganese, copper), high pH, and light.[7][8][9] Use stabilized, high-purity H₂O₂ and ensure your glassware is scrupulously clean. The reaction is often performed in an acidic medium like acetic acid, which helps stabilize the H₂O₂.[2][10]

Question 2: I'm getting a good conversion, but the isolated yield is low due to significant byproduct formation. How can I improve selectivity?

Answer: Byproduct formation often arises from over-oxidation, side reactions, or decomposition of the target N-oxide.

  • Product Instability: Pyridine N-oxides, while generally stable, can be susceptible to decomposition under the very conditions used for their synthesis, especially with prolonged heating or in the presence of strong acids and excess oxidant.[11] A mass balance study on a related N-oxidation showed that the product N-oxide, not the starting material, was the unstable component under reaction conditions.[11]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to harsh conditions.

  • Controlling Exotherms: As mentioned, the reaction is exothermic. A runaway reaction temperature is a primary cause of byproduct formation. Maintain strict temperature control, especially during the addition of the oxidant.

  • Workup Issues: The desired N-oxide is basic and can be water-soluble, especially if protonated. During aqueous workup, ensure the pH is adjusted carefully to minimize product loss to the aqueous layer.

Question 3: The workup and purification are messy, and I'm struggling to isolate a pure product. What is the standard procedure?

Answer: A systematic workup is critical for removing the oxidant's byproducts and isolating a clean product.

  • For m-CPBA Reactions: The main byproduct is m-chlorobenzoic acid.

    • Quench Excess Oxidant: After the reaction is complete, cool the mixture and quench any remaining m-CPBA by adding a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

    • Remove Acidic Byproduct: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the m-chlorobenzoic acid, transferring it to the aqueous layer as its sodium salt. Repeat this wash several times.

    • Isolate Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a colorless to pale yellow liquid or solid[1], can often be purified by:

    • Crystallization: From a solvent system like ethyl acetate/hexanes.

    • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Troubleshooting Summary Potential Cause Recommended Solution
Low Conversion Degraded Oxidant (m-CPBA, H₂O₂)Use fresh, properly stored oxidant. Verify purity if possible.[5][9]
Insufficient TemperatureGently warm the reaction after initial addition, monitor by TLC.
Low Isolated Yield Product is water-solubleDuring workup, adjust pH carefully. Extract aqueous layers multiple times.
Product DecompositionAvoid prolonged reaction times and excessive heat. Work up immediately upon completion.[11]
Impure Product Residual Acidic ByproductsPerform multiple washes with a mild base (e.g., NaHCO₃ solution) during workup.
Incomplete Quench of OxidantEnsure complete destruction of excess peroxide with a reducing agent before extraction.

Frequently Asked Questions (FAQs)

  • Q: Which oxidizing agent is best?

    • A: m-CPBA is widely used and highly effective, often providing clean reactions and good yields under mild conditions.[2][3] The main drawback is the need to remove the m-chlorobenzoic acid byproduct. The Hydrogen Peroxide/Acetic Acid system is cheaper and "greener" as the byproduct is water, but reactions can be slower and require higher temperatures, which may affect the stability of the N-oxide product.[2][10]

  • Q: How can I effectively monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most common method. The N-oxide product is significantly more polar than the starting 2-chloro-5-methylpyridine. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The starting material will have a high Rf value, while the product will be much lower, often near the baseline if the eluent is not polar enough. Staining with potassium permanganate can help visualize the spots.

  • Q: What are the primary safety concerns?

    • A: Organic peroxides like m-CPBA are potentially explosive and can be sensitive to shock, friction, and heat.[12] They are strong oxidizing agents and should never be mixed with strong acids, bases, or metals.[6][13] Always handle them in a chemical fume hood, wear appropriate PPE (lab coat, gloves, safety goggles), and work behind a safety shield.[6][14][15] Hydrogen peroxide at high concentrations (>30%) is also highly corrosive and a powerful oxidizer.

Reaction Mechanism & Protocols

N-Oxidation Mechanism with a Peroxy Acid

The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen of the pyridine attacks the electrophilic terminal oxygen of the peroxy acid.

Mechanism subst Pyridine Ring (Substrate) ts Transition State subst->ts Nucleophilic Attack by Nitrogen peracid Peroxy Acid (m-CPBA) peracid->ts noxide Pyridine N-Oxide (Product) ts->noxide N-O bond forms acid Carboxylic Acid (Byproduct) ts->acid O-H bond forms, O-O bond breaks

Caption: Concerted mechanism for pyridine N-oxidation by a peroxy acid.

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general guideline and should be adapted and optimized based on your specific scale and equipment.

Safety: m-CPBA is a strong oxidizing agent and potentially explosive. Handle with extreme care behind a safety shield in a chemical fume hood.[6][14][15]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methylpyridine (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Oxidant Addition: In a separate beaker, dissolve m-CPBA (~77% purity, 1.2 eq) in the same solvent. Add this solution to the cooled pyridine solution dropwise or in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup - Quench: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes. Test for remaining peroxides using starch-iodide paper; add more Na₂SO₃ if the test is positive.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or crystallization to obtain pure this compound.

Protocol 2: Synthesis using Hydrogen Peroxide and Acetic Acid

This protocol involves heating an oxidative mixture. Use a reflux condenser and conduct the reaction behind a safety shield in a chemical fume hood.

  • Reaction Setup: In a round-bottom flask, add 2-chloro-5-methylpyridine (1.0 eq) to glacial acetic acid (3-5 volumes).

  • Oxidant Addition: To this solution, add 35% hydrogen peroxide (H₂O₂, 1.5 - 2.5 eq) dropwise.[10] An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain it for 5-10 hours.[10] Monitor the reaction by TLC or GC.

  • Workup: After completion, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure (Note: do not heat the residue too strongly to avoid decomposition of the product).[15]

  • Isolation: Dissolve the residue in dichloromethane and carefully neutralize the remaining acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product, which can be further purified as described in Protocol 1.

References

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific issues you may encounter during your experiments.

Question 1: My reaction yield is disappointingly low, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-5-methylpyridine. What are the likely causes and how can I fix this?

Answer:

This is a classic case of incomplete N-oxidation. Several factors, often interconnected, can lead to this outcome.

  • Probable Cause 1: Insufficient Oxidizing Agent. The stoichiometry of your oxidizing agent is critical. While a 1:1 molar ratio is theoretically sufficient, slight degradation of the oxidant or competing side reactions often necessitates a modest excess.

    • Solution: Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA) incrementally. Start with 1.1 equivalents and, if necessary, increase to 1.2-1.3 equivalents. Monitor the reaction closely by TLC to avoid over-oxidation.

  • Probable Cause 2: Sub-optimal Reaction Temperature. The N-oxidation of pyridines is temperature-sensitive[1]. Too low a temperature will result in a sluggish or stalled reaction, while too high a temperature can lead to decomposition and byproduct formation.

    • Solution: For oxidants like m-CPBA, the reaction is often started at a lower temperature (0-5 °C) and then allowed to warm to room temperature. If using hydrogen peroxide with an acid catalyst, a moderately elevated temperature (e.g., 70-80 °C) is often required to achieve a reasonable reaction rate[1]. Ensure your reaction vessel is adequately heated or cooled and that the internal temperature is being accurately monitored.

  • Probable Cause 3: Insufficient Reaction Time. Oxidation reactions can sometimes be slower than anticipated, especially on a larger scale.

    • Solution: Extend the reaction time and monitor its progress every 1-2 hours using a suitable analytical method (TLC is often sufficient). The reaction is complete when the starting material spot is no longer visible.

Question 2: I've isolated a major byproduct that is more polar than my desired N-oxide and shows an unexpected mass in MS analysis. What could this be?

Answer:

A highly polar byproduct often suggests over-oxidation or oxidation at a different site on the molecule.

  • Probable Cause: Oxidation of the Methyl Group. The methyl group at the 5-position is susceptible to oxidation, especially if an excess of a strong oxidizing agent is used or if the reaction temperature is too high. This can lead to the formation of 2-chloro-5-(hydroxymethyl)pyridine 1-oxide or, in more extreme cases, 2-chloro-5-carboxypyridine 1-oxide.

    • Identification: These byproducts will have a higher molecular weight (M+16 and M+30, respectively, for the alcohol and carboxylic acid) and will be significantly more polar on a silica TLC plate.

    • Preventative Measures:

      • Control Stoichiometry: Use the minimum effective amount of the oxidizing agent (typically 1.05-1.1 equivalents).

      • Temperature Management: Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

      • Choice of Oxidant: Consider using a milder oxidizing agent or a catalytic system that offers higher selectivity for N-oxidation over C-H oxidation. Peracetic acid generated in-situ from H₂O₂ and acetic acid can be a good option[2].

Question 3: My reaction mixture turned dark brown or black, and the workup yielded a complex, intractable mixture. What caused this decomposition?

Answer:

A dark, tarry reaction mixture is a clear sign of decomposition. This is a common issue when working with oxidizing agents and heteroaromatic compounds.

  • Probable Cause 1: Excessive Temperature. This is the most frequent culprit. Pyridine N-oxides can be unstable at elevated temperatures, and oxidizing agents become more aggressive and less selective[1][3].

    • Solution: Implement rigorous temperature control. Use an ice bath to manage the initial exothermic phase of the reaction, especially during the addition of the oxidant. Do not exceed the recommended temperature for the specific protocol you are following.

  • Probable Cause 2: Incompatible Solvent or Catalyst. Certain solvents or catalysts can promote decomposition pathways.

    • Solution: Use solvents that are known to be stable under oxidizing conditions, such as dichloromethane (DCM), chloroform, or ethyl acetate. If using a catalytic system (e.g., with H₂O₂), ensure the catalyst is appropriate and used in the correct amount[1].

  • Probable Cause 3: Purity of Starting Material. Impurities in the initial 2-chloro-5-methylpyridine can act as catalysts for decomposition.

    • Solution: Ensure your starting material is of high purity. If necessary, purify it by distillation or chromatography before proceeding with the N-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable oxidizing agent for this synthesis?

A1: Meta-chloroperoxybenzoic acid (m-CPBA) is widely regarded as a reliable and effective reagent for the N-oxidation of pyridines[4][5][6]. It is commercially available, relatively easy to handle (as a solid), and generally provides good yields with high selectivity[5]. However, alternatives like hydrogen peroxide in acetic acid or with a tungstic acid catalyst are also effective and may be more cost-effective for large-scale synthesis[1][2].

Oxidizing Agent Typical Conditions Advantages Disadvantages
m-CPBA DCM or CHCl₃, 0 °C to RTHigh selectivity, reliable, easy to handle.[5][6]More expensive, byproduct (m-chlorobenzoic acid) must be removed.[7]
H₂O₂ / Acetic Acid 70-90 °CCost-effective, readily available reagents.[2][8]Higher temperatures required, potential for side reactions.
H₂O₂ / Catalyst e.g., Tungstic acid, 70-80 °CCatalytic, can be efficient.[1]Requires catalyst, temperature control is crucial.[1]

Q2: How should I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as ethyl acetate/hexanes (e.g., 7:3 or 8:2 v/v) or dichloromethane/methanol (e.g., 95:5 v/v). The product, this compound, is significantly more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible under UV light.

Q3: What is the best way to purify the final product?

A3: The purification strategy depends on the scale and the impurities present.

  • For m-CPBA reactions: After the reaction, the mixture can be cooled to precipitate the m-chlorobenzoic acid byproduct[7]. A subsequent aqueous wash with a mild base (e.g., sodium bicarbonate or sodium sulfite solution) will remove any remaining acidic impurities.

  • Flash Column Chromatography: This is the most reliable method for obtaining a highly pure product. A silica gel column with a gradient elution from hexanes to ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient final purification step.

Q4: Are there any critical safety precautions for this reaction?

A4: Yes. Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive, especially in high concentrations (>77%)[5]. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep the reagent away from heat, sparks, and flammable materials. Perform the reaction in a well-ventilated fume hood.

Visualizing Reaction Pathways

Understanding the potential chemical transformations is key to troubleshooting. The following diagrams illustrate the desired reaction and a common side reaction.

main_reaction start 2-Chloro-5-methylpyridine product This compound start->product [O] (e.g., m-CPBA) side_reaction cluster_main Desired Pathway cluster_side Side Reaction start 2-Chloro-5-methylpyridine main_product Desired N-Oxide start->main_product [O] (Controlled) side_product 2-Chloro-5-(hydroxymethyl)pyridine 1-oxide main_product->side_product Excess [O] (Over-oxidation)

References

Technical Support Center: Navigating the Reactivity of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the synthetic applications of 2-Chloro-5-methylpyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to effectively utilize this versatile building block. While the N-oxide moiety enhances the reactivity of the pyridine ring, researchers can still encounter challenges related to the inherent properties of the 2-chloropyridine scaffold. This guide offers troubleshooting strategies and frequently asked questions to help you overcome these hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound through common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with this compound is sluggish and gives low yields. What factors could be contributing to this, and how can I improve the reaction efficiency?

Answer:

Low reactivity in SNAr reactions with this compound can stem from several factors, including the nature of the nucleophile, reaction conditions, and potential side reactions. The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, making the 2-chloro substituent a viable leaving group. However, optimization is often necessary.

Potential Causes and Solutions:

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a neutral or weakly basic nucleophile, the reaction may be slow.

    • Troubleshooting:

      • Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. For example, when using an alcohol or thiol, pre-treating with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be effective.

      • Choice of Base: For amine nucleophiles, the addition of a non-nucleophilic base can facilitate the reaction.

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any potential decomposition of your starting material or product. Microwave irradiation can also be a valuable tool to accelerate the reaction.[1]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate.

    • Troubleshooting:

      • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) and effectively solvate the counter-ions.

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the pyridine ring can impede the reaction.

    • Troubleshooting:

      • Less Hindered Nucleophiles: If possible, consider using a less sterically demanding nucleophile.

      • Optimization of Conditions: For sterically hindered substrates, prolonged reaction times and higher temperatures might be necessary.

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low SNAr Yield check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_temp Review Reaction Temperature check_nucleophile->check_temp If nucleophile is strong increase_nucleophilicity Increase Nucleophilicity (e.g., add base) check_nucleophile->increase_nucleophilicity If nucleophile is weak check_solvent Evaluate Solvent Choice check_temp->check_solvent If temp is optimal increase_temp Increase Temperature / Use Microwave check_temp->increase_temp If temp is too low check_sterics Consider Steric Hindrance check_solvent->check_sterics If solvent is appropriate change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent If solvent is non-polar optimize_conditions Optimize for Sterics (longer time, higher temp) check_sterics->optimize_conditions If sterically hindered success Improved Yield check_sterics->success If not sterically hindered and other factors are optimized increase_nucleophilicity->check_temp increase_temp->check_solvent change_solvent->check_sterics optimize_conditions->success CrossCoupling_Troubleshooting start Low Cross-Coupling Yield check_catalyst Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst check_base Assess Base Strength & Type check_catalyst->check_base If catalyst is active for aryl chlorides optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand If using standard ligands (e.g., PPh3) check_conditions Review Reaction Conditions (Solvent, Temp) check_base->check_conditions If base is appropriate optimize_base Use Stronger Base (e.g., K3PO4, NaOtBu) check_base->optimize_base If using weak base optimize_conditions_action Ensure Anhydrous Conditions & Inert Atmosphere, Increase Temperature check_conditions->optimize_conditions_action If conditions are suboptimal success Improved Yield check_conditions->success If all factors are optimized optimize_ligand->check_base optimize_base->check_conditions optimize_conditions_action->success

References

Technical Support Center: Navigating the Stability of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-methylpyridine 1-oxide. This versatile heterocyclic building block is instrumental in the synthesis of novel pharmaceutical and agrochemical agents.[1] The presence of the N-oxide functionality is key to its unique reactivity, primarily by activating the C2 and C4 positions of the pyridine ring towards nucleophilic attack.[2][3] However, this same functional group can introduce specific stability challenges under various reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this reagent. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial questions regarding the storage and intrinsic properties of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage and handling are critical to preserving the integrity of the reagent.

  • Hygroscopicity: Pyridine N-oxides are often hygroscopic solids.[2] To prevent hydrolysis and degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials: Store away from strong acids, strong oxidizing agents, and strong bases.[4][5] Contact with incompatible materials can catalyze decomposition.

  • General Handling: Always handle this compound in a well-ventilated area or a fume hood.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to avoid skin and eye contact.[4][6]

Q2: How does this compound behave in the presence of acids and bases?

A2: The N-oxide moiety significantly influences the basicity of the pyridine nitrogen.

  • Acids: Pyridine N-oxide is substantially less basic than its parent pyridine, with a pKa of its conjugate acid around 0.8.[2] It can form salts with strong acids.[7] While this can be a stable form, highly acidic conditions, especially at elevated temperatures, can promote unwanted side reactions or decomposition. For instance, the synthesis of a related nitro-substituted analog involves heating in concentrated sulfuric and nitric acids, indicating a degree of stability, but these are harsh conditions not typical for many synthetic transformations.[8]

  • Bases: The compound should be considered incompatible with strong bases, especially at elevated temperatures.[4] While a moderate base is often required for reactions like nucleophilic substitutions or cross-couplings, very strong bases (e.g., alkoxides, organolithiums) may lead to degradation or deprotonation at undesired positions, complicating the reaction profile.

Q3: What is the general thermal stability of this compound?

A3: this compound exhibits moderate thermal stability but is susceptible to degradation at high temperatures, particularly in the presence of other reagents. While its boiling point is high (320°C at 760 mmHg), this is not indicative of stability over long reaction times at elevated temperatures.[1] Thermal decomposition of pyridine N-oxide metal complexes is a known phenomenon, suggesting that reaction temperatures should be carefully controlled, especially in organometallic catalysis.[9] For most applications, it is advisable to maintain reaction temperatures below 120°C and to monitor for thermal decomposition by TLC or LC-MS.

Troubleshooting Guide for Common Reaction Instabilities

This section provides in-depth, cause-and-effect troubleshooting for issues encountered during common synthetic transformations.

Focus Area 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary application for this substrate, where the C2-chloro group is displaced by a nucleophile.[10]

Q: My SNAr reaction with an amine/alkoxide is giving a low yield, and I'm observing a significant byproduct that appears to be the deoxygenated version of my starting material or product. What is happening?

A: This is a classic stability issue where the N-oxide itself becomes a reactive site.

  • Probable Cause 1: Unintentional Deoxygenation. The N-oxide bond, while relatively strong, can be cleaved under certain conditions. Some nucleophiles or additives may have reducing properties. More commonly, if trace amounts of reagents like phosphorus oxychloride (POCl₃) or other strong Lewis acids are present from a previous synthetic step, they can facilitate deoxygenation, especially with heating.[2] The reaction of 3-methylpyridine N-oxide with POCl₃ is, in fact, a method to synthesize the corresponding 2-chloropyridine, highlighting the N-oxide's reactivity towards such reagents.[11]

  • Probable Cause 2: Thermal Degradation. SNAr reactions often require heat to proceed at a reasonable rate. However, prolonged heating at high temperatures (>120-130°C) can lead to generalized decomposition, resulting in a complex mixture and low recovery of the desired product.

  • Probable Cause 3: Base-Induced Side Reactions. If a very strong base is used to deprotonate the nucleophile (e.g., NaH with an alcohol), it may attack the pyridine ring or induce elimination/rearrangement pathways instead of the desired substitution.

Solution: A Self-Validating Protocol for SNAr

This protocol incorporates checkpoints to maintain the stability of the N-oxide.

  • Setup: To a flame-dried flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, Dioxane, or NMP).

  • Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If a base is required, add a moderate base such as K₂CO₃ or Cs₂CO₃ (2.0 eq). Avoid excessively strong, non-nucleophilic bases where possible.

  • Temperature Control: Begin stirring the reaction at room temperature. Slowly increase the temperature to a moderate level (e.g., 80-100°C).

    • Causality Checkpoint: High temperatures can provide the activation energy for unwanted deoxygenation or decomposition pathways. Starting low and slowly increasing the temperature allows the desired SNAr reaction, which typically has a lower activation energy, to proceed preferentially.

  • Monitoring: Monitor the reaction every 1-2 hours via TLC or LC-MS. Look specifically for the starting material, the desired product, and a less polar spot that could correspond to a deoxygenated species.

    • Validation Checkpoint: If a significant amount of the deoxygenated byproduct is observed, immediately reduce the reaction temperature. This confirms that the instability is thermally induced.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature before exposing it to air or aqueous solutions. Proceed with a standard aqueous workup and extraction.

Focus Area 2: Palladium-Catalyzed Cross-Coupling Reactions

While less common for the N-oxide than for the parent pyridine, cross-coupling reactions are feasible but present unique challenges.

Q: I am attempting a Suzuki or Buchwald-Hartwig coupling, but the reaction is sluggish, stalls, or fails completely. Could the N-oxide be the problem?

A: Yes, the N-oxide functionality can directly interfere with the catalytic cycle.

  • Probable Cause 1: Catalyst Inhibition/Poisoning. The oxygen atom of the N-oxide is a Lewis base.[12] It can act as a ligand and coordinate to the electron-deficient palladium center. This coordination can block the sites required for oxidative addition or other key steps in the catalytic cycle, effectively inhibiting or "poisoning" the catalyst.

  • Probable Cause 2: Instability to Basic Conditions. Palladium cross-coupling reactions often employ strong bases (e.g., K₃PO₄, NaOt-Bu) and high temperatures (80-120°C).[13] This combination can be detrimental to the stability of the this compound, leading to its degradation before it can participate in the catalytic cycle.

  • Probable Cause 3: Reductive Deoxygenation. Some phosphine ligands, especially in their oxidized state (phosphine oxide), in combination with the palladium catalyst, may facilitate the reductive cleavage of the N-O bond, particularly at high temperatures.

Strategies for Successful Cross-Coupling:

  • Careful Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands that promote rapid oxidative addition may be more effective as they can help the desired catalytic cycle outcompete the inhibitory N-oxide coordination.

  • Base and Solvent Optimization: Use the mildest base and lowest temperature that still afford reactivity. A thorough screening of conditions is essential. (See Table 2).

  • Alternative Strategy: Couple First, Oxidize Later. The most robust and often preferred strategy is to perform the palladium-catalyzed cross-coupling on 2-chloro-5-methylpyridine first. The resulting product can then be oxidized to the N-oxide in a subsequent step using a reliable oxidant like m-CPBA or H₂O₂/AcOH.[14] This decouples the sensitive N-oxide from the harsh cross-coupling conditions.

Data Presentation & Visualization

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing stability issues in reactions involving this compound.

G start Problem: Low Yield / Byproducts reaction_type What is the reaction type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr coupling Pd-Catalyzed Cross-Coupling reaction_type->coupling Cross-Coupling snar_cause1 Probable Cause: Thermal Decomposition or Deoxygenation snar->snar_cause1 coupling_cause1 Probable Cause: Catalyst Inhibition by N-Oxide or Base-Induced Degradation coupling->coupling_cause1 snar_solution1 Solution: - Lower reaction temperature - Monitor for deoxygenated species - Ensure inert atmosphere snar_cause1->snar_solution1 coupling_solution1 Solution: - Screen ligands and bases - Use lowest possible temperature - Consider 'Couple First, Oxidize Later' strategy coupling_cause1->coupling_solution1

Caption: Troubleshooting workflow for stability issues.

Table 1: Reagent Compatibility Summary
Reagent ClassExamplesCompatibility & Notes
Strong Mineral Acids Conc. H₂SO₄, HClUse with Caution. Can form salts.[7] High temperatures may cause decomposition.[8]
Strong Bases NaH, NaOt-Bu, n-BuLiIncompatible. High risk of degradation and side reactions, especially at elevated temperatures.[4]
Moderate Bases K₂CO₃, Cs₂CO₃, K₃PO₄Generally Compatible. Preferred for SNAr and cross-coupling reactions. Monitor at high temperatures.
Reducing Agents Zn, H₂/Pd, NaBH₄Incompatible. Will likely cause deoxygenation to the parent pyridine.[2]
Chlorinating Agents POCl₃, SOCl₂Incompatible. Will react with the N-oxide to form chloropyridines and cause deoxygenation.[2][11]
Oxidizing Agents m-CPBA, H₂O₂Generally Stable. The compound is already an oxide; further oxidation is unlikely under standard conditions.
Palladium Catalysts Pd(OAc)₂, Pd₂(dba)₃Use with Caution. Potential for catalyst inhibition. Requires careful optimization of ligands and conditions.[12]
Table 2: Recommended Starting Conditions for Key Reactions
ParameterNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Temperature Range 60 - 110 °C70 - 100 °C (Optimize for lowest possible)
Recommended Bases K₂CO₃, Cs₂CO₃, Et₃NSuzuki: K₂CO₃, K₃PO₄. Buchwald: K₃PO₄, Cs₂CO₃. (Avoid NaOt-Bu if possible).
Atmosphere Inert (N₂ or Ar)Critical. Must be strictly inert and anhydrous.
Key Consideration Monitor for deoxygenation byproduct via TLC/LCMS.High potential for catalyst inhibition. Consider alternate synthetic route ('Couple-then-Oxidize').

References

Technical Support Center: Optimizing Temperature for 2-Chloro-5-methylpyridine 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-methylpyridine 1-oxide. As a versatile intermediate in pharmaceutical and agrochemical synthesis, its reactivity is significantly influenced by reaction conditions, with temperature being a critical parameter.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to temperature optimization in their experiments. My approach is rooted in explaining the causal relationships behind experimental choices to ensure both success and safety in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific challenges you may encounter during your reactions. The solutions provided are based on established chemical principles and field-proven insights.

Question 1: My nucleophilic substitution reaction shows low conversion or is stalled. Should I increase the temperature?

Answer: Yes, incomplete conversion in nucleophilic aromatic substitution (SNAr) reactions is frequently a result of insufficient thermal energy. However, a systematic approach is crucial to avoid byproduct formation or decomposition.

Underlying Expertise: The this compound substrate is activated towards nucleophilic attack at the C-2 position due to the electron-withdrawing nature of the N-oxide group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[3] Despite this activation, a significant energy barrier must often be overcome, particularly with neutral or weakly basic nucleophiles.

Troubleshooting Protocol:

  • Initial Assessment: Confirm the integrity of your starting materials and reagents. Ensure your solvent is anhydrous and degassed, as required.

  • Incremental Temperature Increase: If the reaction is proceeding cleanly but slowly at a lower temperature (e.g., room temperature or 50°C), increase the temperature in 10-15°C increments. Monitor the reaction progress by TLC or LC-MS after 1-2 hours at each new setpoint.

  • Identify the "Sweet Spot": There is often an optimal temperature window. For many SNAr reactions involving chloro-pyridines, this range is typically between 60°C and 110°C. Exceeding this can lead to side reactions.

  • Analyze for Byproducts: If you observe the formation of new, unwanted spots on your TLC plate as you increase the temperature, you may be promoting side reactions or decomposition. In this case, it is better to return to the highest temperature that gave a clean reaction profile and allow it to run for a longer duration.

Below is a logical workflow to follow when troubleshooting low reaction yield, a common issue tied to temperature.

G cluster_0 Troubleshooting: Low Reaction Yield A Low Yield or Stalled Reaction Detected (via TLC/LC-MS) B Verify Reagent & Solvent Quality A->B C Reaction Clean but Slow? B->C Reagents OK D Increase Temperature by 10-15°C C->D Yes H Maintain Temperature, Increase Reaction Time C->H No (Byproducts Present) E Monitor Progress (1-2h) D->E F Is Conversion Improving? E->F F->D No, Still Stalled G New Byproducts Formed? F->G Yes G->D No, Clean Profile I Revert to Last 'Clean' Temperature, Increase Reaction Time G->I Yes J Reaction Complete H->J I->J G cluster_1 Experimental Workflow: Systematic Temperature Optimization A Define Reaction: Substrate, Reagents, Solvent B Literature Search for Analogous Reactions (Establish Starting Temp, e.g., 80°C) A->B C Set Up 3-5 Small-Scale Parallel Reactions (e.g., 60°C, 80°C, 100°C) B->C D Monitor All Reactions at Set Time Points (e.g., 2h, 6h, 24h via TLC/LC-MS) C->D E Analyze Results: Conversion vs. Byproducts D->E F Identify Optimal Temperature Window E->F G Scale-Up Reaction at Optimized Temperature F->G

References

Technical Support Center: Catalyst Deactivation in 2-Chloro-5-methylpyridine 1-oxide Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of 2-chloro-5-methylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we synthesize our expertise to provide actionable insights and solutions to common challenges encountered in the lab.

I. Understanding the Unique Challenges of this compound Cross-Coupling

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for constructing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.[1][2] However, the inherent properties of this substrate introduce specific challenges that can lead to catalyst deactivation and compromised reaction outcomes.

The Dual Role of the N-oxide Moiety

The N-oxide functionality in this compound plays a dual role. On one hand, it activates the pyridine ring, facilitating the cross-coupling reaction.[3] On the other hand, the Lewis basic oxygen and nitrogen atoms can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes.[4] This coordination can be a significant pathway to catalyst deactivation.

The Nature of the Heteroaryl Halide

As a heteroaryl chloride, this compound is generally less reactive than its bromide or iodide counterparts.[5] This necessitates more active catalyst systems and often higher reaction temperatures, which in turn can accelerate catalyst decomposition pathways.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of catalyst deactivation in my reaction?

A primary visual cue is the formation of a black precipitate, commonly known as palladium black.[4][7] This indicates the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic form.[4][7] Other signs include a reaction that starts but then stalls (incomplete conversion) or a complete lack of product formation.

Q2: How does the choice of ligand impact catalyst stability and activity?

Ligand selection is critical for a successful cross-coupling with this substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are essential.[4] These ligands stabilize the Pd(0) center, prevent aggregation, and promote the crucial oxidative addition step.[4][5] An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation.[4]

Q3: Can the base I use contribute to catalyst deactivation?

Absolutely. The choice and strength of the base are pivotal. While a base is necessary for the transmetalation step, an overly strong or poorly soluble base can lead to side reactions and catalyst degradation.[4] For Suzuki-Miyaura couplings, common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[4] It's crucial to use anhydrous and high-purity bases.

Q4: My reaction is sluggish. Should I just increase the temperature?

While increasing the temperature can enhance the reaction rate, it's a double-edged sword. Higher temperatures can significantly accelerate catalyst decomposition.[4][6] A more prudent approach is to first optimize the ligand, base, and solvent system. If a temperature increase is necessary, it should be done incrementally while carefully monitoring the reaction for signs of deactivation.

III. Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the cross-coupling of this compound.

Guide 1: Low or No Conversion

A common and frustrating issue is the failure of the reaction to proceed to completion.

Logical Flow for Troubleshooting Low Conversion

A Low/No Conversion B Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) A->B Step 1 C Ensure Rigorously Inert Atmosphere (Degas Solvents, Purge with Argon/Nitrogen) B->C Step 2 D Optimize Ligand and Palladium Source C->D Step 3 E Screen Different Bases D->E Step 4 F Adjust Reaction Temperature E->F Step 5 G Consider Alternative Solvents F->G Step 6 H Successful Reaction G->H Resolution

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Troubleshooting Steps:
  • Reagent Integrity Check :

    • Substrate Purity : Ensure the this compound is pure. Impurities can act as catalyst poisons.

    • Boronic Acid/Ester Quality : Boronic acids can degrade over time. Use a fresh or recently purified batch.

    • Solvent and Base : Employ anhydrous, deoxygenated solvents and a high-purity, anhydrous base.[4] Moisture and oxygen are detrimental to the active Pd(0) catalyst.[4]

  • Atmosphere Control :

    • Oxygen is a known culprit for oxidizing the active Pd(0) catalyst.[4] Rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.[4]

  • Catalyst System Optimization :

    • Ligand Screening : If using a standard ligand like PPh₃ yields poor results, screen a panel of bulky, electron-rich ligands.

    • Palladium Precursor : Ensure your palladium source is of high quality. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[5] Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium-ligand complex can be beneficial.[5]

Guide 2: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst decomposition.

Deactivation Pathways Leading to Palladium Black

cluster_0 Catalytic Cycle A Active Pd(0)L_n Catalyst B Insufficient Ligand Stabilization A->B C High Temperature A->C D Oxidation by O₂/H₂O A->D E Palladium Black (Inactive) B->E C->E D->E

Caption: Common catalyst deactivation pathways.

Preventative Measures:
  • Optimize Ligand-to-Metal Ratio : A slight excess of the ligand (e.g., 1.1-2:1 ligand to palladium) can help maintain catalyst stability. However, a large excess can sometimes inhibit the reaction.[4]

  • Temperature Control : Conduct the reaction at the lowest temperature that affords a reasonable rate.[4]

  • Proper Inerting : As mentioned previously, the exclusion of oxygen is paramount.[4]

Protocol 1: Standard Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Reagent Addition : Add the this compound (1 equivalent) and the boronic acid partner (1.2 equivalents).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Protocol 2: Characterization of Deactivated Catalyst

If significant palladium black is observed, characterizing it can provide insights.

  • Isolation : Under an inert atmosphere, allow the palladium black to settle. Carefully remove the supernatant liquid via cannula filtration.

  • Washing : Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any residual organic compounds.

  • Drying : Dry the solid under vacuum.

  • Analysis :

    • X-ray Photoelectron Spectroscopy (XPS) : Analyze the oxidation state of the palladium. Deactivated palladium black will show a primary signal for Pd(0).

    • Scanning Electron Microscopy (SEM) : Examine the morphology of the particles. Agglomerated nanoparticles are indicative of deactivation.

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : After digesting a known mass of the deactivated catalyst in aqua regia, determine the palladium content to quantify the extent of precipitation.

IV. Data Summary Tables

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or pre-formed ligand complexesPd(II) sources are often more stable for storage. Pre-formed complexes can offer better control over the active catalyst formation.[5][8]
Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsStabilize the Pd(0) catalyst, promote oxidative addition, and prevent aggregation.[4][9]
Bases K₃PO₄, K₂CO₃, Cs₂CO₃Choice depends on substrate compatibility and desired reactivity. Must be anhydrous.[4]
Solvents Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation.[4]
Temperature 80-110 °C (start lower and increase if necessary)Balances reaction rate with catalyst stability.[4][6]

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound.

V. References

  • 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 - ChemicalBook. Available at: --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. Available at: --INVALID-LINK--

  • How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis? - FAQ - Guidechem. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. Available at: --INVALID-LINK--

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling - Benchchem. Available at: --INVALID-LINK--

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings | ACS Catalysis. Available at: --INVALID-LINK--

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: --INVALID-LINK--

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? - ResearchGate. Available at: --INVALID-LINK--

  • Cross‐coupling reaction between pyridine N‐oxide derivatives and a... - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: --INVALID-LINK--

  • Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... - ResearchGate. Available at: --INVALID-LINK--

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. Available at: --INVALID-LINK--

  • Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Cross-Coupling - Benchchem. Available at: --INVALID-LINK--

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: --INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: --INVALID-LINK--

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: --INVALID-LINK--

  • Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. Available at: --INVALID-LINK--

  • Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: --INVALID-LINK--

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Available at: --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: --INVALID-LINK--

  • Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni - Macmillan Group - Princeton University. Available at: --INVALID-LINK--

  • Borylation - Wikipedia. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. Available at: --INVALID-LINK--

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: --INVALID-LINK--

  • 1 Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and - ChemRxiv. Available at: --INVALID-LINK--

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. Available at: --INVALID-LINK--

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI. Available at: --INVALID-LINK--

References

Technical Support Center: 2-Chloro-5-methylpyridine 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in pharmaceutical and agrochemical synthesis, 2-Chloro-5-methylpyridine 1-oxide presents unique opportunities and challenges.[1] Its reactivity is dominated by the interplay between the N-oxide functionality and the chloro substituent. This guide provides expert-driven troubleshooting advice to navigate common hurdles encountered during its application.

Section 1: Foundational Chemistry & Handling

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: The reactivity of this compound is primarily governed by two features:

  • The N-oxide Group: This group is strongly electron-withdrawing through induction and electron-donating through resonance. The net effect is a significant activation of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, towards nucleophilic attack.[2][3] This makes the chloro group at C2 highly susceptible to displacement.

  • The Chlorine Atom at C2: It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The activation provided by the N-oxide makes this displacement more facile than in the corresponding non-oxidized 2-chloro-5-methylpyridine.[4][5]

Additionally, the N-oxide oxygen can be removed via deoxygenation reactions, a crucial step after it has served its purpose of activating the ring or directing other substitutions.[6][7]

Q2: What are the recommended handling and storage conditions for this compound?

A2: this compound is generally a stable, colorless to pale yellow liquid or solid.[1][8] For optimal stability and safety, adhere to the following:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can be harmful if swallowed or in contact with skin.[9][10]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[10]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common reaction type for this substrate, where a nucleophile displaces the C2-chloro group.

Q3: My SNAr reaction with an amine nucleophile is showing low conversion. What are the likely causes and how can I fix it?

A3: Low conversion is a frequent issue. Let's break down the potential causes systematically.

The nucleophilicity of your amine and the reaction conditions may be inadequate. The N-oxide activates the ring, but stubborn reactions may need a push.

  • Solution 1: Increase Temperature. SNAr reactions are often accelerated by heat. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then 120°C) while monitoring for decomposition.

  • Solution 2: Add a Base. If your nucleophile is an amine, it will generate HCl upon reaction, which protonates the starting amine, shutting down its nucleophilicity. Adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N or DIPEA) is crucial to scavenge the acid.

  • Solution 3: Solvent Choice. Polar aprotic solvents like DMF, DMAc, or NMP are excellent for SNAr as they solvate the cation of the Meisenheimer complex intermediate, accelerating the reaction.

At elevated temperatures, unwanted side reactions can consume your starting material or product.

  • Side Reaction: Deoxygenation. The N-oxide can be reduced back to the parent pyridine. This is particularly problematic if trace metals or certain reagents are present.

  • Solution: Ensure an inert atmosphere. Conduct the reaction under Nitrogen or Argon to minimize oxidative side reactions that could interfere with your main pathway. Use high-purity, degassed solvents.

The following workflow can help diagnose the issue:

SNAr_Troubleshooting start Low SNAr Conversion check_base Is a non-nucleophilic base present? start->check_base add_base Action: Add 2-3 eq. of K₂CO₃ or Et₃N check_base->add_base No check_temp Is reaction temp. optimized? check_base->check_temp Yes add_base->check_temp increase_temp Action: Increase temp. incrementally (e.g., 20°C) check_temp->increase_temp No check_solvent Is solvent polar aprotic (DMF, NMP, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Switch to a higher-boiling polar aprotic solvent check_solvent->change_solvent No check_purity Analyze crude NMR for deoxygenated starting material check_solvent->check_purity Yes change_solvent->check_purity inert_atm Action: Degas solvent and run under N₂/Ar check_purity->inert_atm Yes success Problem Solved check_purity->success No inert_atm->success

Caption: Troubleshooting workflow for low SNAr conversion.
Q4: I am observing an unexpected product that appears to be deoxygenated. Why is this happening?

A4: Unintended deoxygenation during a substitution reaction is a classic challenge with N-oxides. This occurs when the N-O bond is cleaved reductively.

  • Cause 1: High Temperatures. Prolonged heating at high temperatures (>120-140°C) can sometimes lead to thermal deoxygenation, especially in the presence of certain solvents or reagents.

  • Cause 2: Reductive Reagents/Contaminants. Some nucleophiles or additives can act as reducing agents. For example, phosphines are well-known deoxygenating agents. Trace metal impurities (like Palladium) from prior steps can also catalyze deoxygenation.[11]

  • Solution:

    • Lower Reaction Temperature: Attempt the reaction at the lowest possible temperature that still provides a reasonable rate.

    • Use Purified Reagents: Ensure your nucleophile, base, and solvent are free from contaminants that could act as reducing agents.

    • Choose a Different Catalyst System: If using a catalyzed reaction, screen alternative catalysts that are less prone to promoting deoxygenation. For example, some palladium-catalyzed methods are specifically designed for deoxygenation.[11]

Table 1: Common Nucleophiles and Starting Conditions for SNAr
Nucleophile TypeExampleBase (Typical)Solvent (Typical)Temperature (°C)Key Consideration
Alcohols (O-Nu) Sodium EthoxideNaH, K₂CO₃EtOH, THF, DMF25 - 80Use the alkoxide salt or generate in situ with a strong base.[4][5]
Amines (N-Nu) MorpholineK₂CO₃, Et₃NDMF, NMP, Dioxane80 - 140A base is almost always required to neutralize generated HCl.
Thiols (S-Nu) Sodium ThiophenoxideNaH, K₂CO₃DMF, THF25 - 100Thiolates are very potent nucleophiles; reactions are often faster.

Section 3: Troubleshooting Deoxygenation Reactions

After the N-oxide has served its synthetic purpose, it is often removed.

Q5: I tried to deoxygenate my substituted pyridine N-oxide with PCl₃, but the reaction is incomplete. What should I do?

A5: Incomplete deoxygenation with phosphorus trichloride (PCl₃) is common and usually related to stoichiometry or reaction conditions.

  • Cause 1: Insufficient PCl₃. The reaction is stoichiometric. Ensure you are using at least 1.1 equivalents of PCl₃. For less reactive substrates, increasing to 1.5 equivalents can be beneficial.

  • Cause 2: Low Temperature. While the reaction is often exothermic, some substrates require gentle heating (e.g., 40-60°C) to go to completion.

  • Solution:

    • Add the PCl₃ slowly at 0°C to control the initial exotherm.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor by TLC or LCMS. If the reaction has stalled, gently heat the mixture to 50°C for an additional 1-2 hours.

    • Be cautious during work-up; PCl₃ reacts violently with water. The quench should be done slowly at low temperatures.

Q6: I used POCl₃ to functionalize the C2 position, but I'm getting a mixture of the C2-chloro product and the deoxygenated starting material. How can I improve selectivity?

A6: This is a critical point of confusion. PCl₃ primarily deoxygenates, while POCl₃ primarily chlorinates the C2 position. [12] However, crossover reactivity can occur. When you treat a pyridine N-oxide with phosphorus oxychloride (POCl₃), the primary goal is typically chlorination at the C2 or C4 position.[2][13] Deoxygenation is a competing side reaction.

Reagent_Selectivity SM Pyridine N-Oxide PCl3 PCl₃ SM->PCl3 POCl3 POCl₃ SM->POCl3 Deoxy Deoxygenation (Major Pathway) PCl3->Deoxy Forms P(O)Cl₃ Chloro_minor Chlorination (Minor Pathway) PCl3->Chloro_minor Trace/Side Rxn Chloro Chlorination (Major Pathway) POCl3->Chloro Activates C2 Deoxy_minor Deoxygenation (Minor Pathway) POCl3->Deoxy_minor Side Rxn

Caption: Reagent selectivity for PCl₃ vs. POCl₃.
  • To favor chlorination over deoxygenation with POCl₃:

    • Control Temperature: Run the reaction at the recommended temperature, often refluxing in excess POCl₃ or a high-boiling solvent.[14]

    • Use Additives: The addition of bases like triethylamine or N,N-diisopropylethylamine can sometimes improve the yield and selectivity of the chlorination process.[13]

  • To favor deoxygenation: Use a dedicated deoxygenation reagent. Modern methods offer high selectivity.

Table 2: Comparison of Common Deoxygenation Reagents
ReagentConditionsProsCons
PCl₃ CH₂Cl₂ or CHCl₃, 0°C to RTInexpensive, effectiveStoichiometric, harsh quench, can cause minor chlorination.[12]
Pd(OAc)₂ / dppf / Et₃N MeCN, 140-160°C (Microwave)Catalytic, high functional group toleranceRequires catalyst, high temperature.[11]
MgI₂ / Formic Acid Formic Acid, 90-140°CSustainable, metal-freeHigh temperature, acidic conditions.[6]

Section 4: Other Common Reactions

Q7: I need to perform an electrophilic substitution (e.g., nitration) on this compound. What should I expect?

A7: The N-oxide group is strongly activating and directs electrophiles to the C4 (para) position. The C2 and C6 positions are deactivated. Therefore, you should expect high regioselectivity for C4 substitution.

  • Example: Nitration. A standard procedure involves treating 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric and sulfuric acids at elevated temperatures (e.g., 100°C).[15] The primary product will be 2-chloro-5-methyl-4-nitropyridine-1-oxide.

  • Troubleshooting:

    • No Reaction: The conditions are likely not harsh enough. Ensure you are using fuming nitric/sulfuric acid and adequate temperature.

    • Low Yield/Decomposition: The conditions are too harsh. Reduce the temperature or reaction time. The work-up is critical: pouring the acidic mixture into ice water followed by careful neutralization is standard practice to precipitate the product.[15]

Section 5: FAQs

Q: Can the chloro group be hydrolyzed? A: Yes, under harsh aqueous basic or acidic conditions, particularly at high temperatures, the C2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding 2-pyridone tautomer. This is generally a slow process but can be a side reaction during prolonged SNAr reactions in aqueous media.

Q: My purification by column chromatography is difficult. Are there other methods? A: Separation of the product from the deoxygenated analog or starting material can be challenging due to similar polarities.

  • Acid-Base Extraction: If your product is basic (e.g., a substituted amine), you can often perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with solvent to remove non-basic impurities, then basify the aqueous layer and extract your product back into an organic solvent.

  • Steam Distillation: For products that are volatile in steam, this can be an effective purification method, as described in several patents for related compounds.[13][14]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-methylpyridine 1-oxide: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Significance of 2-Chloro-5-methylpyridine 1-oxide

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic and steric properties, conferred by the chloro, methyl, and N-oxide functionalities, make it a versatile intermediate. Accurate and unambiguous characterization of this molecule is paramount for ensuring the quality, efficacy, and safety of the final products. While several analytical techniques can be employed for this purpose, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and informative tool for structural elucidation in solution. This guide will delve into the intricacies of its ¹H NMR spectrum and compare its utility against other common analytical methods.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) is predicted to exhibit three distinct signals: a singlet for the methyl group and two signals in the aromatic region for the pyridine ring protons. The N-oxide group significantly influences the electron density of the pyridine ring, leading to characteristic downfield shifts of the ring protons compared to the non-oxidized precursor.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.2 - 8.4d~2.0
H-4~7.1 - 7.3dd~8.5, ~2.0
H-3~7.0 - 7.2d~8.5
-CH₃~2.3 - 2.5s-

Causality behind the Predicted Chemical Shifts and Coupling Patterns:

  • The N-Oxide Effect: The N-oxide group is strongly electron-withdrawing through an inductive effect and can also participate in resonance, which generally deshields the protons on the pyridine ring. The proton at the 6-position (H-6), being ortho to the N-oxide, is expected to experience the most significant downfield shift.

  • Substituent Effects:

    • The chloro group at the 2-position is an electron-withdrawing group, which further deshields the adjacent proton (H-3).

    • The methyl group at the 5-position is a weakly electron-donating group, which would slightly shield the adjacent protons (H-4 and H-6). The net effect on the chemical shifts is a combination of these influences.

  • Coupling Constants: The observed coupling patterns are characteristic of a 1,2,4-trisubstituted aromatic system.

    • H-6 will appear as a doublet due to coupling with H-4 (meta-coupling, typically small, ~2.0 Hz).

    • H-4 will appear as a doublet of doublets due to coupling with H-3 (ortho-coupling, typically larger, ~8.5 Hz) and H-6 (meta-coupling).

    • H-3 will appear as a doublet due to coupling with H-4 (ortho-coupling).

    • The methyl protons will appear as a singlet as there are no adjacent protons to couple with.

The ¹H NMR spectrum of the non-oxidized precursor, 2-chloro-5-methylpyridine, shows signals for the aromatic protons at approximately 8.18 (d), 7.45 (dd), and 7.13 (d) ppm for H-6, H-4, and H-3 respectively, and the methyl protons at 2.27 ppm.[1] The N-oxidation is expected to shift the aromatic protons further downfield. Data from similar compounds like 2-chloropyridine N-oxide, which shows aromatic signals between 7.28 and 8.41 ppm, supports this prediction.[2]

Visualizing Molecular Connectivity and J-Coupling

The following diagram illustrates the structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: J-coupling in this compound.

Experimental Protocol for ¹H NMR Analysis

This protocol provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer include:

      • Pulse width: ~30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

A Comparative Look: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach often provides a more complete characterization. Here, we compare ¹H NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Feature¹H NMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Detailed information about the molecular structure, including the number and connectivity of protons.Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.Identifies the functional groups present in the molecule.
Strengths for this Molecule Unambiguously determines the substitution pattern on the pyridine ring and confirms the presence of the methyl group.Confirms the molecular formula (C₆H₆ClNO). The characteristic loss of an oxygen atom (M-16) from the molecular ion is a strong indicator of the N-oxide functionality.[3][4]The N-O stretching vibration (typically around 1200-1300 cm⁻¹) is a key diagnostic peak for the N-oxide group.[5][6]
Limitations Does not directly provide molecular weight information. Can be less sensitive than MS.Does not provide detailed information about the isomeric structure (e.g., the relative positions of the chloro and methyl groups).Provides limited information on the overall molecular skeleton and the specific positions of substituents.
Typical Experimental Output A spectrum of chemical shifts, multiplicities, and integrals.A mass spectrum showing the molecular ion and fragment ions.An infrared spectrum showing absorption bands corresponding to different vibrational modes.

In Practice:

For a comprehensive analysis, a researcher would typically start with FTIR to quickly identify the key functional groups (N-O stretch). Subsequently, MS would be used to confirm the molecular weight and elemental formula. Finally, ¹H NMR (along with ¹³C NMR) would provide the definitive structural elucidation, confirming the precise arrangement of the atoms in the molecule.

Conclusion: An Indispensable Tool for Structural Verification

¹H NMR spectroscopy is an invaluable and indispensable technique for the detailed structural analysis of this compound. Its ability to provide precise information on the proton environment and connectivity allows for unambiguous confirmation of the molecule's isomeric form. When used in conjunction with other analytical methods like Mass Spectrometry and FTIR spectroscopy, a complete and robust characterization can be achieved, ensuring the integrity of this crucial chemical intermediate in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors.

References

A Senior Application Scientist's Guide to the Characterization of 2-Chloro-5-methylpyridine 1-oxide by LC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the precise characterization of intermediates is not merely a procedural step but the bedrock of product quality, efficacy, and safety. 2-Chloro-5-methylpyridine 1-oxide, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is a prime example of a compound where rigorous analytical scrutiny is paramount.[1][2] This guide provides an in-depth, experience-driven perspective on the characterization of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS to alternative analytical techniques, and provide actionable, self-validating protocols.

The Analyte: Understanding this compound

This compound (C₆H₆ClNO, MW: 143.57 g/mol , CAS: 20173-49-3) is a pyridine ring derivative substituted with a chlorine atom, a methyl group, and an N-oxide functional group.[1][3][4] These features dictate its chemical behavior and, consequently, the strategy for its analysis. The N-oxide group, in particular, imparts polarity, making the molecule amenable to reverse-phase liquid chromatography. Its presence is also a key indicator in mass spectrometry, often leading to a characteristic neutral loss.

The synthesis of this compound can result in impurities, including positional isomers and starting materials.[5][6] For instance, the synthesis from 3-methylpyridine N-oxide can yield isomers like 2-chloro-3-methylpyridine.[5] A robust analytical method must not only confirm the identity and purity of the target compound but also be able to separate and identify such closely related impurities.

LC-MS: The Gold Standard for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for the analysis of this compound due to its unparalleled combination of separation power (LC) and detection specificity (MS). High-Performance Liquid Chromatography (HPLC) separates the analyte from impurities based on their physicochemical properties, while the mass spectrometer provides precise mass-to-charge ratio (m/z) data, enabling unambiguous identification and structural elucidation.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a robust, self-validating system for the analysis of this compound. The rationale behind each parameter is explained to empower the analyst to adapt the method as needed.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Stock Solution (1 mg/mL in Methanol) Dilute Dilute to Working Concentration (e.g., 1-10 µg/mL with Mobile Phase A) Prep->Dilute Inject Inject Sample Dilute->Inject Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Inject->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI+) Source Separation->Ionization Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analysis Detection Detector Analysis->Detection Chromatogram Extract Ion Chromatogram (XIC) for m/z 144.02 Detection->Chromatogram Spectrum Analyze Mass Spectrum (Fragmentation Pattern) Chromatogram->Spectrum Quantify Quantify Purity & Impurities Spectrum->Quantify

Caption: A typical LC-MS workflow for the analysis of this compound.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard and sample in methanol.

    • Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).

    • Rationale: Methanol is a suitable solvent that is compatible with reverse-phase chromatography. Diluting in the initial mobile phase ensures good peak shape upon injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

      • Causality: The C18 stationary phase provides excellent retention for moderately polar compounds like pyridine derivatives. The smaller particle size offers higher resolution, which is critical for separating closely related impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Causality: Formic acid is a common mobile phase modifier compatible with MS that aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.[7]

    • Gradient: 5% B to 95% B over 5-10 minutes.

      • Causality: A gradient elution is necessary to elute the target compound with a good peak shape and to ensure that any more hydrophobic impurities are also eluted from the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

      • Causality: Maintaining a consistent column temperature ensures reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

      • Causality: The pyridine nitrogen is basic and readily accepts a proton, making ESI in positive mode the ideal choice for high sensitivity.

    • Scan Mode: Full Scan (e.g., m/z 50-300) and Tandem MS (MS/MS) for fragmentation analysis.

    • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 144.02 (for ³⁵Cl) and 146.02 (for ³⁷Cl), with an approximate isotopic ratio of 3:1.

    • Fragmentation Analysis: A characteristic fragmentation of pyridine N-oxides is the loss of an oxygen atom ([M+H-16]⁺).[8][9] This transition (m/z 144.02 → 128.02) is a highly specific marker for confirming the N-oxide functionality.

Interpreting the Data: What to Expect

A successful LC-MS analysis will yield a chromatogram showing a sharp, well-defined peak for this compound. The mass spectrum corresponding to this peak will show a base peak at m/z 144.02 and a smaller peak at m/z 146.02, confirming the presence of a single chlorine atom. MS/MS analysis of the m/z 144.02 ion should produce a significant fragment at m/z 128.02, confirming the loss of oxygen.

Fragmentation cluster_structure Chemical Structure cluster_pathway Proposed ESI+ Fragmentation Pathway img_node Parent [M+H]⁺ m/z 144.02 Fragment1 [M+H-O]⁺ m/z 128.02 Parent->Fragment1 -16 Da (Loss of Oxygen)

Caption: Structure and proposed fragmentation of this compound.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here’s how LC-MS compares to other common analytical methods.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight and structural information; ideal for purity and impurity profiling.Higher equipment cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.[10]Can be used for purity analysis.[3]The N-oxide may have limited thermal stability, potentially degrading in the hot injector, which could complicate analysis.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation and identification of positional isomers.Lower sensitivity compared to MS; not ideal for detecting trace impurities; requires a larger sample amount.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Good for routine purity analysis and quantification; simpler and more accessible than LC-MS.Lacks the specificity of MS; co-eluting impurities with similar UV spectra can be missed; provides no molecular weight information.[11]
FTIR Fourier-Transform Infrared Spectroscopy identifies functional groups based on their absorption of infrared radiation.Can confirm the presence of key functional groups (e.g., N-O bond).Not suitable for analyzing complex mixtures or for quantification; provides limited structural information.

Conclusion: An Integrated Approach

For the comprehensive characterization of this compound, LC-MS is the cornerstone analytical technique. Its ability to separate, identify, and provide structural information in a single run is unmatched for purity and impurity analysis. However, true analytical rigor, especially in a regulated environment, is achieved through an integrated approach. NMR should be employed for definitive structural confirmation of the bulk material, while a simpler method like HPLC-UV can be validated for routine quality control once the impurity profile is well-understood through LC-MS. This multi-faceted strategy ensures a complete and trustworthy characterization of this critical chemical intermediate.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methylpyridine 1-oxide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, 2-Chloro-5-methylpyridine 1-oxide is a valuable building block. Its unique electronic and steric properties make it a key intermediate in the synthesis of a variety of bioactive molecules. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.

Introduction: The Importance of this compound

This compound serves as a crucial precursor in the synthesis of various pharmaceutical and agrochemical agents. The presence of the N-oxide functionality activates the pyridine ring for further functionalization, while the chloro and methyl substituents provide handles for diverse chemical transformations. The selection of an appropriate synthetic route is critical and often depends on factors such as scale, available starting materials, desired purity, and safety considerations.

This guide will focus on the two-step synthesis of this compound, which involves the initial synthesis of 2-Chloro-5-methylpyridine followed by its N-oxidation. We will explore and compare different methodologies for each of these key steps.

Part 1: Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The primary precursor for our target molecule is 2-Chloro-5-methylpyridine. The two most common approaches to its synthesis are the chlorination of 3-methylpyridine N-oxide and the direct chlorination of 3-methylpyridine.

Route 1.1: Chlorination of 3-Methylpyridine N-oxide with Phosphorus Oxychloride (POCl₃)

This is a widely employed method for the synthesis of 2-chloropyridines from their corresponding N-oxides. The reaction proceeds via the formation of a reactive intermediate upon treatment of the N-oxide with phosphorus oxychloride, which is then attacked by a chloride ion.

Reaction Mechanism: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct and subsequent attack of a chloride ion at the 2-position of the pyridine ring, leading to the formation of 2-chloro-5-methylpyridine.

Challenges and Considerations: A significant drawback of this method is the formation of isomeric byproducts. The reaction can yield a mixture of 2-chloro-5-methylpyridine, 2-chloro-3-methylpyridine, and 4-chloro-3-methylpyridine.[1] The regioselectivity is influenced by the reaction conditions and the steric and electronic nature of the substituents on the pyridine ring. One study reported a product distribution of 81% 2-chloro-5-methylpyridine and 15% 2-chloro-3-methylpyridine, which necessitates careful purification to isolate the desired isomer.[2]

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-oxide

  • Materials: 3-Methylpyridine N-oxide, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Sodium hydroxide (NaOH) solution (20%), Water.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 3-methylpyridine N-oxide in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled solution while maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by slowly adding the mixture to ice-cold water with vigorous stirring. Caution: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.

    • Neutralize the aqueous layer to a pH of approximately 6 with a 20% sodium hydroxide solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by fractional distillation to separate the desired 2-chloro-5-methylpyridine from its isomers.[2]

Route 1.2: Direct Catalytic Chlorination of 3-Methylpyridine

The direct chlorination of 3-methylpyridine offers a more atom-economical route to 2-chloro-5-methylpyridine, avoiding the pre-oxidation step. This method typically involves the use of a catalyst and high temperatures in the vapor phase.

Reaction Mechanism: The reaction proceeds through a free-radical or an electrophilic substitution mechanism on the pyridine ring, depending on the catalyst and reaction conditions. The catalyst plays a crucial role in activating the pyridine ring and directing the chlorination to the desired position.

Challenges and Considerations: Achieving high regioselectivity for mono-chlorination at the 2-position can be challenging. Over-chlorination to di- and tri-chlorinated pyridines is a common side reaction. The reaction conditions, including temperature, catalyst, and the molar ratio of reactants, must be carefully controlled to maximize the yield of the desired product. Vapor-phase reactions also require specialized equipment.

Experimental Protocol: Vapor-Phase Catalytic Chlorination of 3-Methylpyridine (β-picoline)

  • Materials: 3-Methylpyridine (β-picoline), Chlorine gas (Cl₂), Nitrogen gas (N₂), Catalyst (e.g., dealuminated Mordenite zeolite or supported palladium).[3]

  • Procedure:

    • The reaction is carried out in a tubular reactor packed with the catalyst.

    • 3-Methylpyridine is vaporized and mixed with a stream of nitrogen gas.

    • Chlorine gas is introduced into the reactor separately.

    • The mixed vapors are passed over the heated catalyst bed at a temperature ranging from 250 to 350 °C.[3]

    • The product stream exiting the reactor is cooled to condense the chlorinated pyridines.

    • The condensed liquid is then subjected to fractional distillation to isolate 2-chloro-5-methylpyridine from unreacted starting material and other chlorinated byproducts.[3]

Part 2: N-Oxidation of 2-Chloro-5-methylpyridine

Once 2-chloro-5-methylpyridine is obtained, the final step is the N-oxidation to yield the target compound. Two common and effective methods for this transformation are oxidation with hydrogen peroxide in acetic acid and oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Route 2.1: Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classical and cost-effective method for the N-oxidation of pyridines. The reaction involves the in-situ formation of peracetic acid, which then acts as the oxidizing agent.

Reaction Mechanism: Acetic acid reacts with hydrogen peroxide to form peracetic acid. The peracetic acid then transfers an oxygen atom to the nitrogen of the pyridine ring, forming the N-oxide and regenerating acetic acid.

Advantages: The reagents are readily available and relatively inexpensive. The work-up procedure is generally straightforward.

Experimental Protocol: Synthesis of this compound with Hydrogen Peroxide

  • Materials: 2-Chloro-5-methylpyridine, Acetic acid, Hydrogen peroxide (35%).

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (5.1 g, 0.04 mol) in acetic acid (19.4 mL).

    • Slowly add 35% hydrogen peroxide (9 mL) to the solution with stirring at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 7 hours.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or chromatography if necessary. This procedure has been reported to yield the product in 99% yield.[4]

Route 2.2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and efficient reagent for the N-oxidation of a variety of nitrogen-containing heterocycles. It is known for its high reactivity and often provides cleaner reactions and higher yields compared to other oxidizing agents.[1]

Reaction Mechanism: The reaction proceeds through a concerted mechanism where the peroxyacid transfers an oxygen atom to the nitrogen of the pyridine. The byproduct of the reaction is meta-chlorobenzoic acid.

Advantages and Disadvantages: m-CPBA is a highly effective oxidizing agent that often leads to high yields under mild conditions.[5] However, it is more expensive than hydrogen peroxide and can be thermally unstable, requiring careful handling and storage.[6] A recently developed m-CPBA-NH₃(g) system offers a safer and more scalable alternative for industrial applications.[6][7]

Experimental Protocol: Synthesis of this compound with m-CPBA

  • Materials: 2-Chloro-5-methylpyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 2-chloro-5-methylpyridine in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to quench any remaining peroxyacid, followed by a wash with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.

    • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the N-oxide.[5]

Comparative Analysis of Synthetic Routes

Parameter Route 1.1: Chlorination of 3-Methylpyridine N-oxide Route 1.2: Direct Chlorination of 3-Methylpyridine Route 2.1: Oxidation with H₂O₂/AcOH Route 2.2: Oxidation with m-CPBA
Starting Material 3-Methylpyridine N-oxide3-Methylpyridine2-Chloro-5-methylpyridine2-Chloro-5-methylpyridine
Key Reagents POCl₃Cl₂, CatalystH₂O₂, Acetic Acidm-CPBA
Yield Moderate to Good (isomer separation required)Moderate (byproduct formation)Excellent (reported 99%)[4]Good to Excellent[5]
Selectivity Moderate (isomer formation)Moderate (over-chlorination)HighHigh
Reaction Conditions 0 °C to room temperatureHigh temperature (250-350 °C)80 °C0 °C to room temperature
Cost ModeratePotentially lower (avoids pre-oxidation)LowHigh
Safety POCl₃ is corrosive and reacts violently with water.Chlorine gas is toxic and corrosive. High temperature reaction.H₂O₂ is a strong oxidizer.m-CPBA can be thermally unstable.
Scalability Established industrial process, but isomer separation is a challenge.Requires specialized high-temperature equipment.Readily scalable.Scalable with appropriate safety measures (e.g., m-CPBA-NH₃ system).[6][7]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_precursor Synthesis of 2-Chloro-5-methylpyridine cluster_target Synthesis of this compound 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine_N-oxide 3-Methylpyridine_N-oxide 3-Methylpyridine->3-Methylpyridine_N-oxide Oxidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Direct Chlorination (Cl2, catalyst) 3-Methylpyridine_N-oxide->2-Chloro-5-methylpyridine POCl3 Precursor 2-Chloro-5-methylpyridine Target This compound Precursor->Target H2O2 / AcOH Precursor->Target m-CPBA

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis where cost is a major factor and high purity can be achieved through careful purification, the chlorination of 3-methylpyridine N-oxide followed by oxidation with hydrogen peroxide in acetic acid presents a viable and economical option.

  • For industrial-scale production where safety, efficiency, and purity are paramount, a more streamlined process is desirable. The direct chlorination of 3-methylpyridine, if optimized for high selectivity, could be advantageous by eliminating a synthetic step. For the N-oxidation step, the use of a safer, scalable m-CPBA system, such as the m-CPBA-NH₃(g) process, should be strongly considered despite the higher reagent cost, as it can provide high yields and purity with enhanced safety.[6][7]

Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted before selecting a synthetic route for large-scale production. For research and development purposes, the flexibility to utilize different routes can be advantageous in accessing a range of analogues and optimizing reaction conditions for specific applications.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-Methylpyridine: Evaluating Alternatives to Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-methylpyridine is a pivotal intermediate in the synthesis of numerous high-value agrochemicals and pharmaceuticals.[1][2] The traditional manufacturing process frequently relies on the chlorination of 5-methyl-2-pyridone or the rearrangement of 3-methylpyridine N-oxide using phosphorus oxychloride (POCl₃). While effective, POCl₃ presents significant challenges, including its corrosive nature, the generation of phosphate-based waste streams, and often harsh reaction conditions. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers and process chemists the data-driven insights needed to select the optimal synthetic route based on performance, safety, and operational efficiency. We will delve into the mechanistic nuances, present detailed experimental protocols, and offer a comparative analysis of key performance indicators for each reagent.

The Incumbent Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride has long been the workhorse for converting 2-pyridones to their corresponding 2-chloro-pyridines. Its reliability and high conversion rates have cemented its place in many established synthetic procedures.

Mechanism of Action

The reaction typically proceeds via two primary pathways depending on the starting material:

  • From 5-Methyl-2-pyridone: The pyridone tautomerizes to 2-hydroxy-5-methylpyridine. The hydroxyl group, a poor leaving group, is activated by POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion at the C2 position, leading to the desired product and phosphate byproducts.

  • From 3-Methylpyridine N-oxide: POCl₃ activates the N-oxide by coordinating to the oxygen atom. This facilitates a rearrangement and subsequent nucleophilic attack by chloride at the C2 (or C6) position of the pyridine ring.[3][4] Controlling the regioselectivity to favor the 2-chloro-5-methyl isomer over other products can be a significant challenge and often requires the presence of a tertiary amine base.[5]

Representative Protocol (from 3-Methylpyridine N-oxide)

A typical procedure involves the slow, simultaneous addition of a POCl₃ solution and an organic base (like diisopropylamine) to a cooled solution of 3-methylpyridine N-oxide in a solvent such as dichloromethane.[5] The reaction is often run at low temperatures (0-5 °C) for several hours before being carefully quenched with water and neutralized.[5] Yields using this method can be favorable, with some reports as high as 82.2% after purification steps like steam distillation.[1]

Advantages and Disadvantages
  • Advantages: High reactivity, well-established procedures, and relatively low cost.

  • Disadvantages: Generates significant phosphoric acid waste, requiring complex and costly workup and disposal procedures. The reaction can be highly exothermic and difficult to control on a large scale. Regioselectivity can be poor without careful optimization.[5]

Promising Alternatives to Phosphorus Oxychloride

The quest for greener, safer, and more efficient processes has led to the investigation of several alternative chlorinating agents. We will now compare the most prominent candidates.

Phosgene and its Safer Equivalents (Diphosgene, Triphosgene)

Phosgene (COCl₂) is a highly reactive and effective chlorinating agent, explicitly cited in patent literature as a direct alternative to POCl₃ for this transformation.[6][7][8]

Mechanism: Similar to POCl₃, phosgene activates the hydroxyl group of the pyridone, forming a chloroformate intermediate. This intermediate readily eliminates CO₂ upon nucleophilic attack by chloride, driving the reaction to completion.

Causality of Choice: The primary driver for considering phosgene is its high reactivity, which can lead to faster reaction times and lower temperatures.[9] However, its extreme toxicity and gaseous nature necessitate specialized handling equipment and stringent safety protocols. For this reason, liquid diphosgene and solid triphosgene are far more common laboratory and industrial substitutes.[10] These reagents generate phosgene in situ, mitigating many of the risks associated with handling the gas directly.

Performance:

  • Yield: Often comparable to or exceeding that of POCl₃.

  • Conditions: Can often be performed under milder conditions.[9]

  • Workup: Byproducts are typically gaseous (CO₂) or easily removed, simplifying purification.

  • Safety: The extreme toxicity is the major drawback. Even with substitutes, rigorous safety measures are non-negotiable.

Thionyl Chloride (SOCl₂)

Thionyl chloride is another powerful and widely used chlorinating agent, particularly for converting alcohols and carboxylic acids to alkyl and acyl chlorides, respectively.[11][12]

Mechanism: Thionyl chloride reacts with the 2-hydroxypyridine tautomer to form a chlorosulfite intermediate. This intermediate can then collapse to the final product either through an intramolecular (SNi) or intermolecular mechanism, releasing gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12] The evolution of these gases serves as a powerful thermodynamic driving force for the reaction.

Causality of Choice: The most significant advantage of thionyl chloride is that its byproducts are gases.[12] This eliminates the issue of aqueous phosphate waste and dramatically simplifies product isolation, a key consideration for industrial-scale synthesis. The reaction of SOCl₂ with dimethylformamide (DMF) can also generate a Vilsmeier-type reagent in situ, which can be effective for this transformation.[12]

Performance:

  • Yield: Generally good, though optimization may be required to match POCl₃ in all cases.

  • Conditions: Reactions are typically run at reflux temperatures.

  • Workup: Simplified due to gaseous byproducts.

  • Safety: Thionyl chloride is toxic, corrosive, and reacts violently with water.[13] Proper handling in a fume hood is essential.

Vilsmeier Reagent and Other Formylating Agents

The Vilsmeier reagent, classically generated from POCl₃ and DMF, is an electrophilic iminium salt, [(CH₃)₂N=CHCl]⁺.[14] While known for formylation, it is also an effective agent for deoxychlorination. To avoid POCl₃, the Vilsmeier reagent can be generated using alternative combinations, most notably oxalyl chloride and DMF.[15]

Mechanism: The active iminium salt activates the pyridone's oxygen atom, making the C2 position highly electrophilic and susceptible to chloride attack. The choice of the activating agent (POCl₃, oxalyl chloride) influences the counter-ion but the reactive cation remains the same.[14]

Causality of Choice: Using an oxalyl chloride/DMF system provides the reactive benefits of the Vilsmeier intermediate without the phosphate waste. Oxalyl chloride is highly reactive, and its byproducts (CO, CO₂) are gaseous.[16] This approach combines the advantages of Vilsmeier chemistry with a cleaner reaction profile.

Performance:

  • Yield: Can be very high with proper optimization.[17]

  • Conditions: Often proceeds at moderate temperatures (e.g., 70-100 °C).[17]

  • Workup: Cleaner than POCl₃-based systems.

  • Safety: Oxalyl chloride is toxic and corrosive and must be handled with care.[16]

Quantitative Performance Comparison

The following table summarizes the key operational parameters for the discussed reagents. Data is compiled from various literature sources and patents and should be viewed as representative.

ReagentTypical YieldTemperature (°C)Reaction Time (h)Key ByproductsSafety & Handling Considerations
Phosphorus Oxychloride (POCl₃) 75-85%[1]0 - 120[5]3 - 8[1][18]H₃PO₄, HClCorrosive, toxic, generates significant aqueous waste.
Triphosgene (Phosgene source) 80-95%80 - 1302 - 6CO₂, HClExtremely toxic phosgene generated in situ. Requires strict containment.
Thionyl Chloride (SOCl₂) 70-90%60 - 80 (Reflux)[4]2 - 5SO₂, HCl (gaseous)Toxic, corrosive, reacts violently with water. Gaseous byproducts simplify workup.[12][13]
Oxalyl Chloride / DMF 70-85%[17]70 - 100[17]1 - 3[17]CO, CO₂, HCl (gaseous)Toxic, corrosive. Gaseous byproducts. Potentially faster reaction times.

Visualization of Synthetic Pathways and Workflows

To better illustrate the strategic choices involved, the following diagrams outline the synthetic routes and a generalized experimental workflow.

Synthesis_Pathways cluster_reagents Chlorinating Reagents SM1 5-Methyl-2-pyridone R1 POCl₃ SM1->R1 R2 Triphosgene SM1->R2 R3 SOCl₂ SM1->R3 R4 Oxalyl Chloride / DMF SM1->R4 SM2 3-Methylpyridine N-oxide SM2->R1 Product 2-Chloro-5-methylpyridine R1->Product Phosphate Waste R2->Product CO₂ Byproduct R3->Product Gaseous Byproducts R4->Product Gaseous Byproducts

Caption: Alternative synthetic routes to 2-chloro-5-methylpyridine.

Experimental_Workflow start Charge Reactor with Starting Material & Solvent step1 Cool to Target Temperature (e.g., 0-5 °C) start->step1 step2 Slow Addition of Chlorinating Reagent step1->step2 step3 Reaction Monitoring (TLC, LCMS) step2->step3 step4 Reaction Quench (e.g., add to ice water) step3->step4 step5 Neutralization & Phase Separation step4->step5 step6 Extraction with Organic Solvent step5->step6 step7 Purification (Distillation/Crystallization) step6->step7 end Isolated Product: 2-Chloro-5-methylpyridine step7->end

Caption: Generalized experimental workflow for chlorination.

Detailed Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
  • Trustworthiness: This protocol is a representative procedure adapted from standard chemical transformations of hydroxypyridines. The complete consumption of starting material can be monitored by TLC or LCMS, and the formation of gaseous byproducts provides a visual cue of reaction progress.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methyl-2-pyridone (1 eq.).

  • Reagent Addition: Add thionyl chloride (3-5 eq.) dropwise at room temperature. Causality Note: Using an excess of SOCl₂ can also allow it to act as the solvent, driving the reaction equilibrium forward.

  • Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LCMS.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Quenching: Cautiously pour the residue onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Chlorination using Oxalyl Chloride / DMF
  • Trustworthiness: This protocol leverages the well-established formation of a Vilsmeier-type reagent for chlorination. The reaction can be monitored for the disappearance of the starting material, and the product can be unequivocally characterized by standard analytical techniques (NMR, GC-MS).

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 eq.) and an anhydrous solvent like acetonitrile or dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Formation: Slowly add oxalyl chloride (1.5 eq.) to the cooled DMF solution. Stir for 20-30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Substrate Addition: Add 5-methyl-2-pyridone (1 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 1-3 hours, or until reaction completion is confirmed by LCMS.

  • Quenching & Workup: Cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude oil via vacuum distillation.

Conclusion and Recommendations

While phosphorus oxychloride remains a viable reagent for the synthesis of 2-chloro-5-methylpyridine, its environmental and operational drawbacks are significant.

  • For Green Chemistry & Simplified Workup: Thionyl chloride stands out as a strong contender. Its gaseous byproducts eliminate the problem of phosphate waste, making it an attractive option for scaling up, provided that appropriate infrastructure is in place to handle the corrosive gases.

  • For High Reactivity & Milder Conditions: Phosgene substitutes like triphosgene offer excellent yields, but their use is dictated by the availability of specialized safety equipment and handling expertise.

  • For a Balance of Reactivity and Improved Waste Profile: The Vilsmeier reagent generated from oxalyl chloride and DMF presents a compelling alternative, avoiding phosphate waste while leveraging a highly reactive intermediate that can shorten reaction times.

The ultimate choice of reagent will depend on a laboratory's or production facility's specific priorities, balancing the need for high yield and purity against safety constraints, cost, and environmental impact. This guide provides the foundational data for making that informed decision.

References

Navigating Reactivity: A Comparative Guide to 2-Chloro-5-methylpyridine 1-oxide and 2-Bromo-5-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Halogenated pyridine N-oxides are a particularly valuable class of intermediates, offering a unique combination of reactivity and stability. This guide provides an in-depth, objective comparison of two key members of this class: 2-Chloro-5-methylpyridine 1-oxide and 2-Bromo-5-methylpyridine N-oxide. By examining their performance in pivotal synthetic transformations and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic strategies.

At a Glance: Key Differences in Reactivity

The primary distinction in the chemical behavior of this compound and its bromo counterpart lies in the nature of the carbon-halogen bond. This fundamental difference governs their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): In these transformations, the initial, and often rate-determining, step is the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond. The weaker carbon-bromine bond in 2-bromo-5-methylpyridine N-oxide leads to a lower activation energy for this step compared to the stronger carbon-chlorine bond. Consequently, the bromo derivative is generally more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the chloro substituent is often the better leaving group. This is attributed to the higher electronegativity of chlorine, which can better stabilize the negative charge in the transition state of the Meisenheimer complex intermediate. The N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, by withdrawing electron density.

The following sections will delve into a more detailed, data-driven comparison of these two valuable synthetic intermediates.

Comparative Performance in Key Transformations

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. As anticipated, the bromo derivative demonstrates superior reactivity.

Feature2-Bromo-5-methylpyridine N-oxideThis compoundCausality Behind the Difference
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., Buchwald ligands like SPhos, XPhos)The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to facilitate the oxidative addition step.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy to achieve a comparable reaction rate.
Expected Yield Good to ExcellentModerate to Good (often lower than the bromo analogue under identical conditions)The more facile oxidative addition with the C-Br bond leads to a more efficient catalytic cycle and higher product formation.

Data is illustrative and based on typical conditions for analogous halopyridines.

Palladium-Catalyzed Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, is more facile with the bromo-substituted pyridine N-oxide.

Feature2-Bromo-5-methylpyridine N-oxideThis compoundCausality Behind the Difference
Typical Catalyst System Standard Pd catalysts with various phosphine ligands (e.g., BINAP, Xantphos)Often requires more specialized, electron-rich ligands (e.g., Buchwald ligands) for efficient coupling.The challenging oxidative addition of the C-Cl bond necessitates a highly active catalyst system to achieve reasonable reaction rates.
Typical Base Weaker bases can be effective (e.g., K₂CO₃, Cs₂CO₃)Stronger bases are often required (e.g., NaOt-Bu, KOt-Bu)To facilitate the deprotonation of the amine and promote the catalytic cycle with a less reactive substrate.
Expected Yield Good to ExcellentFair to GoodThe overall efficiency of the catalytic cycle is higher for the more reactive bromo derivative.

Data is illustrative and based on typical conditions for analogous halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend in reactivity is often reversed, with the chloro-substituted pyridine N-oxide being the more reactive substrate.

FeatureThis compound2-Bromo-5-methylpyridine N-oxideCausality Behind the Difference
Relative Reaction Rate Generally FasterGenerally SlowerChlorine's higher electronegativity better stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.
Typical Reaction Conditions Can often proceed at lower temperatures and with shorter reaction times.May require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.The better leaving group ability of chloride facilitates the elimination step of the SNAr mechanism.
Expected Yield Good to ExcellentGood to Excellent (under optimized conditions)While both can give high yields, the chloro derivative often provides a more efficient reaction profile.

Data is illustrative and based on established principles of SNAr on halo-heteroaromatics.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are detailed, step-by-step methodologies for representative transformations. These protocols are based on established procedures for analogous substrates and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine N-oxide

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-5-methylpyridine N-oxide, arylboronic acid, base (K₂CO₃), and Pd catalyst (Pd(PPh₃)₄) in a Schlenk flask. B Evacuate and backfill with inert gas (Ar or N₂). A->B Inert Atmosphere C Add degassed solvent (e.g., Dioxane/H₂O). B->C D Heat mixture with stirring (e.g., 90 °C). C->D Thermal Energy E Monitor reaction by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F Completion G Wash with water and brine. F->G H Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I Purify by flash column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-5-methylpyridine N-oxide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine N-oxide, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridine N-oxide.

Protocol 2: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd precursor (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (NaO*t*-Bu) in a sealed tube. B Evacuate and backfill with inert gas. A->B Inert Atmosphere C Add anhydrous solvent (e.g., Toluene). B->C D Add this compound and amine. C->D E Heat mixture with stirring (e.g., 110 °C). D->E Thermal Energy F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature and quench with saturated NH₄Cl(aq). F->G Completion H Extract with ethyl acetate. G->H I Wash with brine, dry (Na₂SO₄), filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To an oven-dried sealed tube under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the this compound and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully unseal the tube.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

The divergent reactivity of these two compounds can be rationalized by examining the key steps in the respective reaction mechanisms.

Mechanisms cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_reactivity_suzuki Reactivity: Br > Cl cluster_snar SNAr Mechanism cluster_reactivity_snar Reactivity: Cl > Br A Pd(0)L₂ B Oxidative Addition (Rate-Determining) A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar'B(OH)₂ / Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G H Weaker C-Br bond leads to faster oxidative addition I 2-Halo-5-methylpyridine N-oxide J Nucleophilic Attack I->J Nu⁻ K Meisenheimer Complex (Intermediate) J->K L Elimination of Halide K->L M 2-Substituted-5-methylpyridine N-oxide L->M N Higher electronegativity of Cl stabilizes the Meisenheimer complex

Caption: Simplified mechanisms for Suzuki-Miyaura coupling and SNAr.

Conclusion and Recommendations

The choice between this compound and 2-bromo-5-methylpyridine N-oxide is contingent upon the desired synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, 2-bromo-5-methylpyridine N-oxide is the superior choice . Its inherent reactivity allows for milder conditions, broader substrate scope with standard catalysts, and generally higher yields.

  • For nucleophilic aromatic substitution reactions , This compound is often the more reactive substrate . This can lead to more efficient reactions, particularly with less reactive nucleophiles.

Ultimately, the decision should be guided by a holistic consideration of factors including the specific reaction, desired yield, cost and availability of starting materials, and the catalyst systems available. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select the optimal building block for their synthetic endeavors.

A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-5-methylpyridine 1-oxide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded methodology for the purity assessment of 2-Chloro-5-methylpyridine 1-oxide, a critical intermediate in pharmaceutical and agrochemical synthesis. We move beyond a simple protocol, offering a rationale-driven approach to High-Performance Liquid Chromatography (HPLC) method development, validation, and execution. This document details a robust, validated reverse-phase HPLC (RP-HPLC) method, compares its performance against a viable alternative, and provides field-proven insights for troubleshooting and optimization. All methodologies are framed within the context of international regulatory standards to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a heterocyclic building block whose utility is defined by its purity. In drug development, even trace impurities can alter pharmacological profiles, introduce toxicity, or impede regulatory approval. For instance, isomeric impurities, such as 2-chloro-3-methylpyridine, which can arise during synthesis, may possess different reactivity and toxicological profiles.[1] Therefore, a precise, accurate, and reliable analytical method to quantify the purity of this compound is not merely a quality control measure; it is a fundamental requirement for successful research and development.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this task, offering high resolution, sensitivity, and quantitative accuracy.[2][3] This guide presents a definitive comparison of HPLC methodologies, grounded in the principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Foundational Principles: Method Development Rationale

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar aromatic compound. The N-oxide moiety increases its polarity compared to the parent pyridine and introduces a weakly basic character (pKa ≈ 0.8), making it susceptible to protonation under acidic conditions.[6] These characteristics dictate our analytical strategy.

The Choice of Separation Mode: Reverse-Phase HPLC

Reverse-Phase (RP) HPLC is the logical choice for this analyte. The non-polar stationary phase (typically C18) provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. This mode is ideal for separating the primary compound from both less polar starting materials (e.g., 2-chloro-5-methylpyridine) and more polar degradation products.

Column and Mobile Phase Selection: The Core of the Method
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for this type of analysis due to its versatility and strong hydrophobic retention. We select a column with end-capping to minimize peak tailing caused by interactions between the basic N-oxide group and residual acidic silanols on the silica backbone.

  • Mobile Phase: The mobile phase must control retention and ensure good peak symmetry.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.

    • Aqueous Phase & pH Control: The weakly basic nature of the N-oxide requires pH control to ensure a consistent ionization state. Operating at a low pH (e.g., pH 2.5-3.5) with an additive like formic acid protonates the N-oxide. While this can reduce retention time, it ensures sharp, symmetrical peaks by preventing unwanted interactions with the stationary phase.[7] An unbuffered mobile phase could lead to peak splitting or tailing.

  • Detector: The pyridine ring provides strong UV absorbance. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (λmax), typically around 268 nm for this chromophore, ensures high sensitivity.

Experimental Workflow for Purity Determination

The following diagram outlines the comprehensive workflow for the purity assessment of a given batch of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Batch StdPrep Prepare Reference Standard (1.0 mg/mL) Sample->StdPrep SamplePrep Prepare Sample Solution (1.0 mg/mL in Diluent) Sample->SamplePrep SST System Suitability Test (SST) - Precision - Tailing Factor - Plate Count StdPrep->SST Sequence Run Analytical Sequence (Blank, Standard, Samples) SamplePrep->Sequence MobilePhase Prepare Mobile Phases (Aqueous & Organic) MobilePhase->SST SST->Sequence If Pass Integration Integrate Chromatograms Sequence->Integration Calculation Calculate Purity (% Area) & Impurity Profile Integration->Calculation Report Generate Final Report - Purity Value - Chromatograms - SST Results Calculation->Report

Caption: High-level workflow for HPLC purity assessment.

Validated Protocol: Purity of this compound

This protocol is designed to be self-validating through rigorous System Suitability Testing (SST), ensuring the trustworthiness of the results on any given day.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Reference Standard: this compound (≥99.5% purity).

  • Sample: Test batch of this compound.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 268 nm
Diluent Water:Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard (0.1 mg/mL). The system is deemed suitable for use if the following criteria, based on ICH guidelines, are met.[4]

SST ParameterAcceptance CriteriaRationale
Precision (RSD) Relative Standard Deviation (RSD) of peak area ≤ 2.0%Ensures the system provides repeatable, precise injections and measurements.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column in separating components.
Analysis and Calculation
  • Inject the diluent (as a blank), followed by the five SST injections.

  • Once SST criteria are passed, inject the sample solution in duplicate.

  • Calculate the purity of this compound using the area percent method from the sample chromatogram:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Guide: Performance vs. Alternatives

To demonstrate the robustness of the primary method, we compare it to an alternative method using a different pH modifier (Ammonium Formate) which operates in a slightly higher pH range (approx. pH 3.8).

Method_Development Analyte Analyte Properties (Polarity, pKa) Method HPLC Method Parameters Analyte->Method Goal Analytical Goal (Purity, Impurity Profile) Goal->Method Column Column (e.g., C18) Method->Column MobilePhase Mobile Phase (ACN/Water) Method->MobilePhase Modifier Modifier (Acid/Buffer) Method->Modifier Detector Detector (UV @ 268 nm) Method->Detector Result Chromatographic Result Column->Result MobilePhase->Result Modifier->Result Resolution Resolution (Rs) Result->Resolution PeakShape Peak Shape (T) Result->PeakShape Retention Retention (k') Result->Retention

Caption: Key parameters influencing HPLC method development.

ParameterMethod 1 (Primary) : 0.1% Formic AcidMethod 2 (Alternative) : 10mM Ammonium FormateCommentary
Retention Time (Main Peak) ~7.5 min~8.2 minThe slightly higher pH of the ammonium formate buffer reduces the degree of protonation of the N-oxide, leading to increased hydrophobicity and thus stronger retention on the C18 column.
Resolution (Rs) from Impurity A *2.52.8Method 2 shows slightly improved resolution from a key impurity, which could be beneficial if this impurity is close to the main peak. A value > 2.0 indicates baseline separation.
Tailing Factor (Main Peak) 1.11.2Both methods provide excellent peak shape, well within the acceptable range of 0.8-1.5.
LOD / LOQ (Estimated) 0.01% / 0.03%0.01% / 0.03%Sensitivity is comparable between the two methods, indicating both are suitable for trace impurity analysis. The Limit of Quantitation (LOQ) is defined as the point where the signal-to-noise ratio is at least 10:1.[4]
Robustness HighHighBoth methods are robust. However, formic acid is more volatile and generally preferred for LC-MS compatibility if further impurity identification is required.

Impurity A refers to a common process-related impurity, 2-chloro-3-methylpyridine.

Senior Scientist Insights: Troubleshooting & Optimization

Observed Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing (Main Peak > 1.5) 1. Secondary interactions with column silanols.2. Column degradation.3. Inappropriate mobile phase pH.1. Ensure a high-quality, end-capped C18 column is used.2. Flush the column or replace if performance degrades.3. Confirm the pH of Mobile Phase A is below 3.5.
Poor Resolution (Rs < 1.5) 1. Insufficient column efficiency.2. Gradient is too steep.1. Decrease the flow rate (e.g., to 0.8 mL/min).2. Flatten the gradient slope (e.g., extend the gradient time from 15 to 20 minutes) to allow more time for separation.
Variable Retention Times 1. Inadequate system equilibration.2. Pump malfunction or leak.3. Mobile phase composition drift.1. Ensure a sufficient equilibration time (at least 5-10 column volumes) between runs.2. Perform pump maintenance and leak tests.3. Prepare fresh mobile phase daily.
No Retention (Elutes at Void) Incorrect column or mobile phase connection (e.g., running in 100% organic).This is a common issue for polar N-oxides.[8] Verify pump connections and ensure the gradient program starts at the correct, low organic percentage (10% B). If the issue persists for a potential impurity, a HILIC method may be required for that specific analyte.[9][10]

Conclusion

The reverse-phase HPLC method detailed in this guide, utilizing a C18 column with a formic acid-modified mobile phase, provides a robust, sensitive, and highly reliable system for the purity assessment of this compound. The inclusion of rigorous System Suitability Testing ensures the method's trustworthiness and compliance with regulatory expectations. While alternative mobile phase modifiers like ammonium formate can offer slight advantages in specific resolutions, the primary method's simplicity, excellent peak shape, and compatibility with mass spectrometry make it a superior choice for routine quality control and research applications. This guide equips scientists with not just a protocol, but the underlying scientific rationale to confidently execute and adapt this critical analysis.

References

Illuminating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-methylpyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structure of derivatives of 2-Chloro-5-methylpyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By examining experimental crystallographic data alongside alternative analytical techniques, we aim to provide a comprehensive resource for researchers engaged in the structural elucidation of novel compounds.

The precise arrangement of atoms within a crystal lattice dictates a substance's physical and chemical properties, including solubility, stability, and bioavailability. For drug development professionals, this information is critical for designing effective and safe therapeutic agents. This guide will delve into the nuances of X-ray crystallography as the gold standard for structural determination, while also exploring the complementary insights offered by spectroscopic and computational methods.

The Decisive View: X-ray Crystallography in Structural Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline compound. The resulting electron density map provides a precise three-dimensional representation of the molecule, revealing intricate details of bond lengths, bond angles, and intermolecular interactions. This level of detail is indispensable for understanding structure-activity relationships and for guiding rational drug design.

Experimental Protocol: A Self-Validating System for Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process. The protocol outlined below represents a standard, self-validating workflow for the X-ray crystallographic analysis of this compound derivatives.

Step 1: Crystal Growth. High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For the derivatives discussed herein, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature is a common and effective method for obtaining diffraction-quality crystals. The choice of solvent is critical and is often determined empirically to control the rate of crystallization.

Step 2: Data Collection. A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a controlled temperature (e.g., 293 K or 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Step 3: Structure Solution and Refinement. The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic positions are identified from this map and refined using least-squares methods to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Comparative Structural Analysis: Insights from Key Derivatives

While a definitive crystal structure for the parent this compound remains elusive in the public domain, valuable structural insights can be gleaned from its closely related derivatives. We will now compare the crystallographic data of two such derivatives: 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-methyl-3-nitropyridine .

Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals a nearly planar molecule.[1] In the solid state, these molecules form dimers through intermolecular C—H···N hydrogen bonds, a common motif in nitrogen-containing heterocyclic compounds.[1] This interaction plays a crucial role in the stabilization of the crystal packing.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
V (ų)707.0 (2)
Z4

Table 1: Crystallographic data for 2-Chloro-5-(chloromethyl)pyridine.[1]

Crystal Structure of 2-Chloro-5-methyl-3-nitropyridine

The introduction of a nitro group at the 3-position in 2-Chloro-5-methyl-3-nitropyridine significantly influences its crystal packing. The structure is stabilized by intermolecular C—H···O hydrogen bonds.[2] This highlights the impact of substituent groups on the intermolecular forces that govern the crystal lattice.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)21.435 (6)
b (Å)8.151 (2)
c (Å)8.494 (2)
V (ų)1484.0 (7)
Z8

Table 2: Crystallographic data for 2-Chloro-5-methyl-3-nitropyridine.[2]

Beyond Diffraction: A Multi-faceted Approach to Structural Characterization

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-technique approach. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational modeling, offer complementary information about the molecule's structure in solution and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in the solution state. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that can confirm the molecular structure. While NMR does not provide the precise bond lengths and angles of the solid state, it is invaluable for confirming the identity and purity of a synthesized compound.

Computational Modeling

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable theoretical insights into molecular geometry and electronic structure.[3] These calculations can predict bond lengths, bond angles, and dihedral angles with a reasonable degree of accuracy, offering a model for comparison with experimental data from derivatives. For instance, computational studies on substituted pyridine N-oxides have shown a good correlation between calculated and experimental N-O bond lengths.[3]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth NMR NMR Spectroscopy Purification->NMR Computational Computational Modeling Purification->Computational X_Ray X-ray Diffraction Crystal_Growth->X_Ray Structure 3D Structure X_Ray->Structure Comparison Comparative Analysis NMR->Comparison Computational->Comparison Structure->Comparison

Caption: A generalized workflow for the structural elucidation of this compound derivatives.

Logical Framework for Structural Analysis

The relationship between different analytical techniques in elucidating the structure of a molecule can be visualized as a logical progression.

logical_framework A Hypothesized Structure B Spectroscopic Data (NMR, IR, MS) A->B Confirmation D Computational Model A->D Prediction C X-ray Crystal Structure B->C Validation E Confirmed Structure & Properties B->E Solution Structure C->E Definitive Structure D->C Comparison D->E Theoretical Properties

Caption: Logical flow for comprehensive structural characterization, integrating experimental and theoretical methods.

Conclusion

The structural analysis of this compound and its derivatives is a compelling example of the synergy between different analytical techniques. While X-ray crystallography provides the unambiguous solid-state structure, a holistic understanding is achieved by integrating data from NMR spectroscopy and computational modeling. The presented comparison of the crystal structures of 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-methyl-3-nitropyridine demonstrates the profound impact of subtle molecular modifications on crystal packing and intermolecular interactions. For researchers in drug discovery and materials science, this integrated approach is not merely an academic exercise but a critical pathway to designing molecules with desired properties and functions.

References

A Comparative Guide to Catalysts for the Functionalization of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylpyridine 1-oxide Functionalization

This compound is a pivotal building block in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its strategic importance lies in the versatile reactivity of the pyridine N-oxide moiety, which activates the pyridine ring for various transformations, and the presence of a chloro substituent that serves as a handle for cross-coupling reactions. The functionalization of this molecule opens avenues to novel chemical entities with potential biological activity. This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower the rational design of efficient and selective transformations.

Palladium-Catalyzed C-H Functionalization: A Workhorse in Pyridine N-oxide Chemistry

Palladium catalysis has emerged as a dominant force in C-H functionalization chemistry, and pyridine N-oxides are particularly well-suited substrates. The N-oxide group acts as a directing group, facilitating the activation of the C-H bonds at the C2 and C6 positions. This regioselectivity is a key advantage in the synthesis of complex molecules.

Mechanism of Palladium-Catalyzed C-H Arylation

The generally accepted mechanism for the palladium-catalyzed C-H arylation of pyridine N-oxides involves a concerted metalation-deprotonation (CMD) pathway. The catalytically active palladium species, often a Pd(II) complex, coordinates to the N-oxide oxygen, bringing the metal center in close proximity to the ortho C-H bonds. This is followed by the cleavage of the C-H bond to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination Complex A->B + Pyridine N-Oxide C Palladacycle Intermediate B->C C-H Activation (CMD) D Pd(IV) Intermediate C->D + Ar-X (Oxidative Addition) E Arylated Product D->E Reductive Elimination E->A + Catalyst Regeneration

Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation of pyridine N-oxides.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, and reaction conditions significantly impacts the efficiency and selectivity of the functionalization. Below is a summary of representative palladium-catalyzed C-H arylations of pyridine N-oxides, providing a baseline for expected performance.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂Arylboronic AcidK₂CO₃Dioxane/H₂O10075-95[1]
Pd(OAc)₂ / PPh₃Aryl HalideCs₂CO₃Toluene11060-85General Cross-Coupling
Pd(OAc)₂Potassium AryltrifluoroborateTBAIDCE8070-90[1]

Note: Yields are generalized from studies on various pyridine N-oxides and may vary for this compound.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloropyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Functionalization: A Cost-Effective Alternative

Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations, particularly for C-N and C-O bond formation. While perhaps less versatile than palladium for a broad range of C-H functionalizations, copper catalysis excels in specific applications.

Copper-Catalyzed Amination of 2-Chloro-5-methylpyridine

A notable application of copper catalysis is the amination of aryl halides. The following protocol details the amination of 2-chloro-5-methylpyridine, which can be seen as a functionalization of the deoxygenated form of the target molecule. The N-oxide can be readily reduced post-functionalization if desired.

Experimental Protocol: Copper-Catalyzed Amination of 2-Chloro-5-methylpyridine

This protocol is based on a patented procedure for the synthesis of 2-amino-5-methylpyridine.[2]

Materials:

  • 2-Chloro-5-methylpyridine

  • Liquid ammonia

  • Copper powder or a copper(II) salt (e.g., CuSO₄)

  • An alcohol solvent (e.g., methanol, ethanol)

Procedure:

  • In a high-pressure reactor, charge 2-chloro-5-methylpyridine (1.0 equiv) and the copper catalyst (0.03-0.05 equiv).

  • Add the alcohol solvent (e.g., methanol, 10 volumes).

  • Cool the reactor and introduce liquid ammonia (excess).

  • Seal the reactor and heat to 145-155 °C, maintaining a pressure of 3.5-4.5 MPa.

  • Stir the reaction mixture for 7-9 hours.

  • After cooling and depressurization, remove the excess ammonia and solvent by distillation.

  • The resulting crude product can be purified by extraction and crystallization or distillation.

G cluster_1 Copper-Catalyzed Amination Workflow Start 2-Chloro-5-methylpyridine Mix Add Catalyst (Cu) & Solvent Start->Mix React Introduce Ammonia & Heat under Pressure Mix->React Workup Distillation & Purification React->Workup Product 2-Amino-5-methylpyridine Workup->Product

References

A Comparative Guide to Validated Analytical Methods for 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical intermediates is a cornerstone of quality assurance and regulatory compliance. 2-Chloro-5-methylpyridine 1-oxide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and stability directly impact the quality, safety, and efficacy of the final product. Therefore, employing validated, stability-indicating analytical methods is not merely a procedural formality but a scientific necessity.

This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific application, all within the framework of international regulatory standards such as the ICH Q2(R2) guideline.[3][4][5]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] A well-validated method provides trustworthy data, ensuring that a measurement is a true reflection of the sample's properties. The core performance characteristics, as defined by the International Council for Harmonisation (ICH), form a self-validating system where each parameter confirms the method's reliability.[3][6][7]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The logical flow of a comprehensive method validation process is illustrated below.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Experiments (ICH Q2(R2)) cluster_2 Finalization Dev Analytical Procedure Development (ICH Q14) Proto Write Validation Protocol Dev->Proto Defines purpose & acceptance criteria Spec Specificity / Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report Meets all criteria SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Pillar 2: Comparative Analysis of Chromatographic Techniques

Chromatography is the premier choice for separating and quantifying this compound, especially in the presence of related substances or degradation products.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase mode, is the most powerful and widely used technique for the analysis of pharmaceutical intermediates. Its high resolution, sensitivity, and adaptability make it ideal for developing stability-indicating assays.

Causality of Experimental Choices:

  • Technique: Reversed-Phase HPLC is selected because this compound, with its polar N-oxide group, will have a suitable affinity for a non-polar stationary phase (like C18), allowing for excellent separation from less polar impurities or starting materials.

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering robust performance and a well-understood separation mechanism for a wide range of compounds.[8]

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is chosen. The acid suppresses the ionization of any potential basic impurities, leading to better peak shapes, while the gradient elution ensures that both early and late-eluting impurities are resolved within a reasonable runtime.

  • Detector: A UV detector is ideal as pyridine N-oxides exhibit strong UV absorbance, providing high sensitivity.[9] A photodiode array (PDA) detector is even more powerful, as it can assess peak purity by comparing spectra across the entire peak.

1. Objective: To validate a stability-indicating RP-HPLC method for the quantification (assay) and purity determination of this compound.

2. Chromatographic Conditions:

Parameter Condition
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 275 nm (based on typical pyridine N-oxide absorbance)[9]
Injection Vol. 10 µL

| Diluent | 50:50 Acetonitrile:Water |

3. Validation Procedure:

  • Specificity/Forced Degradation: Prepare samples under stress conditions: 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H₂O₂ (oxidation), heat (60°C), and UV light (ICH Q1B). Analyze stressed samples to demonstrate that degradation product peaks do not interfere with the main analyte peak. The goal is to achieve 5-20% degradation.[10]

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area vs. concentration.

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Perform six replicate injections of a 100% concentration standard. Calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument.

  • LOQ/LOD: Determine by serial dilution or based on the signal-to-noise ratio (S/N of 10 for LOQ, S/N of 3 for LOD).

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity index > 0.999Passes
Linearity (r²) ≥ 0.998> 0.999
Range 80% - 120% of nominalEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOQ (% of nominal) Report value~0.05%
Robustness (%RSD) ≤ 2.0%< 1.5%
B. Gas Chromatography (GC): A Viable Alternative?

GC can be used for the analysis of volatile and thermally stable compounds. For this compound, its applicability must be carefully considered.

Causality of Experimental Choices:

  • Applicability: The primary concern is thermal stability. The N-oxide functional group can be susceptible to deoxygenation at the high temperatures of the GC inlet.[9] Therefore, the method must be carefully optimized with a lower inlet temperature and a robust column to minimize on-column degradation.

  • Technique: A flame ionization detector (FID) is a universal detector for organic compounds and would provide a robust response.

  • Column: A mid-polarity column (e.g., DB-5ms) provides a good balance of interactions to achieve separation from potential process impurities like the unoxidized starting material (2-chloro-5-methylpyridine).

ParameterCondition
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 220 °C (Optimized to be as low as possible)
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C
Injection 1 µL, Split 50:1
FeatureHPLCGC
Specificity Excellent, ideal for stability-indicating assays.Good, but potential for thermal degradation can co-elute with true impurities.
Sensitivity High, especially with UV detection.High with FID, but may be limited by sample loading to avoid degradation.
Robustness Generally very robust.Sensitive to inlet temperature and column activity.
Primary Use Case Recommended: Assay, impurity profiling, stability studies.Feasible for purity checks of raw materials if thermal lability is controlled.

Pillar 3: The Role of Spectroscopic and Other Methods

While chromatography is essential for separation, other techniques play vital roles in identification and basic quantification.

A. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation and identity confirmation.[11] While not a routine quantitative technique in a QC lab, it is indispensable for reference standard characterization and for identifying unknown impurities or degradation products isolated via chromatography. A typical ¹H NMR spectrum in CDCl₃ would confirm the presence of the methyl group and the aromatic protons, with chemical shifts influenced by the chloro and N-oxide functionalities.[11]

  • UV-Visible Spectroscopy: This technique is simple and rapid for a straightforward assay of a pure substance by applying the Beer-Lambert law. However, it is non-specific. Any impurity that absorbs at the same wavelength (λmax) will interfere with the result, making it unsuitable for purity analysis or stability studies where degradation products are likely present.

B. Titrimetric Methods

Historically, titrimetric methods, such as titanometric determination, have been used to quantify the N-oxide group.[12] These methods involve the reduction of the N-oxide. While accurate for assaying the bulk substance, they are labor-intensive and completely lack the specificity required to distinguish the active molecule from its impurities, making them largely obsolete for modern pharmaceutical analysis.

Developing a Stability-Indicating Method: The Ultimate Test

A true measure of an analytical method's utility is its ability to be "stability-indicating." This requires a forced degradation study, where the drug substance is exposed to harsh conditions to generate potential degradants.[10][13] The analytical method must then prove it can separate these new peaks from the parent peak and from each other.

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Ox Oxidation (e.g., 3% H2O2) Ox->Analysis Therm Thermal (e.g., 60°C) Therm->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis DS Drug Substance: 2-Chloro-5-methylpyridine 1-oxide DS->Acid DS->Base DS->Ox DS->Therm DS->Photo Eval1 Assess Peak Purity Analysis->Eval1 Eval2 Ensure Mass Balance Eval1->Eval2 Eval3 Resolve Degradant Peaks Eval2->Eval3 Result Validated Stability- Indicating Method Eval3->Result

Caption: Forced Degradation Study Workflow.

Potential degradation pathways for this compound could include deoxygenation back to 2-chloro-5-methylpyridine or hydrolysis of the chloro group under extreme conditions.[9][14] A validated HPLC method must be able to resolve these and other potential degradants.

Conclusion and Recommendations

When selecting a validated analytical method for this compound, the intended purpose is the most critical factor. Based on a comprehensive review of analytical principles and regulatory expectations, the following recommendations are made:

ApplicationRecommended MethodJustification
Identity Confirmation NMR Spectroscopy Provides unambiguous structural confirmation. Essential for reference standard characterization.
Assay & Impurity Profiling Reversed-Phase HPLC Offers the best combination of specificity, accuracy, and precision. It is the only technique discussed that can be readily validated as a stability-indicating method.
Routine Purity Check (Raw Material) Gas Chromatography (GC) A possible alternative to HPLC if thermal stability is confirmed and the impurity profile is simple.
Assay of Pure Substance (Non-GMP) UV-Vis Spectroscopy Provides a rapid, simple quantification but lacks the specificity required for quality control or stability testing.

For drug development and manufacturing environments, a stability-indicating RP-HPLC method is the unequivocal choice for ensuring the quality, safety, and regulatory compliance of this compound. It provides a robust, reliable, and defensible data package that meets the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-methylpyridine 1-oxide: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

2-Chloro-5-methylpyridine 1-oxide is a crucial intermediate in the synthesis of a variety of high-value chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its functionalized pyridine ring structure makes it an essential precursor for creating more complex molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and process chemists.

This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound. We will analyze the methodologies, compare their performance based on experimental data from peer-reviewed literature and patents, and provide detailed protocols to support your process development.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two distinct directions, each with its own set of advantages and challenges:

  • Method A: Direct N-Oxidation. This strategy begins with the commercially available 2-Chloro-5-methylpyridine and introduces the N-oxide functionality in a single oxidative step. The primary variable in this approach is the choice of oxidizing agent.

  • Method B: Regioselective Chlorination. This route starts with 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide) and involves the chlorination of the pyridine ring. The core challenge of this method is controlling the position of the chlorine atom to selectively form the desired isomer.

This guide will benchmark these two methods to provide a clear framework for selecting the optimal synthesis for your specific research or production needs.

Method A: Direct Oxidation of 2-Chloro-5-methylpyridine

Principle and Rationale

The N-oxidation of a pyridine ring is a classic transformation that involves the donation of an oxygen atom to the nitrogen. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an electrophilic oxygen source. This method is often straightforward and high-yielding, provided the starting material is readily available and the chosen oxidant is compatible with the other functional groups on the ring.

Benchmarking Oxidizing Agents

Two common and effective oxidizing agents for this transformation are hydrogen peroxide in an acidic medium and meta-chloroperoxybenzoic acid (m-CPBA).

  • Hydrogen Peroxide / Acetic Acid: This is a cost-effective and powerful oxidizing system. Acetic acid acts as both a solvent and a catalyst, protonating the pyridine nitrogen to make it more susceptible to oxidation and forming peracetic acid in situ with H₂O₂.[2] This method is robust and well-established for pyridine N-oxidations.[3][4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly efficient and selective oxidant that often allows for milder reaction conditions (e.g., lower temperatures) compared to the H₂O₂/acid system.[5][6][7] Its primary drawbacks are higher cost and safety considerations, as pure m-CPBA can be shock-sensitive.[5]

Data Summary: Direct Oxidation
ParameterHydrogen Peroxide / Acetic Acidm-CPBA (meta-Chloroperoxybenzoic Acid)
Typical Yield >95% (often near quantitative)[3]High, typically >90%
Reaction Temp. Elevated (e.g., 80 °C)[3]0 °C to Room Temperature
Reaction Time Several hours (e.g., 5-7 hours)[3]Typically faster (1-3 hours)
Reagent Cost LowHigh
Safety Requires handling of concentrated acid and peroxide. Exothermic potential.Commercially available as a stabilized mixture (<77%) to reduce shock sensitivity.[5]
Workup Neutralization of acid, removal of solvent.Aqueous wash to remove m-chlorobenzoic acid byproduct.
Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a well-established procedure for the N-oxidation of substituted chloropyridines.[3]

  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-methylpyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 3-4 mL per gram of starting material).

  • Reagent Addition: While stirring, slowly add 35% hydrogen peroxide (2.2 eq) to the mixture. The addition may be exothermic; use a water bath for cooling if necessary.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the acetic acid and excess peroxide under reduced pressure.

  • Purification: The resulting crude product, a deep yellow liquid or solid, can be purified by recrystallization or column chromatography to yield pure this compound. The product identity can be confirmed by NMR and MS analysis.[3]

Method B: Regioselective Chlorination of 3-Methylpyridine 1-oxide

Principle and Rationale

This approach involves the electrophilic chlorination of the pre-formed 3-Methylpyridine 1-oxide. The N-oxide group is strongly activating and directs incoming electrophiles to the 2- and 4-positions. The methyl group at the 3-position provides some steric hindrance. However, using standard chlorinating agents like phosphorus oxychloride (POCl₃) alone often leads to a mixture of isomers, with 4-chloro-3-methylpyridine being the major product and the desired 2-chloro-5-methylpyridine forming in yields below 25%.[8]

The key innovation in this area has been the use of additives, particularly hindered organic bases, to control the regioselectivity of the chlorination, favoring the formation of the 2-chloro isomer.[8][9] The proposed mechanism involves the formation of a bulky intermediate between POCl₃ and the hindered base, which preferentially attacks the less sterically hindered 2-position of the pyridine N-oxide ring.

Benchmarking Chlorinating Systems
  • Phosphorus Oxychloride (POCl₃): When used alone, POCl₃ is a poor choice for this specific transformation due to the unfavorable isomer ratio it produces.[8]

  • POCl₃ with a Hindered Amine Base: The addition of a hindered base such as N,N-diisopropylethylamine (DIPEA) or diisopropylamine dramatically improves both the yield and the regioselectivity.[8][9] This patented improvement makes the chlorination route a viable and efficient alternative.

Data Summary: Regioselective Chlorination
ParameterPOCl₃ (Alone)POCl₃ with Hindered Amine Base
Yield of Desired Isomer <25%[8]55-62% (isolated)[9]
Isomer Ratio (2-chloro:4-chloro) Low (favors 4-chloro)[8]High (favors 2-chloro)
Reaction Temp. Variable, often elevatedLow (e.g., 0-5 °C)[8]
Reagents POCl₃POCl₃, Hindered Base (e.g., DIPEA)
Handling POCl₃ is corrosive and water-sensitive.Requires handling of POCl₃ and amine bases.
Workup Complex purification to separate isomers.Quenching, pH adjustment, and steam distillation or extraction.[8]
Experimental Protocol: Chlorination with POCl₃ and Diisopropylamine

This protocol is based on an example from a patent describing an improved process.[8]

  • Initial Setup: Charge a jacketed reactor with 3-Methylpyridine N-oxide (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0-5 °C.

  • Co-addition of Reagents: Prepare two separate solutions:

    • Solution A: Phosphorus oxychloride (POCl₃, 2.0 eq) in CH₂Cl₂.

    • Solution B: Diisopropylamine (2.0 eq) in CH₂Cl₂.

  • Controlled Addition: Add approximately 10% of Solution A to the reactor. Then, add the remainder of Solution A and all of Solution B concurrently (co-currently) to the reactor over a period of 3 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully add water to the reaction mixture, ensuring the temperature does not exceed 30 °C. Stir for one hour.

  • Workup and Isolation: Remove the CH₂Cl₂ by distillation. Adjust the pH of the remaining aqueous mixture to ~5.0 using 20% NaOH solution. The final product, 2-Chloro-5-methylpyridine, can then be isolated via steam distillation.[8] Note: This protocol yields 2-Chloro-5-methylpyridine, which would then need to be oxidized as per Method A to get the final target compound.

Visualization of Synthetic Pathways and Workflows

General Experimental Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Charge Reactor with Starting Material & Solvent B Controlled Addition of Reagents at Specific Temperature A->B C Reaction Monitoring (TLC / HPLC) B->C D Reaction Quench & Neutralization C->D Reaction Complete E Extraction or Distillation D->E F Purification (Recrystallization or Chromatography) E->F G Final Product F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for synthesis, purification, and analysis.

Reaction Pathway: Method A (Direct Oxidation)

Start 2-Chloro-5-methylpyridine Product This compound Start->Product Reagent Oxidizing Agent (H₂O₂/AcOH or m-CPBA) Reagent->Start

Caption: Reaction pathway for the direct oxidation method.

Reaction Pathway: Method B (Chlorination)

Start 3-Methylpyridine 1-oxide Intermediate 2-Chloro-5-methylpyridine Start->Intermediate Product This compound Intermediate->Product Reagent1 POCl₃ + Hindered Base Reagent1->Start Reagent2 Oxidation Reagent2->Intermediate

Caption: Two-step pathway via chlorination then oxidation.

Comparative Analysis and Recommendations

The choice between direct oxidation (Method A) and regioselective chlorination (Method B, followed by oxidation) depends heavily on the specific project goals, available resources, and scale of operation.

  • For Bench-Scale Synthesis and Rapid Access: Method A (Direct Oxidation) is unequivocally superior. The starting material, 2-Chloro-5-methylpyridine, is commercially available. The reaction itself, particularly using the H₂O₂/Acetic Acid system, is operationally simple, uses inexpensive reagents, and provides the final product in a single, high-yielding step.[3] This route is ideal for research labs and drug discovery professionals who need quick access to the material for further derivatization.

  • For Process Development and Large-Scale Manufacturing: The decision is more nuanced. While Method A is simple, the economics may shift at a larger scale. If 3-Methylpyridine 1-oxide is a significantly cheaper or more readily available starting material than 2-Chloro-5-methylpyridine, Method B (Regioselective Chlorination) becomes an attractive option. The patented use of hindered bases with POCl₃ has transformed this route from a low-yielding curiosity into a viable industrial process with respectable yields (55-62%).[8][9] However, this two-step process (chlorination followed by oxidation) is more complex, requires careful control of low temperatures, and involves a more challenging workup to isolate the intermediate.

Final Recommendation: Researchers and scientists in a discovery setting should prioritize Method A for its speed, simplicity, and high efficiency. For drug development professionals and process chemists planning for scale-up, a thorough cost analysis of the starting materials is warranted. If the economics are favorable, developing the two-step Method B could provide a more cost-effective long-term manufacturing solution.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-methylpyridine 1-oxide (CAS No: 20173-49-3). As a chlorinated pyridine derivative utilized in complex organic synthesis, its waste stream demands rigorous management to ensure laboratory safety, environmental protection, and regulatory adherence. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to make informed, safe decisions in your laboratory.

Hazard Profile and Waste Characterization: The "Why" Behind the Protocol

Understanding the chemical's intrinsic properties is the foundation of its safe disposal. This compound is an organic compound that, like many of its class, presents multiple hazards that must be managed from cradle to grave.

Key Chemical Identifiers and Properties

PropertyValueSource
CAS Number 20173-49-3[1][2]
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [1]
Synonyms 2-chloro-5-methyl-1-oxidopyridin-1-ium[1]

While specific toxicity data for the 1-oxide derivative is limited, the hazardous nature of closely related chlorinated pyridines necessitates a cautious approach. The parent compound, 2-chloro-5-methylpyridine, is classified as harmful if swallowed or in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects[3][4]. Therefore, this compound waste must be regarded as hazardous .

Critical Incompatibilities: The most immediate risk in waste consolidation is inadvertent mixing with incompatible materials. To prevent exothermic reactions, gas evolution, or container pressurization, never mix this compound waste with:

  • Strong Oxidizing Agents[3][5]

  • Strong Acids (especially Nitric Acid)[5][6]

  • Strong Bases[5]

  • Acid Anhydrides and Acid Chlorides[3]

Under federal regulations such as the Resource Conservation and Recovery Act (RCRA), chemical wastes containing chlorinated solvents or pyridine derivatives are typically classified as hazardous[7][8]. This classification mandates the stringent disposal protocols outlined below.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all safety measures are in place. This is a non-negotiable prerequisite for any laboratory procedure.

Engineered Controls: All handling of this compound and its waste, including transfers to a waste container, must occur within a properly functioning certified laboratory chemical fume hood[6][9]. Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance[3][6].

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3][5].

  • Hand Protection: Use chemically resistant gloves. While specific breakthrough data for the 1-oxide is not available, butyl rubber gloves are often recommended for pyridine. Nitrile gloves may not be sufficient for prolonged contact[6]. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin exposure[3][9].

Step-by-Step Disposal Protocol: From Benchtop to Final Disposal

This protocol ensures a self-validating system of waste management, minimizing risk at every stage.

Step 1: Waste Identification and Segregation

  • Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Procedure: Designate a specific, compatible waste container solely for this compound and closely related halogenated organic waste. Do not mix with other waste streams, particularly those containing acids, bases, or strong oxidizers[5][6].

Step 2: Container Selection and Preparation

  • Causality: The container must maintain its integrity and prevent leaks or vapor escape.

  • Procedure:

    • Select a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Do not use aluminum or galvanized containers[10].

    • Ensure the container is clean and dry before the first addition of waste.

    • The container must be in good condition, free of cracks or damage.

Step 3: Labeling

  • Causality: Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Procedure:

    • The moment the first drop of waste is added, affix a "Hazardous Waste" label[6].

    • Clearly write the full chemical name: "Waste this compound" and any solvents used for rinsing.

    • Include the date of initial accumulation and the specific hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Accumulation and Storage

  • Causality: Safe temporary storage prevents accidents and ensures compliance with regulations for satellite accumulation areas.

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste[3][6].

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.

    • The storage location must be in a cool, dry, and well-ventilated space, away from direct sunlight, heat, sparks, or open flames[3][6].

    • Ensure the container is stored within secondary containment to control any potential leaks.

Step 5: Final Disposal

  • Causality: Hazardous waste must be disposed of through certified channels to ensure it is managed in an environmentally sound and legally compliant manner.

  • Procedure:

    • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department[6].

    • Arrange for a pickup by the EHS office or a licensed hazardous waste hauler.

    • The preferred final disposal method for chlorinated organic compounds is typically high-temperature incineration at a permitted facility[7][8]. Never attempt to dispose of this chemical down the drain or in regular trash[11][12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Waste Generated: This compound select_container Select Compatible, Sealable Container start->select_container label_container Affix 'Hazardous Waste' Label with Chemical Name & Date select_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container store_container Store in Designated Satellite Accumulation Area seal_container->store_container is_full Container Full or No Longer in Use? store_container->is_full is_full->add_waste No request_pickup Complete & Submit Waste Pickup Request to EHS is_full->request_pickup Yes ehs_disposal EHS Collects for Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Logical workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately remove all sources of ignition[10][11].

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: For small spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent[6][12].

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal[6].

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

This guide provides a robust framework for managing this compound waste. Always remember that these procedures must be implemented in conjunction with a thorough review of your institution-specific and local regulatory requirements. Your commitment to these principles is paramount to maintaining a safe and professional research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.